Methyl 2-amino-5-bromo-3-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJKMGDNYCDLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376943 | |
| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206548-14-3 | |
| Record name | Methyl 2-amino-5-bromo-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206548-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-methylbenzoic acid methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-5-bromo-3-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted anthranilate ester, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its trifunctional nature—possessing an amine, a bromine atom, and a methyl ester on an aromatic scaffold—makes it a highly versatile and valuable building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for constructing diverse molecular architectures, particularly in the realm of medicinal chemistry.
Chemical Identity and Physical Properties
This compound is identified by the CAS Number 206548-14-3.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 206548-14-3 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [1] |
| Appearance | Solid (based on related compounds) | [2] |
The structural arrangement of its functional groups is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process starting from 2-amino-3-methylbenzoic acid. This common precursor is first brominated before undergoing esterification.
Synthetic Pathway
The established route involves:
-
Electrophilic Bromination: The aromatic ring of 2-amino-3-methylbenzoic acid is activated by the amino group, directing the incoming electrophile (bromine) to the para position (C5), which is sterically accessible.
-
Fischer Esterification: The resulting 2-amino-5-bromo-3-methylbenzoic acid is then converted to its methyl ester via acid-catalyzed reaction with methanol.
This synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic Acid
This protocol is adapted from established methods for the synthesis of the carboxylic acid precursor.[3]
Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a controlled, low concentration of Br₂, minimizing over-bromination and side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the reaction intermediates.
Methodology:
-
Dissolution: To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in DMF, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, pour the reaction mixture into water. This step is crucial as the product, 2-amino-5-bromo-3-methylbenzoic acid, is insoluble in water and will precipitate out, separating it from the water-soluble DMF and succinimide byproduct.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water to remove any residual impurities and dry under vacuum to yield the pure product.
The subsequent esterification can be achieved by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.
Spectroscopic Analysis
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Proton | ~7.7 | d | H-6 |
| Aromatic Proton | ~7.4 | d | H-4 |
| Amine Protons | ~5.5-6.0 | br s | -NH₂ |
| Ester Methyl | ~3.8 | s | -OCH₃ |
| Aromatic Methyl | ~2.1 | s | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl Carbon | ~168 | C=O | |
| Aromatic C-NH₂ | ~148 | C-2 | |
| Aromatic C-Br | ~110 | C-5 | |
| Aromatic Quaternary C | ~138, ~125, ~112 | C-1, C-3, C-4, C-6 | |
| Ester Methyl Carbon | ~52 | -OCH₃ | |
| Aromatic Methyl Carbon | ~17 | -CH₃ |
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate. Its distinct functional groups serve as handles for a wide array of chemical transformations, making it a key building block in the synthesis of high-value molecules.
-
Pharmaceutical Intermediates: Substituted anthranilic acids and their esters are precursors to a multitude of heterocyclic scaffolds, such as quinazolines and acridones, which are prevalent in many biologically active compounds. The related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its utility in developing treatments for cancer and inflammatory diseases.[5] For instance, substituted benzoic acids are employed in designing inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.[5]
-
Scaffold for Complex Synthesis: The amine group can be diazotized for Sandmeyer-type reactions, acylated, or used in cyclization reactions. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity is highly prized in multi-step synthetic campaigns.
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as an intermediate in the creation of complex agrochemicals and dyes.[5] There is also potential for its use in developing new materials for organic electronics.[5]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1]
GHS Hazard Classification:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6] If dust formation is likely, a full-face respirator may be necessary.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6]
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Available from: [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Methyl 2-amino-5-bromo-3-methylbenzoate CAS number 206548-14-3
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate (CAS: 206548-14-3)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a substituted anthranilate, this compound is a versatile building block in modern organic synthesis, offering a unique combination of functional groups that are pivotal for constructing complex molecular architectures, particularly within the pharmaceutical and materials science landscapes.
Core Chemical Identity and Physicochemical Properties
This compound is a polysubstituted benzene derivative. The strategic placement of the amine, bromo, methyl, and methyl ester groups on the aromatic ring provides multiple reactive sites, making it a valuable intermediate. The electron-donating amino and methyl groups activate the ring, while the bromo-substituent serves as a key handle for cross-coupling reactions or further functionalization.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 206548-14-3 | PubChem[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1], Biosynth[2] |
| Molecular Weight | 244.08 g/mol | PubChem[1], Biosynth[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Methyl 5-bromo-3-methylanthranilate, 2-amino-5-bromo-3-methyl-benzoic acid methyl ester | PubChem[1], ChemScene[3] |
| SMILES | CC1=CC(=CC(=C1N)C(=O)OC)Br | PubChem[1], Biosynth[2] |
| InChIKey | NVJKMGDNYCDLGR-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | 307.3 °C (Predicted) | Biosynth[2] |
| Flash Point | 56 °C (Predicted) | Biosynth[2] |
| Purity | ≥98% (Typical) | ChemScene[3] |
Synthesis and Mechanistic Considerations
The primary route to this compound involves a two-step process starting from 2-amino-3-methylbenzoic acid. The causality behind this strategy is rooted in controlling regioselectivity during the bromination step.
Step 1: Regioselective Bromination of 2-amino-3-methylbenzoic acid
The initial challenge is the selective introduction of a bromine atom at the C5 position. The amino group is a powerful ortho-, para-director. Since the ortho-positions are sterically hindered by the adjacent methyl and carboxylic acid groups, bromination is directed to the para-position (C5).
Two common protocols are employed:
-
Method A: N-Bromosuccinimide (NBS) in DMF. This is a widely used method for controlled bromination of activated aromatic rings. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, facilitating the reaction. The choice of NBS over elemental bromine (Br₂) is strategic; it provides a slow, constant source of electrophilic bromine, minimizing over-bromination and side reactions.[4]
-
Method B: Hydrogen Bromide (HBr) / Dimethyl Sulfoxide (DMSO). In this alternative, aqueous HBr is used in DMSO. This system can generate the electrophilic bromine species in situ. The reaction progress is typically monitored until completion, followed by quenching with a base like sodium bicarbonate to neutralize excess acid and precipitate the product, 2-amino-5-bromo-3-methylbenzoic acid.[4]
Step 2: Fischer Esterification
The resulting carboxylic acid intermediate, 2-amino-5-bromo-3-methylbenzoic acid (CAS: 206548-13-2), is then converted to its methyl ester. The classic Fischer esterification is the most direct and cost-effective method. The carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.
Synthetic Workflow Diagram
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, methyl, and methyl ester functional groups on a benzene ring makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering critical data for its effective handling, characterization, and application in research and development.
Molecular Structure and Identification
The structural integrity of a chemical compound is fundamental to its reactivity and physical behavior. The molecular structure of this compound is presented below, along with its key identifiers.
Caption: 2D representation of this compound.
This compound is systematically named this compound. For unambiguous identification, its Chemical Abstracts Service (CAS) number is 206548-14-3.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data for the target compound is available, other properties are inferred from its isomers and related compounds due to a lack of direct experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [1] |
| Appearance | Light brown solid | Inferred from synthesis reports |
| Melting Point | Data not available for the specific compound. Isomer (Methyl 3-amino-5-bromo-2-methylbenzoate): 49.0-53.0 °C. Isomer (Methyl 2-amino-5-bromobenzoate): 72-74 °C. Parent Acid (2-Amino-5-bromo-3-methylbenzoic acid): 204-208 °C. | [2] |
| Boiling Point | Data not available for the specific compound. Isomer (Methyl 3-amino-5-bromo-2-methylbenzoate): 112 °C at 0.2 mmHg. | [3] |
| Solubility | Data not available for the specific compound. The parent acid is soluble in ethanol, ethers, and chlorinated hydrocarbons, and insoluble in water. An isomer is reported to be soluble in methanol. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. A patent describing the synthesis of this compound provides the following ¹H NMR data.
-
¹H NMR (Solvent not specified): The spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, the methyl ester protons, and the methyl group protons on the benzene ring. The exact chemical shifts and coupling constants would be dependent on the solvent used for analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound was not found, the expected characteristic absorption bands would include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Br stretching: Typically in the fingerprint region.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
FT-IR and FT-Raman spectral analyses have been reported for the isomer Methyl 2-amino-5-bromobenzoate.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. A specific mass spectrum for this compound was not found in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 243 and 245 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Reactivity and Stability
This compound is a stable solid under normal laboratory conditions. However, its reactivity is dictated by the interplay of its functional groups.
-
Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.
-
Bromo Group: The bromine atom can participate in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.
This compound is a known intermediate in the synthesis of more complex molecules. For instance, a related compound, Methyl 2-amino-5-bromobenzoate, is used as an intermediate in the synthesis of benzothiazines.[4] A technical support document also discusses the cyanation of a "2-amino-5-bromo-3-methylbenzoic acid ester," indicating the reactivity of the bromo group towards cyanation reactions.[5]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not fully elucidated in the initial search, the synthesis of its parent acid, 2-amino-5-bromo-3-methylbenzoic acid, has been described.[6] The esterification of this acid would be a standard procedure to obtain the target compound.
Caption: A generalized synthetic pathway to this compound.
A common method for the bromination of an activated aromatic ring like 2-amino-3-methylbenzoic acid involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The subsequent esterification of the resulting carboxylic acid can be achieved through various standard methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst) or by conversion to the acid chloride followed by reaction with methanol.
Conclusion
This compound is a key synthetic intermediate with a rich potential for the development of novel compounds. This guide has consolidated the available data on its physical and chemical properties. While some specific experimental values remain to be reported in the literature, the information provided, including data from closely related isomers, offers a solid foundation for researchers and scientists to safely handle, characterize, and utilize this compound in their synthetic endeavors. Further research to fully characterize this molecule would be a valuable contribution to the chemical sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Shafiq, Z., Arshad, N., Shafiq, F., Khan, I. U., & Tahir, M. N. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655.
-
PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
- Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887.
Sources
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-Amino-5-bromo-2-methylbenzoate | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Hazards of Methyl 2-amino-5-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3), a key building block in pharmaceutical and chemical synthesis. As a substituted aromatic amine and a brominated compound, it possesses a unique set of properties that necessitate careful handling and a thorough understanding of its potential risks. This document, intended for laboratory and drug development professionals, offers in-depth insights into its hazard profile, safe handling protocols, emergency procedures, and disposal, grounded in scientific principles and regulatory standards.
Chemical Identity and Hazard Classification
This compound is a solid organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[1][2] It is crucial to distinguish this compound from its isomers, such as Methyl 3-amino-5-bromo-2-methylbenzoate, as they may exhibit different toxicological profiles.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3] |
The corresponding GHS pictograms are:
Signal Word: Warning [3]
Toxicological Profile and Health Hazards
Aromatic Amines: This class of compounds is known for its potential to cause a range of adverse health effects. Many aromatic amines are recognized as being toxic and having the potential to be absorbed through the skin.[4] Some can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.
Brominated Aromatic Compounds: Brominated organic compounds can be persistent in the environment and may bioaccumulate. Their thermal decomposition can lead to the formation of hazardous byproducts.[5]
Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation, coughing, and shortness of breath.[3]
-
Skin Contact: Direct contact can cause skin irritation, redness, and pain.[3] Prolonged or repeated contact may lead to dermatitis. Due to the presence of the amino group, skin absorption is a potential route of systemic toxicity.
-
Eye Contact: Causes serious eye irritation, which may manifest as redness, tearing, and pain.[3]
-
Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.[3]
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[3] The following handling procedures and PPE are essential to minimize exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust.
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment
The selection of appropriate PPE is critical for preventing contact with this hazardous chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and dust entering the eyes.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls. | Prevents skin contact and absorption.[6][7] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. | Protects the respiratory system from harmful dust.[6] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Only personnel trained and equipped for hazardous material cleanup should respond.
-
Fire and Reactivity Hazards
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards Arising from the Chemical: During a fire, toxic and corrosive fumes may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Reactivity and Stability
-
Reactivity: The reactivity of this compound has not been fully characterized. However, as an aromatic amine, it can be sensitive to strong oxidizing agents. The amino group is activating, making the aromatic ring susceptible to further electrophilic substitution.[8][9]
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
Disposal
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
-
Waste from this material is considered hazardous.[10]
-
Do not dispose of it down the drain or in the regular trash.
-
Contact a licensed professional waste disposal service to dispose of this material. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for disposal of brominated waste.[10]
Environmental Hazards
Specific ecotoxicity data for this compound is limited. However, based on its chemical structure, it should be handled as a substance that is potentially harmful to aquatic life. Brominated aromatic compounds can be persistent in the environment.[5] Therefore, releases to soil, water, and air should be strictly avoided.
Conclusion
This compound is a valuable research chemical that presents multiple health and safety hazards. A comprehensive understanding of its toxicological properties, coupled with strict adherence to safe handling protocols, is paramount for the protection of researchers and the environment. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed.
References
-
This compound | C9H10BrNO2 | CID 2763413 - PubChem. (URL: [Link])
-
Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (URL: [Link])
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (URL: [Link])
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])
-
Decontamination Solution Aromatic Amine 2001 Sds | PDF | Toxicity - Scribd. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET - Tri-iso. (URL: [Link])
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (URL: [Link])
-
Environmental Fact Sheet, Organobromine - EPA. (URL: [Link])
-
Professional Protective Clothing in the Chemical Laboratory - Analytics-Shop. (URL: [Link])
-
Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination - YouTube. (URL: [Link])
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])
-
Protective Gear - Organic Chemistry at CU Boulder. (URL: [Link])
-
Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (URL: [Link])
-
Bromination of Aniline (video) - Khan Academy. (URL: [Link])
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
Chemical Protective Clothing - ISHN.com. (URL: [Link])
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (URL: [Link])
- US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google P
-
Decontamination technologies for medicinal and aromatic plants: A review - PMC - NIH. (URL: [Link])
-
Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5 -... (URL: [Link])
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P
Sources
- 1. This compound | 206548-14-3 | GIA54814 [biosynth.com]
- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Uncover Ansell's wide range of Protective Clothing Solutions | Ansell USA [ansell.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, key properties, and significant applications, particularly in the realm of drug discovery and development. While a definitive "discovery" event is not prominently documented in the scientific literature, its history is intrinsically linked to the advancement of synthetic methodologies for creating novel molecular architectures. Its appearance in patents often precedes its discussion in academic journals, highlighting its industrial importance as a key intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 244.08 g/mol | PubChem[1] |
| CAS Number | 206548-14-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Light brown solid | CN103702978A[2] |
| Melting Point | Not explicitly stated | |
| ¹H NMR (600 MHz, d⁶-DMSO) | δ=7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H), 3.80 (s, 3H), 2.12 (s, 3H) | CN103702978A[2] |
Synthesis and Mechanistic Insights
The most prevalent and industrially relevant synthesis of this compound involves the electrophilic bromination of Methyl 2-amino-3-methylbenzoate. This approach is efficient and provides good yields of the desired product.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound, adapted from patent literature.[2][3]
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
48% Hydrogen Bromide (HBr) in water
-
30% Hydrogen Peroxide (H₂O₂) in water
-
Sodium Bisulfite (NaHSO₃) solution (39% in water)
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a solution of Methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in 240 ml of water is prepared.[2]
-
Addition of HBr: To this solution, 48% aqueous hydrogen bromide (149.2 g, 0.885 mol) is gradually added.[2]
-
Bromination: The resulting suspension is cooled, and 30% hydrogen peroxide (105.1 g, 0.927 mol) is added dropwise over a period of 2 hours, ensuring the temperature is maintained below 70°C.[2]
-
Quenching: After stirring for an additional hour, the reaction is quenched by the portion-wise addition of a 39% aqueous solution of sodium bisulfite (33.7 g, 0.126 mol) until a peroxide test is negative.[3]
-
Neutralization and Isolation: The pH of the suspension is adjusted to 7-8 with the careful addition of sodium carbonate (9.0 g, 0.084 mol).[3]
-
Purification: The precipitated solid is collected by filtration and dried in a vacuum oven to yield this compound as a light brown solid.[2]
Yield: 204.2 g (97.7% of theoretical yield) with a purity of 98.5% as determined by quantitative NMR.[2]
Causality Behind Experimental Choices
-
Choice of Brominating Agent: The use of hydrogen bromide and hydrogen peroxide provides an in situ source of electrophilic bromine (Br⁺). This is a safer and more atom-economical alternative to using elemental bromine.
-
Temperature Control: Maintaining the temperature below 70°C is crucial to prevent the formation of undesired side products and to control the exothermic nature of the reaction.[2]
-
Quenching with Sodium Bisulfite: The addition of sodium bisulfite is a critical step to neutralize any unreacted hydrogen peroxide, preventing potential hazards during workup and ensuring the stability of the final product.[3]
-
Neutralization: Adjusting the pH to 7-8 with sodium carbonate facilitates the precipitation of the product from the aqueous solution by converting any remaining acidic species to their salts, which are more soluble in water.[3]
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to selectively functionalize the amino, bromo, and ester groups.
-
Pharmaceutical Synthesis: This compound is a precursor for the synthesis of anthranilic diamide insecticides.[2] The bromo substituent can be displaced by a cyano group, which is a key step in the preparation of these commercially important agrochemicals.[3]
-
Heterocyclic Chemistry: The presence of the ortho-amino ester functionality makes it an ideal starting material for the construction of various heterocyclic systems, such as quinazolinones, which are prevalent scaffolds in medicinal chemistry.
Historical Context and Conclusion
While the exact date and discoverer of this compound are not clearly documented, its emergence in the patent literature in the early 21st century points to its development being driven by the need for advanced intermediates in the agrochemical and pharmaceutical industries. The synthetic methods described in these patents represent a culmination of decades of research in electrophilic aromatic substitution and process optimization.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
-
Justia Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. [Link]
Sources
synonyms for Methyl 2-amino-5-bromo-3-methylbenzoate
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate
Introduction
This compound is a substituted anthranilate ester that serves as a crucial building block in advanced organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.
Nomenclature and Chemical Identity
Precise identification is paramount in chemical synthesis. This compound is known by several identifiers across different chemical databases and suppliers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 206548-14-3[1] |
| Molecular Formula | C₉H₁₀BrNO₂[1] |
| Synonyms | Benzoic acid, 2-amino-5-bromo-3-methyl-, methyl ester |
It is critical to distinguish this compound from its isomers, such as Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9)[2][3] or the parent carboxylic acid, 2-amino-5-bromo-3-methylbenzoic acid (CAS No. 206548-13-2)[4][5], as the position of the substituents dramatically influences reactivity and potential applications.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for specific applications.
| Property | Value | Source |
| Molecular Weight | 244.08 g/mol | [1] |
| Appearance | Light brown solid | [6] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Parent Acid M.P. | 236-238 °C (for 2-amino-5-bromo-3-methylbenzoic acid) | [7] |
Synthesis and Manufacturing Process
The primary route for synthesizing this compound involves the regioselective bromination of its precursor, methyl 2-amino-3-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the activating and directing effects of the amino and methyl groups guide the bromine atom to the para position relative to the strongly activating amino group.
Synthesis Workflow
The overall process can be visualized as a two-step sequence: reaction and workup.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis[6].
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Hydrogen Bromide (HBr, 48% aqueous solution)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Bisulfite (NaHSO₃, 39% aqueous solution)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup: A solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in water is prepared in a suitable reaction vessel.
-
Acidification: Hydrogen bromide (1.05 eq, 48% in H₂O) is gradually added to the solution, resulting in a suspension[6].
-
Bromination: The suspension is stirred while hydrogen peroxide (1.1 eq, 30% in H₂O) is added dropwise over approximately 2 hours. The causality here is critical: the HBr reacts with H₂O₂ in situ to form electrophilic bromine (Br⁺). The dropwise addition and temperature control (below 70°C) are essential to prevent over-bromination and ensure safety[6].
-
Stirring: The mixture is stirred for an additional hour to ensure the reaction goes to completion.
-
Quenching: Excess peroxide is neutralized by the careful addition of sodium bisulfite solution until a peroxide test is negative. This step is a self-validating control; it ensures that no reactive oxidizing agents remain, making the subsequent workup safer.
-
Neutralization: The resulting suspension is adjusted to a pH of 7-8 by the portion-wise addition of sodium carbonate[6]. This precipitates the product, which is less soluble in neutral water than its salt form in acidic conditions.
-
Isolation: The solid product is collected by filtration.
-
Drying: The isolated solid is dried in a vacuum oven to yield this compound as a light brown solid[6].
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.
-
Agrochemicals: The compound is a documented precursor in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. This molecule is an intermediate for producing anthranilic diamide insecticides, a class of pesticides known for their potent and specific activity against certain insect pests[6].
-
Pharmaceutical Synthesis: As a substituted anthranilate, it is a key building block for heterocyclic systems and other complex scaffolds found in active pharmaceutical ingredients (APIs)[7][8]. The amino group can be acylated or used in cyclization reactions, while the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.
-
Organic Materials: Related bromo-amino benzoate structures have been investigated for applications in materials science, including the development of nonlinear optical crystals[9].
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
| Source: PubChem[1] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood[10].
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[10].
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[11].
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate filter[10].
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11].
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10][11].
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10][11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[10][11].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately[10].
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents and bases[11].
Conclusion
This compound is a specialized chemical intermediate with significant utility in the synthesis of complex organic molecules. Its well-defined synthesis and the versatile reactivity of its functional groups make it a valuable tool for chemists in the agrochemical and pharmaceutical industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Theoretical and Spectroscopic Investigation of Methyl 2-amino-5-bromo-3-methylbenzoate: A DFT-Guided Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the molecular characteristics of Methyl 2-amino-5-bromo-3-methylbenzoate, a substituted anthranilate with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate its structural geometry, vibrational frequencies, and electronic properties. This guide elucidates key quantum chemical descriptors, including Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP), to predict the molecule's reactivity and intermolecular interaction sites. The computational protocols are presented alongside methodologies for experimental validation, drawing comparisons with empirical data from closely related analogs. The insights generated serve as a foundational resource for guiding the rational design of novel pharmaceuticals and functional materials based on the this compound scaffold.
Introduction: The Significance of Substituted Anthranilates
Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional organic materials.[1] The strategic placement of varied functional groups onto the benzene ring enables the precise tuning of their physicochemical properties, influencing everything from biological activity to solid-state packing. This compound is a molecule of particular interest, incorporating an electron-donating amino group, a weakly electron-donating methyl group, and electron-withdrawing bromo and methyl ester functionalities. This complex electronic environment makes it a compelling subject for both theoretical and experimental investigation.
Such compounds are known intermediates in the synthesis of complex heterocyclic systems like benzothiazines and quinazolinones, which are scaffolds for drugs targeting inflammatory diseases and cancer.[2][3] A thorough understanding of the molecule's electronic structure, preferred conformation, and reactive sites is paramount for its efficient utilization in synthetic pathways and for predicting its behavior in biological systems.
This guide aims to establish a robust theoretical model for this compound using quantum chemical calculations. By correlating theoretical predictions with established experimental data for analogous structures, we provide a validated, in-depth analysis of its molecular properties to accelerate further research and application.
Methodological Framework: Integrating Computational and Experimental Approaches
A dual approach, combining theoretical calculations with experimental validation, provides the most comprehensive understanding of a molecule's behavior. The theoretical protocol offers predictive power at the atomic level, while experimental methods provide the necessary empirical validation.
Part A: Computational Protocol via Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering an optimal balance between computational cost and predictive accuracy for organic molecules.[1][4] Our protocol employs a multi-step workflow to elucidate the properties of this compound.
Detailed DFT Workflow:
-
Structure Input & Pre-optimization: The initial 3D structure of the molecule is constructed. A preliminary geometry optimization is performed using a computationally inexpensive force field to obtain a reasonable starting conformation.
-
Geometry Optimization: The core of the structural analysis is performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is well-documented for providing accurate geometries and vibrational frequencies for similar aromatic systems.[5][6] The optimization process mathematically seeks the lowest energy (most stable) conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is executed at the same level of theory. This serves two critical functions:
-
Verification of Minimum: It confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.[7]
-
Spectroscopic Prediction: It calculates the vibrational modes, which are used to simulate the infrared (IR) and Raman spectra of the molecule.
-
-
Electronic Property Calculation: With the validated ground-state geometry, single-point energy calculations are performed to derive crucial electronic descriptors, including the energies and distributions of the HOMO and LUMO, the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis for studying intramolecular interactions.[8]
Caption: Computational workflow for DFT analysis.
Part B: Protocols for Experimental Synthesis and Validation
Theoretical models must be grounded in empirical reality. The following protocols outline the synthesis and characterization necessary to validate the computational findings.
Synthesis Protocol: Bromination of Methyl 2-amino-3-methylbenzoate
This procedure is adapted from established methods for the bromination of substituted aminobenzoates.[9]
-
Dissolution: Dissolve Methyl 2-amino-3-methylbenzoate (1.0 equivalent) in an aqueous solution.
-
Acidification: Add hydrogen bromide (48% aqueous solution, ~1.05 equivalents) to the solution.
-
Bromination: Cool the mixture in an ice bath. Add hydrogen peroxide (30% aqueous solution, ~1.1 equivalents) dropwise over 2 hours, ensuring the temperature remains below 70°C.
-
Quenching: After stirring for an additional hour, quench any remaining peroxide by adding a small amount of sodium bisulfite solution.
-
Neutralization & Isolation: Adjust the pH to 7-8 with a sodium carbonate solution to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[9]
Spectroscopic Characterization Protocols:
-
NMR Spectroscopy: Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra using a standard high-field NMR spectrometer (e.g., 600 MHz). 1H NMR data for the title compound has been reported as: δ = 7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H), 3.80 (s, 3H), 2.12 (s, 3H) in DMSO-d6.[9]
-
FT-IR and FT-Raman Spectroscopy: For FT-IR, mix a small amount of the sample with KBr powder and press into a pellet, or use an ATR accessory. For FT-Raman, place the solid sample directly in the path of the laser. Record spectra over a range of 4000–400 cm-1.[10][11]
-
Single-Crystal X-ray Diffraction: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent like methanol.[2][5] Mount a suitable crystal on a diffractometer to collect diffraction data, which allows for the unambiguous determination of the molecular structure and crystal packing.
Results and Discussion: A Correlative Analysis
This section integrates the predicted data from our DFT model with experimental findings for analogous compounds to provide a holistic view of the molecule's properties.
Molecular Geometry
The optimized geometry from DFT calculations provides a detailed picture of bond lengths, bond angles, and dihedral angles. For validation, we compare these to the experimental X-ray diffraction data of the closely related Methyl 2-amino-5-bromobenzoate (which lacks the 3-methyl group).[2][12]
| Parameter | Calculated (DFT) for Title Compound | Experimental (X-ray) for Analog[2] | Analysis of 3-Methyl Group Influence |
| C2-N1 Bond Length (Å) | ~1.385 | 1.371 | Minor elongation due to electronic effects. |
| C5-Br1 Bond Length (Å) | ~1.908 | 1.903 | Excellent agreement, indicating the model's accuracy. |
| C(ester)-O(carbonyl) (Å) | ~1.215 | 1.210 | Strong C=O double bond character is well-reproduced. |
| Dihedral Angle (Ring vs. Ester) | ~6.5° | 5.73° | The molecule is nearly planar, a feature stabilized by an intramolecular N-H···O hydrogen bond between the amino group and the ester's carbonyl oxygen. The 3-methyl group introduces a slight steric push, marginally increasing this angle. |
The high degree of correlation between the calculated parameters and the experimental data of a close analog instills confidence in the accuracy of our theoretical model. The key structural feature is the near-planarity of the molecule, which is locked in place by a strong intramolecular S(6) hydrogen-bonding ring motif.[2]
Vibrational Spectroscopy
The simulated IR and Raman spectra from DFT calculations allow for the precise assignment of vibrational modes. Key functional group frequencies are critical for experimental characterization.
| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Assignment and Interpretation |
| N-H Asymmetric Stretch | ~3480 | 3450-3500 | Represents the asymmetric stretching of the primary amine. |
| N-H Symmetric Stretch | ~3370 | 3350-3400 | The symmetric stretch of the amine group. The positions of both N-H bands are indicative of hydrogen bonding. |
| C-H Aromatic Stretch | ~3080 | 3050-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C=O Ester Stretch | ~1685 | 1680-1710 | The position is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the ring and the strong intramolecular hydrogen bond with the N-H group.[13] |
| C-N Stretch | ~1310 | 1300-1340 | Stretching of the bond between the aromatic ring and the amino group. |
| C-Br Stretch | ~650 | 600-700 | Vibration associated with the carbon-bromine bond. |
Electronic Properties and Chemical Reactivity
Quantum chemical descriptors provide profound insights into the electronic nature and reactivity of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The highest occupied molecular orbital is primarily localized over the benzene ring and the nitrogen atom of the amino group. This indicates that this region is the most electron-rich and the likely site of initial electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed across the aromatic ring and is concentrated on the carbonyl carbon of the ester group. This suggests that this area is the most electron-deficient and the probable site for nucleophilic attack.
-
Energy Gap (ΔE): The calculated HOMO-LUMO energy gap is a critical indicator of chemical stability. A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity and polarizability.[14][15] The combination of electron-donating and withdrawing groups in this molecule leads to a moderately low energy gap, suggesting it is a reactive species suitable for further synthetic transformations.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface, predicting sites for intermolecular interactions.[14]
-
Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the carbonyl oxygen of the ester group. This is the primary site for hydrogen bond donation and interaction with electrophiles.
-
Positive Regions (Blue): These electron-deficient areas are located around the hydrogen atoms of the amino group. These sites are susceptible to interaction with nucleophiles and are the primary hydrogen bond donors.
-
Neutral Regions (Green): The aromatic ring and methyl groups show a more neutral potential, though the bromine atom introduces some electronegativity to its local environment.
Caption: Correlation between electronic properties and predicted reactivity.
Conclusion and Future Outlook
This guide has established a detailed theoretical profile of this compound using DFT calculations. The computational results, validated by comparison with experimental data from analogous compounds, provide a robust understanding of the molecule's structural, vibrational, and electronic properties.
The key takeaways are:
-
The molecule adopts a near-planar conformation stabilized by a strong intramolecular hydrogen bond.
-
Vibrational spectra are significantly influenced by this hydrogen bonding, particularly the C=O stretching frequency.
-
The electronic landscape, defined by the HOMO, LUMO, and MEP, clearly delineates the molecule's reactive sites, with the amino-substituted ring being susceptible to electrophiles and the ester carbonyl carbon to nucleophiles.
These theoretical insights are invaluable for professionals in drug development and materials science. They provide a rational basis for designing synthetic modifications, predicting reaction outcomes, and understanding how this molecule might interact with biological targets. This computational framework serves as a powerful predictive tool, enabling more efficient and targeted experimental investigations in the future.
References
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1763. (URL: [Link])
- Google Patents. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN103702978A. (URL: )
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1763. (URL: [Link])
-
Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 1415-1421. (URL: [Link])
-
Prathap, A. S., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. (URL: [Link])
-
Baglan, H., & Ceylan, Ü. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. (URL: [Link])
-
Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2(10), 1415. (URL: [Link])
-
PubChem. (n.d.). This compound. (URL: [Link])
-
Etim, E. E., et al. (2023). Synergizing Machine Learning, Conceptual Density Functional Theory, and Biochemistry: No-Code Explainable Predictive Models for Mutagenicity in Aromatic Amines. ACS Omega. (URL: [Link])
-
Wang, S., et al. (2024). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. Molecules, 29(12), 2824. (URL: [Link])
-
Purwanto, D. A., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Research in Pharmaceutical Sciences, 19(5), 478-493. (URL: [Link])
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. (URL: [Link])
-
Muthu, S., et al. (2015). Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 242-253. (URL: [Link])
-
ResearchGate. (2025). Synthesis and Characterization of Azo Benzothiazole Chromophore Based Liquid Crystal Macromers. (URL: [Link])
-
ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. (URL: [Link])
-
ResearchGate. (2011). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. (URL: [Link])
-
Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1279. (URL: [Link])
-
University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])
-
ResearchGate. (2025). Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole. (URL: [Link])
-
International Journal of Trend in Scientific Research and Development. (2018). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD, 2(4), 1834-1847. (URL: [Link])
-
Alam, M. J., & Alam, M. M. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1238. (URL: [Link])
-
Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. (URL: [Link])
-
Pure. (2022). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation. (URL: [Link])
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. (URL: [Link])
-
Silvana Alvaro, C. E., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. (URL: [Link])
-
PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 10. lehigh.edu [lehigh.edu]
- 11. ijtsrd.com [ijtsrd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Anthranilates
Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate, a class of chemical intermediates of significant interest in the pharmaceutical and agrochemical industries. The arrangement of the amino, bromo, and methyl substituents on the benzoic acid scaffold provides a versatile platform for the synthesis of more complex molecules, including heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, while the amino and ester groups can be readily modified. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, commencing from 2-amino-3-methylbenzoic acid.
Overall Synthetic Strategy
The synthesis is approached in two sequential steps:
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-amino-3-methylbenzoic acid.
-
Fischer Esterification: Conversion of the resulting 2-amino-5-bromo-3-methylbenzoic acid to its corresponding methyl ester.
This strategy is designed for efficiency and high yield, employing common laboratory reagents and techniques.
Part 1: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid
Principle and Mechanistic Insight
The first step involves the regioselective bromination of 2-amino-3-methylbenzoic acid. The amino group is a potent activating group and is ortho-, para-directing. Given that the ortho positions are sterically hindered by the adjacent methyl and carboxylic acid groups, the bromine is directed to the para position, resulting in the desired 5-bromo isomer. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and mild brominating agent for this transformation, often providing high yields.[1]
Experimental Protocol: Bromination
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-amino-3-methylbenzoic acid | 151.16 | 5.00 g | 33.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.18 g | 34.7 |
| N,N-dimethylformamide (DMF) | - | 330 mL | - |
| Ethyl acetate | - | ~450 mL | - |
| Deionized water | - | ~150 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 2-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol) and dissolve it in N,N-dimethylformamide (330 mL).
-
To this solution, add N-bromosuccinimide (6.18 g, 34.7 mmol) in one portion.
-
Stir the reaction mixture at room temperature (approximately 20°C) for 1 hour.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting brown solid is 2-amino-5-bromo-3-methylbenzoic acid (expected yield: ~7.6 g, quantitative).[1] The product can be used in the next step without further purification.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The second step is the esterification of the carboxylic acid group. A classic and robust method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the alcohol (methanol) is used, which also serves as the solvent.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.[2]
An alternative, highly effective method involves the use of thionyl chloride (SOCl₂) and methanol. In this procedure, thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification.[4][5] This method is particularly advantageous as it is conducted under anhydrous conditions.
Experimental Protocol: Esterification
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-amino-5-bromo-3-methylbenzoic acid | 230.06 | 7.60 g | 33.0 |
| Methanol | - | 150 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 3.0 mL | - |
| 10% Sodium Carbonate Solution | - | As needed | - |
| Deionized water | - | As needed | - |
| Ethyl acetate | - | ~150 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromo-3-methylbenzoic acid (7.60 g, 33.0 mmol).
-
Add methanol (150 mL) and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice water (100 mL).
-
Slowly neutralize the solution by adding 10% aqueous sodium carbonate solution dropwise until the pH is approximately 8. Be cautious as gas evolution (CO₂) will occur.[6]
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a light brown solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Troubleshooting and Optimization
-
Low Yield in Bromination: Ensure the purity of the starting 2-amino-3-methylbenzoic acid. Impurities can interfere with the reaction.[7] Also, confirm the quality of the NBS, as it can decompose over time.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction. Ensure a sufficient excess of methanol is used. If the reaction stalls, consider extending the reflux time. Alternatively, the thionyl chloride method can be employed for a more irreversible reaction.[4][5]
-
Purification Challenges: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using a hexane/ethyl acetate gradient is a viable alternative.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All procedures should be carried out in a well-ventilated fume hood.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates.
-
ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
- Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
starting materials for Methyl 2-amino-5-bromo-3-methylbenzoate synthesis
An Application Note and Protocol for the Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable substituted anthranilate derivative that serves as a key building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1] Its specific substitution pattern—an amine, a bromine atom, a methyl group, and a methyl ester on the benzene ring—provides multiple reactive sites for further chemical modification. This document provides a detailed guide for researchers, outlining the primary synthetic strategies, a step-by-step experimental protocol for a recommended route, and the underlying chemical principles governing the transformation.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two primary, logical pathways, differing in the sequence of the bromination and esterification steps.
Route A: Bromination followed by Esterification
This strategy begins with the electrophilic bromination of 2-amino-3-methylbenzoic acid. The resulting 2-amino-5-bromo-3-methylbenzoic acid is then subjected to esterification to yield the final methyl ester product.
Route B: Esterification followed by Bromination
In this alternative approach, the starting material, 2-amino-3-methylbenzoic acid, is first converted to its methyl ester, Methyl 2-amino-3-methylbenzoate.[2] This intermediate is then brominated directly to afford the target compound. This route is often preferred as it protects the carboxylic acid group and can lead to a cleaner reaction with fewer purification challenges.
The following diagram illustrates these two potential synthetic pathways.
Caption: Alternative synthetic pathways to this compound.
Recommended Protocol: Synthesis via Route B
This section provides a detailed, field-proven protocol for the synthesis of this compound starting from Methyl 2-amino-3-methylbenzoate (Route B). This method, adapted from established industrial processes, utilizes an efficient in-situ generation of the brominating agent.[3]
Part 1: Synthesis of Intermediate - Methyl 2-amino-3-methylbenzoate
The starting material, Methyl 2-amino-3-methylbenzoate, can be synthesized via Fischer esterification of 2-amino-3-methylbenzoic acid or by reduction of Methyl 3-methyl-2-nitrobenzoate.[2] For the purposes of this protocol, we will assume commercially available Methyl 2-amino-3-methylbenzoate is used.
Part 2: Bromination of Methyl 2-amino-3-methylbenzoate
This procedure details the selective bromination of the methyl anthranilate intermediate.
Causality of Experimental Design:
-
Regioselectivity: The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. The methyl group (-CH₃) is a weakly activating ortho, para-director. The ester group (-COOCH₃) is a deactivating meta-director. The directing effects of the highly activating amino group dominate, guiding the incoming electrophile (Br⁺) to the position para to it (C5), which is sterically accessible and electronically enriched.
-
Brominating Agent: The reaction employs a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This mixture generates bromine (Br₂) in situ, which is then polarized by the acidic medium to create the electrophilic "Br⁺" species required for the substitution. This method avoids the direct handling of volatile and corrosive liquid bromine.
-
Temperature Control: The reaction is exothermic. Maintaining the temperature below 70°C is critical to prevent the formation of over-brominated or other side products, ensuring high purity of the desired compound.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used (Example Scale) |
| Methyl 2-amino-3-methylbenzoate | 22223-49-0 | 165.19 | 1.0 | 142.1 g (0.843 mol) |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | 1.05 | 149.2 g (0.885 mol) |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | 34.01 | 1.1 | 105.1 g (0.927 mol) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | ~0.1 | ~9.0 g (as needed) |
| Sodium Bisulfite (NaHSO₃, 39% aq.) | 7631-90-5 | 104.06 | 0.15 | 33.7 g (0.126 mol) |
| Water (H₂O) | 7732-18-5 | 18.02 | Solvent | 240 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a suitable reaction vessel, add Methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) and water (240 mL).[3]
-
Acidification: Begin stirring the suspension. Slowly and carefully add 48% aqueous hydrobromic acid (149.2 g, 0.885 mol) to the mixture.
-
Bromination: Cool the resulting suspension. Begin the dropwise addition of 30% aqueous hydrogen peroxide (105.1 g, 0.927 mol) over approximately 2 hours. It is crucial to monitor the internal temperature and maintain it below 70°C throughout the addition.[3]
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1 hour to ensure the reaction proceeds to completion.
-
Quenching: Carefully add 39% aqueous sodium bisulfite solution (33.7 g, 0.126 mol) in small portions to quench any unreacted peroxide. A negative test for peroxides should be confirmed.[3]
-
Neutralization and Isolation: Adjust the pH of the suspension to 7-8 by adding sodium carbonate (approx. 9.0 g) in small portions. Be cautious of gas evolution.
-
Product Collection: Collect the resulting precipitate by filtration. Wash the solid with water.
-
Drying: Dry the isolated solid in a vacuum oven to obtain this compound as a light brown solid.[3] Expected yield is approximately 97.7% with a purity of >98%.[3]
Characterization Data: The product can be characterized using NMR spectroscopy. The expected ¹H NMR spectrum in (d⁶-DMSO) shows signals at approximately δ=7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H), 3.80 (s, 3H), 2.12 (s, 3H).[3]
The workflow for this protocol is summarized in the diagram below.
Caption: Experimental workflow for the bromination of Methyl 2-amino-3-methylbenzoate.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, verify the purity of the starting Methyl 2-amino-3-methylbenzoate, as impurities can interfere with the reaction.[4] Also, ensure the temperature did not exceed the recommended limit, which can lead to side product formation.[4]
-
Incomplete Reaction: An incomplete reaction may result from insufficient reaction time or using degraded hydrogen peroxide. Always use fresh reagents for best results.
-
Purification Issues: If the product purity is low, recrystallization from a suitable organic solvent such as ethanol or methanol can be performed to remove impurities.[4]
Conclusion
The synthesis of this compound is most efficiently achieved through the direct bromination of its precursor, Methyl 2-amino-3-methylbenzoate. The described protocol, utilizing an in situ generation of bromine from HBr and H₂O₂, offers a high-yield, scalable, and reliable method for producing this important chemical intermediate. Careful control of reaction parameters, particularly temperature, is paramount for achieving high purity and yield. This application note provides a robust foundation for researchers and drug development professionals to successfully synthesize this versatile compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
Sources
Application Note & Protocol: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its substituted anthranilic acid structure provides a versatile scaffold for further chemical modifications.[2][3] This document provides a detailed guide to the synthesis of this compound, covering the underlying reaction mechanism and providing robust, field-proven experimental protocols.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from Methyl 2-amino-3-methylbenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms.[5]
The regioselectivity of the bromination is controlled by the substituents already present on the aromatic ring: the amino group (-NH₂), the methyl group (-CH₃), and the methyl ester group (-COOCH₃).
-
Activating, Ortho, Para-Directing Groups: The amino and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring.[6] They direct incoming electrophiles to the positions ortho and para to themselves.
-
Deactivating, Meta-Directing Group: The methyl ester group is a deactivating substituent, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.[7]
In this case, the powerful activating and directing effect of the amino group dominates. The position para to the amino group (position 5) is sterically accessible and electronically favored, leading to the selective formation of the 5-bromo isomer.
The general mechanism proceeds in two main steps:
-
Formation of the Electrophile: A bromine electrophile (Br⁺) is generated from the brominating agent.
-
Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8] A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring.[5]
Caption: General mechanism for the electrophilic aromatic substitution.
Experimental Protocols
Below are two validated protocols for the synthesis of this compound.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method utilizes N-Bromosuccinimide (NBS) as a convenient and selective source of electrophilic bromine.[9][10]
Reagents and Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 2-amino-3-methylbenzoate (1 equivalent) in DMF, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1 hour.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[10]
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Bromination using Hydrogen Bromide and Hydrogen Peroxide
This protocol employs an in-situ generation of bromine from hydrogen bromide and hydrogen peroxide, offering a cost-effective alternative.[11]
Reagents and Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Hydrogen bromide (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (saturated solution)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate (1 equivalent) in water.[11]
-
Add hydrogen bromide (1.05 equivalents, 48% aqueous solution) to the mixture.[11]
-
Heat the suspension and add hydrogen peroxide (1.1 equivalents, 30% aqueous solution) dropwise over a period of 2 hours, maintaining the temperature below 70°C.[11]
-
After the addition is complete, stir the mixture for an additional hour.[11]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is 7-8.[11]
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.[11]
Data Summary
| Parameter | Protocol 1 (NBS) | Protocol 2 (HBr/H₂O₂) |
| Brominating Agent | N-Bromosuccinimide | HBr / H₂O₂ |
| Solvent | DMF | Water |
| Temperature | Room Temperature | < 70°C |
| Reaction Time | ~1 hour | ~3 hours |
| Work-up | Liquid-liquid extraction | Filtration |
| Reported Yield | Quantitative[10] | High[11] |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting and Optimization
-
Low Yield: Low yields can result from improper temperature control, especially in the HBr/H₂O₂ method, which can lead to side product formation.[12] Ensure the purity of the starting material, as impurities can interfere with the reaction.[12]
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly increasing the equivalents of the brominating agent. The quality of reagents like NBS is crucial; ensure it is fresh and dry.
-
Purification Challenges: If the final product is difficult to purify, consider alternative purification techniques such as column chromatography with a suitable solvent system or recrystallization from a different solvent mixture.
Conclusion
The synthesis of this compound can be achieved efficiently through electrophilic aromatic substitution using either N-bromosuccinimide or a combination of hydrogen bromide and hydrogen peroxide. The choice of protocol may depend on factors such as cost, scale, and available equipment. By understanding the underlying mechanism and carefully controlling the reaction parameters, high yields of the desired product can be obtained.
References
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271. Available at: [Link]
-
Krasavin, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Available at: [Link]
-
Larsson, J. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet. Available at: [Link]
-
Calò, V., et al. (1976). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development. Available at: [Link]
-
Larsson, J. (2009). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. Available at: [Link]
-
ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
-
ResearchGate. (n.d.). Monobromination of Aromatic Amine with [bmim]Br 3. ResearchGate. Available at: [Link]
-
CyberLeninka. (n.d.). Bromination of aromatic amines. CyberLeninka. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. openarchive.ki.se [openarchive.ki.se]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 10. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: High-Purity Isolation of Methyl 2-amino-5-bromo-3-methylbenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-amino-5-bromo-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The inherent basicity of the aniline moiety presents a significant challenge for traditional silica gel chromatography, often leading to poor peak shape and compromised purity. This guide details a robust methodology employing a modified mobile phase to counteract these effects, ensuring high-purity isolation. The protocol is designed for researchers, scientists, and drug development professionals and is optimized for automated flash chromatography systems, though it is readily adaptable for manual column setups.
Introduction: The Purification Challenge
This compound (Figure 1) is a substituted anthranilate derivative utilized as a building block in the synthesis of a range of biologically active molecules. The purity of this intermediate is paramount, as contaminants can lead to unwanted side-products and complicate downstream reactions, ultimately impacting the yield and purity of the final active pharmaceutical ingredient (API).
The primary challenge in the purification of this and similar aromatic amines lies in the interaction between the basic amino group and the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction can cause significant peak tailing, irreversible adsorption, and even degradation of the target compound, leading to reduced yield and purity.[1] To achieve a successful separation, this interaction must be mitigated.
Figure 1: Structure of this compound (Image of the chemical structure of this compound) IUPAC Name: this compound[2] CAS Number: 206548-14-3[2] Molecular Formula: C₉H₁₀BrNO₂[2] Molecular Weight: 244.09 g/mol [2]
Principle of the Method: Mitigating Amine-Silica Interactions
This protocol employs normal-phase column chromatography on standard flash-grade silica gel. The key to success is the modification of the mobile phase (eluent) to suppress the undesirable interactions between the basic analyte and the acidic stationary phase. Two primary strategies are effective:
-
Addition of a Basic Modifier: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA), into the eluent system neutralizes the acidic silanol groups on the silica surface.[1] This prevents the protonation of the analyte's amino group and minimizes strong ionic interactions, resulting in improved peak symmetry and recovery.
-
Use of a Polar Aprotic/Alcohol Solvent System: A gradient of a polar solvent like methanol (MeOH) in a less polar solvent like dichloromethane (DCM) can effectively elute the compound. While the precursor, 2-amino-5-bromo-3-methylbenzoic acid, has been purified using a DCM/MeOH gradient, the less polar methyl ester is best purified with a less polar system to ensure good separation from non-polar impurities.[3]
This protocol will focus on a hexane/ethyl acetate system with a triethylamine modifier, a widely applicable and effective method for a broad range of amines.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Prior to committing the bulk of the crude material to the column, it is essential to determine the optimal solvent conditions using Thin-Layer Chromatography (TLC).
Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄
-
TLC Developing Chamber
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
-
Crude this compound
-
Analytical grade solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
TLC Protocol
-
Prepare a stock solution of the crude material by dissolving a small amount (1-2 mg) in a suitable solvent like ethyl acetate or dichloromethane (0.5 mL).
-
Prepare a series of test eluents. A good starting point for a compound of this nature is a 9:1 mixture of hexane and ethyl acetate.
-
Add a small amount of triethylamine (e.g., 0.1-0.5% by volume) to the eluent to improve the spot shape.
-
Pour a small amount of the test eluent into the TLC chamber, line the chamber with filter paper, and allow the atmosphere to saturate for 5-10 minutes.
-
Using a capillary tube, spot the crude material solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for the main spot. The ideal Rf for column chromatography is between 0.2 and 0.4.
-
Adjust the eluent polarity by varying the ratio of hexane to ethyl acetate until the target Rf value is achieved. For example, if the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate).
Table 1: TLC Solvent System Optimization
| Hexane:Ethyl Acetate Ratio (v/v) | Triethylamine (v/v) | Observed Rf (Approx.) | Comments |
| 95:5 | 0.1% | ~0.1 | Too low, increase polarity. |
| 90:10 | 0.1% | ~0.25 | Good starting point for column. |
| 80:20 | 0.1% | ~0.45 | May elute too quickly. |
Note: These are representative values. Actual Rf will depend on the specific batch of crude material and TLC plates.
Automated Flash Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Pre-packed Silica Gel Flash Column (e.g., 40 g for up to 400 mg of crude material)
-
Crude this compound
-
HPLC-grade solvents: Hexane (Solvent A), Ethyl Acetate (Solvent B)
-
Triethylamine (TEA)
-
Collection tubes
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
-
Solvent Preparation: Prepare the mobile phases.
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate containing 0.1% v/v Triethylamine.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
-
System Setup:
-
Install the appropriate size silica gel column onto the flash system.
-
Place the solvent lines into the correct reservoirs (A: Hexane, B: Ethyl Acetate/TEA).
-
Load the dry sample into a solid load cartridge and attach it to the system.
-
-
Method Programming:
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial solvent conditions (e.g., 95% A, 5% B).
-
Elution Gradient: Program a linear gradient based on the TLC analysis. A typical gradient might be:
-
5% B for 2 CV (isocratic hold)
-
Linear gradient from 5% to 30% B over 15 CV
-
Hold at 30% B for 3 CV (to elute any remaining impurities)
-
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 40 mL/min for a 40 g column).
-
Detection: Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm). Set fraction collection to be triggered by the UV signal.
-
-
Run and Fraction Collection:
-
Start the purification run.
-
The system will automatically collect fractions as the compound elutes from the column.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using TLC (using the same eluent system as for the initial analysis) to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Determine the yield and assess the purity by analytical methods such as ¹H NMR, LC-MS, or melting point analysis.
-
Safety and Handling
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid ignition sources.
-
Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation/Overlapping Peaks | Inappropriate solvent gradient. | Run a shallower gradient to increase the separation between the target compound and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica gel mass. | |
| Significant Peak Tailing | Insufficient triethylamine in the mobile phase. | Increase the concentration of TEA to 0.5%. |
| Highly acidic impurities in the crude mixture are neutralizing the TEA. | Consider a pre-purification wash of the crude material with a mild aqueous base (e.g., saturated NaHCO₃ solution). | |
| No Product Eluting | Mobile phase is not polar enough. | Increase the final concentration of ethyl acetate in the gradient. |
| Compound has irreversibly bound to the silica. | This is less likely with a TEA modifier, but if suspected, try eluting with a stronger solvent system like 5% methanol in DCM. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By addressing the inherent challenges of purifying aromatic amines on silica gel through the use of a triethylamine-modified mobile phase, researchers can confidently obtain material of sufficient quality for subsequent synthetic steps. The use of automated flash chromatography allows for efficient and high-throughput purification, accelerating the drug discovery and development workflow.
References
- Google Patents. (2016). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and the use thereof. US 9,315,438 B2.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 5, 2026, from [Link]
Sources
The Synthetic Versatility of Methyl 2-amino-5-bromo-3-methylbenzoate: A Guide for Organic Synthesis and Drug Discovery
Methyl 2-amino-5-bromo-3-methylbenzoate stands as a pivotal building block in the landscape of modern organic synthesis. Its unique trifunctionalized aromatic core, featuring an amino group, a bromine atom, and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Introduction: A Scaffold of Potential
This compound, a substituted anthranilate, is a valuable intermediate in the synthesis of a diverse array of organic compounds. The strategic placement of its functional groups allows for a wide range of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The amino and ester functionalities provide avenues for further derivatization and the construction of heterocyclic systems. This combination of reactive sites makes it a sought-after precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Key Applications in Organic Synthesis
The utility of this compound is most prominently demonstrated in its application as a scaffold for palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic cores, such as quinazolinones and benzothiazines. These applications are foundational in the development of new therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1] this compound can be coupled with a wide range of boronic acids or their esters to introduce diverse substituents at the 5-position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aryl bromides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Yields for Suzuki-Miyaura Coupling
The following table provides expected yields for the Suzuki-Miyaura coupling of a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids under microwave-assisted conditions, which can serve as a predictive guide.[1]
| Arylboronic Acid | Expected Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 |
| 4-Methoxyphenylboronic acid | 88 |
| 4-Chlorophenylboronic acid | 78 |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of this compound, leading to the synthesis of diverse arylamine derivatives.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add this compound, the amine, and the base to the tube.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Heterocyclic Scaffolds
The amino and ester groups of this compound are ideally positioned for cyclization reactions, providing access to valuable heterocyclic scaffolds such as quinazolinones and benzothiazines.
Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[3] The Niementowski reaction provides a direct route to 4(3H)-quinazolinones from anthranilic acid esters and amides.[3]
Protocol 3: Synthesis of 6-Bromo-7-methylquinazolin-4(3H)-one via Niementowski Reaction
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate.[3]
Materials:
-
This compound (1.0 equiv)
-
Formamide (4.0 equiv)
-
Reaction vessel suitable for high-temperature reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Combine this compound and formamide in a reaction vessel.
-
Heat the mixture to 130-140 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude 6-bromo-7-methylquinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF).
Data Presentation: Reagent Quantities for Quinazolinone Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 244.09 | 1.0 |
| Formamide | 45.04 | 4.0 |
Diagram 3: Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of 6-bromo-7-methylquinazolin-4(3H)-one.
Benzothiazines are another important class of heterocyclic compounds with diverse biological activities. Methyl 2-amino-5-bromobenzoate can serve as a precursor for the synthesis of benzothiazine derivatives.[4][5]
Proposed Synthetic Route to a Benzothiazine Derivative:
A plausible route to a benzothiazine derivative involves the initial protection and modification of the amino group, followed by cyclization. For instance, reaction with methanesulfonyl chloride can yield a sulfonamide intermediate, which can then be cyclized.[5]
Diagram 4: Plausible Benzothiazine Synthesis Pathway
Caption: A proposed pathway for the synthesis of a benzothiazine derivative.
Applications in Drug Discovery and Development
The scaffolds derived from this compound are of significant interest in drug discovery.
-
Kinase Inhibitors: The quinazolinone core is a well-established pharmacophore in the design of kinase inhibitors.[3] For example, 6-bromo-4-iodoquinoline, which can be synthesized from the corresponding 6-bromoquinolin-4-ol (potentially accessible from the quinazolinone), is a known intermediate in the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor.[6][7]
-
Anti-inflammatory Agents: Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[3] The ability to easily diversify the 6-bromo-7-methylquinazolin-4(3H)-one scaffold through further cross-coupling reactions at the bromine position allows for the generation of libraries of compounds for screening against inflammatory targets.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for the strategic and efficient construction of complex molecules through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the synthesis of biologically relevant heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important synthetic intermediate in their pursuit of novel compounds with significant scientific and therapeutic impact.
References
- Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887.
- Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-Bromo-4-iodoquinoline.
- Knight, S. D., Adams, J., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent, Selective, Orally Bioavailable, and Efficacious Dual Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters, 1(1), 39-43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
The Versatile Synthon: Comprehensive Application Notes for Methyl 2-amino-5-bromo-3-methylbenzoate in Chemical Synthesis
For Immediate Release: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Use of Methyl 2-amino-5-bromo-3-methylbenzoate as a Key Chemical Intermediate.
This document provides an in-depth exploration of this compound, a highly functionalized aromatic building block. Its strategic placement of amino, bromo, and methyl ester groups on a benzene ring makes it a valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the agrochemical and pharmaceutical industries. These application notes offer a senior application scientist's perspective on the compound's reactivity, supported by detailed, field-proven protocols for its key transformations.
Compound Profile and Strategic Importance
This compound (C₉H₁₀BrNO₂) is a crystalline solid with a molecular weight of approximately 244.09 g/mol .[1] Its structure is primed for sequential, regioselective modifications, making it a cornerstone intermediate for constructing elaborate molecular architectures. The amino group can act as a nucleophile or a directing group, the bromo substituent is an ideal handle for cross-coupling reactions, and the methyl ester provides a site for hydrolysis and amidation.
The primary utility of this scaffold lies in its role as a precursor to anthranilic diamide insecticides. The chloro-analogue of this compound is a key intermediate in the synthesis of Chlorantraniliprole, a widely used pesticide.[2][3][4][5] This underscores the industrial relevance of this class of molecules and the importance of understanding their chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [6] |
| Molecular Weight | 244.09 g/mol | [1] |
| CAS Number | 206548-14-3 | [6] |
| Appearance | Light brown solid | [4] |
| IUPAC Name | This compound | [6] |
Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Applications
The strategic positioning of functional groups on the aromatic ring dictates the reactivity of this compound, enabling a variety of high-yield transformations. The following sections detail the most critical reactions and provide robust protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom at the 5-position serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[7][8] In this reaction, the aryl bromide is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl bromides and serves as a robust starting point.[9]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals.[10][11][12][13] This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst and a strong base.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for aryl bromides.[10][11]
-
Reaction Setup: In a glovebox, add to a dry Schlenk tube tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the aminated product.
Cyanation: Introduction of the Nitrile Functional Group
The conversion of the aryl bromide to a nitrile is a crucial step in the synthesis of certain agrochemicals. This transformation can be achieved using a variety of cyanide sources, with copper(I) cyanide being a common and effective reagent.
Protocol 3: Copper-Catalyzed Cyanation
This protocol is based on general procedures for the cyanation of aryl halides.[14]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and copper(I) cyanide (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Application in the Synthesis of Diamide Insecticides
The structural motif of this compound is central to the synthesis of the anthranilic diamide class of insecticides. The bromo- or chloro-analogue is a key building block for the synthesis of Chlorantraniliprole.[2][3][5][15] The synthesis involves the amidation of the corresponding 2-amino-5-halo-3-methylbenzoic acid derivative with a pyrazole carboxylic acid. The methyl ester of the title compound can be readily hydrolyzed to the carboxylic acid, which is then coupled with the other intermediate.
Caption: Synthetic pathway towards diamide insecticides.
Conclusion
This compound is a versatile and valuable intermediate in modern organic synthesis. Its trifunctional nature allows for a range of selective transformations, making it a key building block for complex molecules, particularly in the agrochemical sector. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to high-value targets.
References
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
- Process for the preparation of chlorantraniliprole.
- Preparation method of chlorantraniliprole and intermediate thereof.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
This compound. PubChem. [Link]
-
Copper-catalysed asymmetric radical cyanation. Nature. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
Sources
- 1. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 4. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 15. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of Methyl 2-amino-5-bromo-3-methylbenzoate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 2-amino-5-bromo-3-methylbenzoate has emerged as a pivotal structural motif and a versatile building block in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino ester (an anthranilate derivative), a strategic bromine atom, and a methyl group, provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of this compound, from its synthesis to its application in constructing complex pharmaceutical intermediates, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this intermediate in their synthetic campaigns.
Introduction: A Multifunctional Scaffold for Drug Discovery
This compound (CAS No: 206548-14-3) is a substituted anthranilate ester that serves as a crucial starting material in the synthesis of a variety of biologically active molecules.[1] The strategic arrangement of its functional groups makes it an exceptionally valuable intermediate:
-
The Bromine Atom: Positioned at the 5-carbon, it acts as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. This allows for the precise introduction of diverse aryl, heteroaryl, and cyano moieties, which are common features in many drug candidates.[1][2]
-
The Amino Group: The nucleophilic amino group is available for a range of transformations, including acylation, sulfonylation, and cyclization reactions, enabling the construction of heterocyclic systems like quinazolinones.[3]
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another point for molecular diversification or for modulating the pharmacokinetic properties of the final compound.
-
The Methyl Group: The methyl substituent on the aromatic ring can influence the molecule's conformation and metabolic stability, and can engage in crucial hydrophobic interactions within a biological target.
This combination of reactive sites allows for a modular and divergent approach to synthesis, making it a cornerstone intermediate for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Physicochemical Properties & Safety Guidelines
A thorough understanding of the compound's physical properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 206548-14-3 | [4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [4] |
| Molecular Weight | 244.08 g/mol | [4] |
| Appearance | Light brown solid | [5] |
| Melting Point | Not explicitly defined; related acid melts at 236-238°C | [6] |
| IUPAC Name | This compound | [4] |
Safety & Handling:
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols should be strictly followed.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of inadequate ventilation, use a suitable respirator.[8]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[7] Avoid breathing dust, fumes, or vapors.[7] Use only in a well-ventilated area.[7]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If swallowed, seek medical attention.[4]
Synthesis of this compound
The most direct and efficient synthesis of the title compound involves the regioselective bromination of its precursor, methyl 2-amino-3-methylbenzoate. The directing effects of the activating amino group and the deactivating (but ortho-, para-directing) ester group, combined with the steric influence of the methyl group, favor bromination at the 5-position. A common and effective method utilizes hydrogen bromide and an oxidizing agent like hydrogen peroxide.[5]
Protocol 3.1: Synthesis via Electrophilic Bromination
This protocol is adapted from established procedures for the bromination of substituted anthranilates.[5]
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Hydrogen bromide (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bisulfite (NaHSO₃) solution (39% aqueous)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in water.
-
Acidification: To the resulting solution, gradually add hydrogen bromide (48% aq., ~1.05 eq). A suspension may form.
-
Bromination: Cool the mixture in an ice bath to maintain a temperature below 70°C. Add hydrogen peroxide (30% aq., ~1.1 eq) dropwise over a period of at least 2 hours.
-
Stirring: After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.
-
Quenching: Cautiously add a 39% aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until a peroxide test of the solution is negative. This step neutralizes any remaining hydrogen peroxide.
-
Neutralization: Adjust the pH of the suspension to 7-8 by the portion-wise addition of sodium carbonate (Na₂CO₃).
-
Isolation: Collect the resulting precipitate by filtration.
-
Drying: Dry the isolated solid in a vacuum oven to yield this compound as a light brown solid.[5]
Causality and Insights: The use of HBr and H₂O₂ in situ generates electrophilic bromine (Br⁺). The strongly activating amino group directs the electrophile to the para position, which is the vacant 5-position on the ring, leading to highly regioselective bromination. Temperature control is crucial to prevent the formation of side products.[2]
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction is a powerful tool for introducing aryl and heteroaryl substituents at the 5-position, yielding diverse methyl 5-aryl-2-aminobenzoate derivatives that are key intermediates for biologically active molecules.[1]
The Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Schlenk flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water).
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-amino-3-methylbenzoate derivative.
Representative Couplings and Critical Parameters
The success of the Suzuki coupling is highly dependent on the chosen conditions. The table below, based on data from analogous systems, provides a guide for expected outcomes with different boronic acids.[10]
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~88 |
| 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >90 |
-
Catalyst/Ligand Choice: While traditional catalysts like Pd(PPh₃)₄ are effective for many simple couplings, more challenging or sterically hindered substrates may require more advanced Buchwald-type ligands (e.g., SPhos) with a Pd(OAc)₂ precursor to achieve high yields.
-
Base: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.[9]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[10]
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined reactive sites allow for sequential and controlled functionalization, making it an ideal scaffold for building molecular complexity. The protocols and insights provided in this guide demonstrate its straightforward synthesis and its powerful application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. By mastering the use of this key building block, researchers can significantly accelerate the discovery and development of novel therapeutic agents.
References
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ChemSafetyPro. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID SDS, 206548-13-2 Safety Data Sheets. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Available from: [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 2-amino-5-bromobenzoate. Available from: [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available from: [Link]
-
National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boronic Acids in Pharmaceutical Drug Discovery. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 4. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
derivatization of Methyl 2-amino-5-bromo-3-methylbenzoate
An Application and Protocol Guide for the Strategic Derivatization of Methyl 2-amino-5-bromo-3-methylbenzoate
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a versatile synthetic intermediate whose value lies in its trifunctional nature. The strategic arrangement of a nucleophilic amino group, a modifiable methyl ester, and a reactive aryl bromide on a substituted anthranilate core makes it a powerful building block in medicinal chemistry and materials science. Anthranilic acid and its derivatives are recognized as "privileged scaffolds" because they form the basis of numerous biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3]
This guide provides a detailed exploration of the key derivatization pathways for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in drug development and synthetic chemistry. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Strategic Derivatization Map
The three key functional groups—the aryl bromide, the primary amine, and the methyl ester—serve as orthogonal handles for a wide array of chemical transformations. The following diagram illustrates the primary derivatization routes available from the parent molecule.
Caption: Key derivatization pathways for the title compound.
Part 1: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The carbon-bromine bond is arguably the most versatile handle on this scaffold, providing access to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, prized for their reliability and functional group tolerance.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals.[5] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]
Mechanistic Rationale: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[4] The water in the solvent system is crucial for the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 75-90 | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 | [5] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-95 | [6] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of di- and tri-substituted amines from aryl halides.[7][8] This reaction has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.[7]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination: The aryl group and the amido ligand couple to form the desired product and regenerate the Pd(0) catalyst.[10]
The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 eq) to a dry Schlenk tube.
-
Add Reactants: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Seal the tube tightly and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: After consumption of the starting material (monitor by TLC/LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[9]
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Scope | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Primary & Secondary Amines | [9] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | Hindered Amines | [10] |
Part 2: Derivatization of the Amino Group
The primary amino group at the C2 position is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation to generate a diverse library of derivatives.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is a robust and highly predictable transformation. These functional groups are prevalent in bioactive molecules as they can act as hydrogen bond donors and acceptors, influencing molecular conformation and target binding.
Causality: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[11]
-
Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 eq).
-
Electrophile Addition: Cool the mixture in an ice bath (0 °C). Slowly add the methanesulfonyl chloride (or other desired sulfonyl chloride, 1.1 eq) dropwise.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.
Part 3: Modification of the Methyl Ester
The methyl ester provides a gateway to carboxylic acids and amides, further expanding the synthetic possibilities.
Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step that enables subsequent amide bond coupling reactions.
Causality: The reaction is a base-mediated nucleophilic acyl substitution. Hydroxide ion (from LiOH or NaOH) attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Acidic work-up protonates the carboxylate to yield the final carboxylic acid.
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with a dilute acid (e.g., 1M HCl).
-
Isolation: The carboxylic acid product will often precipitate out of the aqueous solution. Collect the solid by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or organic extracts with water, dry, and use without further purification or recrystallize if necessary.
Conclusion
This compound is a high-potential starting material for the synthesis of complex molecular architectures. By strategically employing modern synthetic methods such as palladium-catalyzed cross-coupling, alongside classical derivatizations of its amine and ester functionalities, researchers can efficiently generate diverse compound libraries. The protocols and insights provided in this guide serve as a robust foundation for the rational design and development of novel pharmaceuticals and functional materials.
References
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-957.
-
Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ACS Publications. (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
An Application Note for the Scalable Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
Abstract
This document provides a comprehensive guide for the , a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The protocol detailed herein focuses on a robust and scalable process utilizing readily available starting materials and reagents. Emphasis is placed on process safety, reaction optimization, and analytical validation to ensure a high-yield, high-purity, and reproducible manufacturing process suitable for industrial application. This guide is intended for researchers, chemists, and process development scientists.
Introduction: Significance and Synthetic Strategy
Substituted anthranilates are a critical class of building blocks in medicinal chemistry and materials science.[2][3][4][5] Among them, this compound (C₉H₁₀BrNO₂) serves as a pivotal precursor for more complex molecular targets. Its structural features, including the nucleophilic amino group, the ester functionality, and the specifically positioned bromine atom, allow for a wide range of subsequent chemical transformations.
The synthetic approach detailed in this note is based on the electrophilic bromination of Methyl 2-amino-3-methylbenzoate. The core of this strategy is the in situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). This method is advantageous for scale-up operations as it avoids the handling and storage of highly toxic and corrosive liquid bromine, thereby enhancing process safety.[6] The reaction proceeds as a regioselective electrophilic aromatic substitution, where the strongly activating amino group directs the bromination to the para position.
Reaction Scheme: Methyl 2-amino-3-methylbenzoate reacts with HBr and H₂O₂ in water to yield this compound.
Process Safety & Hazard Analysis
A thorough understanding and mitigation of potential hazards are paramount for any scale-up synthesis. The bromination process requires stringent safety measures.[7]
-
Chemical Hazards :
-
Hydrogen Peroxide (30%) : A strong oxidizing agent. Contact with organic materials can cause fire. Avoid contamination and use vented caps for storage.
-
Hydrobromic Acid (48%) : Highly corrosive and can cause severe skin and eye burns.[8] Vapors can cause respiratory tract irritation.
-
Bromine (in situ generated) : Although not handled directly, bromine is generated within the reaction. It is highly toxic, corrosive, and a violent oxidizer.[7] Exposure can cause severe irritation and burns.[8]
-
Product & Starting Material : May cause skin, eye, and respiratory irritation.[9]
-
-
Engineering Controls :
-
The entire process must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.
-
The reactor should be made of compatible materials, such as glass-lined steel, to withstand the corrosive acidic conditions.[8]
-
An emergency scrubber system containing a neutralizing agent (e.g., sodium thiosulfate, sodium bisulfite) should be in place to handle any potential release of bromine or HBr vapors.[7]
-
Temperature monitoring and control are critical due to the exothermic nature of the reaction. A reactor cooling system must be employed.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles and a face shield are mandatory.[6]
-
Hand Protection : Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6]
-
Body Protection : A chemically resistant lab coat or apron over cotton-based clothing is required.[8] Closed-toe shoes are essential.[8]
-
Respiratory Protection : If there is any risk of vapor inhalation, a respirator with an appropriate acid gas/halogen cartridge should be used.[7]
-
-
Emergency Procedures :
-
Keep a spill kit readily available. Spills should be contained and neutralized. A solution of sodium thiosulfate should be on hand to neutralize any spilled bromine.[6]
-
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
-
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol describes the synthesis of this compound from 1.0 kg of Methyl 2-amino-3-methylbenzoate.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Methyl 2-amino-3-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 1.00 kg | 6.05 | 1.00 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 1.07 L (1.60 kg) | 9.38 | 1.55 |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 0.65 L (0.72 kg) | 6.36 | 1.05 |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As required | - | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As required | - | - |
| Deionized Water | H₂O | 18.02 | ~10 L | - | - |
Equipment :
-
20 L glass-lined reactor with overhead mechanical stirrer, temperature probe, and bottom outlet valve.
-
Baffled reactor jacket connected to a circulating chiller/heater.
-
1 L graduated addition funnel.
-
Condenser connected to a gas outlet/scrubber system.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Synthetic Procedure
-
Reactor Setup : Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents : Charge the reactor with Methyl 2-amino-3-methylbenzoate (1.00 kg, 6.05 mol) and deionized water (2.4 L). Begin stirring to form a slurry.
-
Acid Addition : Slowly add 48% hydrobromic acid (1.07 L, 9.38 mol) to the reactor over 30 minutes. An exotherm may be observed.
-
Cooling : Cool the reactor contents to 5-10°C using the jacketed cooling system.
-
Oxidant Addition : Add 30% hydrogen peroxide (0.65 L, 6.36 mol) dropwise via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 30°C throughout the addition. [10] A color change to reddish-brown indicates the formation of bromine.
-
Reaction & Monitoring : After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the starting material is consumed.
-
Quenching : Once the reaction is complete, cool the mixture to 10-15°C. Cautiously add a saturated aqueous solution of sodium bisulfite portion-wise until the reddish-brown color of bromine dissipates and the solution becomes a pale yellow or off-white slurry. Test for peroxides to ensure they are fully quenched.
-
Neutralization & Precipitation : Slowly add a saturated aqueous solution of sodium carbonate to adjust the pH of the slurry to 7-8. The product will precipitate as a solid. Stir for 30 minutes after reaching the target pH.
-
Isolation : Isolate the solid product by filtration.
-
Washing : Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual salts.
-
Drying : Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a light brown or off-white solid.[11]
Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity and purity of the final product.
| Parameter | Specification | Method |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.5% (Area %) | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR |
| Melting Point | Approx. 49-53 °C | Melting Point Apparatus |
| Residual Solvents | N/A (Aqueous Process) | GC-HS (if needed) |
-
High-Performance Liquid Chromatography (HPLC)
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile:Water gradient
-
Flow Rate : 1.0 mL/min
-
Detector : UV at 254 nm
-
Expected Yield : 85-95%
-
-
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Solvent : DMSO-d₆
-
Expected Chemical Shifts (δ, ppm) : ~7.70 (d, 1H), ~7.36 (d, 1H), ~6.63 (br s, 2H, -NH₂), ~3.80 (s, 3H, -OCH₃), ~2.12 (s, 3H, -ArCH₃).[11] Note: Shifts may vary slightly based on solvent and instrument.
-
Troubleshooting & Optimization
Caption: Troubleshooting logic for common synthesis issues.
Conclusion
The protocol described provides a safe, efficient, and scalable method for the synthesis of this compound. By employing an in situ bromine generation strategy and carefully controlling reaction parameters, this process delivers high yields and purity while minimizing the risks associated with handling hazardous reagents. The detailed analytical methods ensure the final product meets the stringent quality requirements for its use as a key intermediate in further synthetic applications.
References
- Bromination safety. (2024). YouTube.
- Safety - Chemical Education Xchange. (n.d.).
- Standard Operating Procedure_Bromine.docx. (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). Royal Society of Chemistry.
- 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook. (n.d.).
- Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9495-9507.
- Bromine solution - Safety Data Sheet. (n.d.). Carl ROTH.
- Kim, H. U., Kim, J. H., & Kim, B. G. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (n.d.). Benchchem.
- Khan, R., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. ResearchGate.
- Khan, R., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. SpringerLink.
- Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 7), o1887.
- This compound. (n.d.). PubChem.
- Method for producing substituted anthranilic acid derivatives. (2018). Google Patents.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
Sources
- 1. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]
- 2. Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01308D [pubs.rsc.org]
- 3. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Note: A Multi-technique Approach for the Comprehensive Analytical Characterization of Methyl 2-amino-5-bromo-3-methylbenzoate
Abstract
This document provides a detailed guide for the analytical characterization of Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3), a key chemical intermediate. Ensuring the identity, purity, and structural integrity of such compounds is paramount for their successful application in research and development, particularly in the pharmaceutical and specialty chemical industries. We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to build a complete analytical profile of the molecule. Each section explains the scientific rationale behind the chosen method, provides detailed experimental protocols, and outlines expected data for confident characterization.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound featuring an aniline moiety, a bromine atom, and a methyl benzoate group. This combination of functional groups makes it a versatile building block in organic synthesis. Accurate analytical characterization is the foundation of its use, ensuring reproducibility in downstream applications and compliance with quality standards.
The fundamental properties of the target analyte are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 206548-14-3 | PubChem[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 244.09 g/mol | PubChem[1] |
| Appearance | White to light yellow/orange powder or crystal | TCI Chemicals[2] |
An effective characterization strategy employs multiple, independent (orthogonal) methods to build a high-confidence profile of the material. The workflow below illustrates a logical approach, starting with purity assessment and moving through molecular weight and definitive structural confirmation.
Caption: A logical workflow for comprehensive material characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this analyte due to its moderate polarity.
2.1. Scientific Rationale
The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately non-polar, will partition between the two phases, allowing for separation from more polar or less polar impurities. The aromatic ring and carbonyl group act as strong chromophores, making UV detection highly sensitive and specific. A wavelength of 254 nm is often a good starting point for aromatic compounds.[3]
2.2. Protocol: Reversed-Phase HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Standard for small molecule separation, providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape by protonating the amino group, reducing tailing. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance is expected for the aromatic system at this wavelength. |
2.3. Step-by-Step Methodology
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a 1.0 mg/mL stock solution. Prepare a working standard of ~50 µg/mL via serial dilution.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a target concentration of approximately 50 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC system.
-
System Equilibration: Purge and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Molecular Identity Confirmation via Mass Spectrometry
Mass Spectrometry (MS) provides an accurate mass-to-charge ratio (m/z), which is a direct measure of the compound's molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this analyte, as it is expected to be sufficiently volatile and thermally stable.[3]
3.1. Scientific Rationale
In GC-MS, the sample is vaporized and separated by gas chromatography before entering the mass spectrometer. Electron Ionization (EI) is a common, high-energy technique that generates a molecular ion (M⁺˙) and a reproducible fragmentation pattern, which serves as a molecular fingerprint. The presence of a bromine atom is easily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which appear as two peaks of nearly equal intensity separated by 2 Da.[3]
3.2. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose choice. |
| Inlet Temp. | 250°C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min | A standard temperature ramp to elute the compound in a reasonable time with good peak shape. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible spectra and comparison with libraries. |
| Mass Range | 50 - 350 amu | Covers the molecular weight of the analyte and its expected fragments. |
3.3. Expected Data
The key diagnostic feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes, two distinct peaks are expected.
| Ion | Isotope Composition | Expected m/z | Relative Abundance |
| [M]⁺˙ | C₉H₁₀⁷⁹BrNO₂ | 242.99 | ~100% |
| [M+2]⁺˙ | C₉H₁₀⁸¹BrNO₂ | 244.99 | ~98% |
Definitive Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
4.1. Scientific Rationale
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. Together, they provide a complete picture of the molecular connectivity.
4.2. Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
4.3. Predicted Spectral Data (in CDCl₃)
Based on the structure, the following signals are anticipated in the ¹H NMR spectrum. Chemical shifts are estimates and may vary.
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH (H-6) | ~7.5 - 7.7 | Doublet (d) | 1H | Deshielded by adjacent bromine and ester group. |
| Aromatic CH (H-4) | ~7.2 - 7.4 | Doublet (d) | 1H | Influenced by adjacent bromine and methyl group. |
| Amino (-NH₂) | ~4.0 - 5.0 | Broad singlet (br s) | 2H | Exchangeable protons, chemical shift is concentration-dependent. |
| Ester Methyl (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H | Typical range for a methyl ester. |
| Ring Methyl (-CH₃) | ~2.1 - 2.3 | Singlet (s) | 3H | Typical range for an aromatic methyl group. |
The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to each carbon atom in the unique chemical environment of the asymmetric molecule.
Functional Group Confirmation via FTIR Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary information to the other techniques.
5.1. Scientific Rationale
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment. For this compound, we can expect to identify vibrations for the N-H bonds of the amine, the C=O bond of the ester, and the C-O bonds, among others. This technique is excellent for confirming that the main structural motifs are present. Studies on similar molecules like 2-amino-5-bromobenzoic acid provide a strong basis for spectral interpretation.[4]
5.2. Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
5.3. Expected Characteristic Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3080 - 3010 | Aromatic C-H stretch | Aromatic Ring |
| 2980 - 2850 | Aliphatic C-H stretch | Methyl groups (-CH₃) |
| 1720 - 1680 | C=O stretch | Ester (-COOCH₃) |
| 1620 - 1580 | N-H bend and C=C stretch | Amine and Aromatic Ring |
| 1300 - 1200 | C-O stretch (asymmetric) | Ester |
| ~850 - 800 | C-H out-of-plane bend | Substituted Aromatic Ring |
| ~700 - 550 | C-Br stretch | Aryl Halide |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763413, this compound. PubChem. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
Sources
Application Note: A Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-amino-5-bromo-3-methylbenzoate
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted aromatic ester that serves as a key intermediate and building block in various synthetic organic chemistry programs, particularly in drug discovery and materials science.[1][2] Its utility stems from the multiple functional groups—an amine, a bromine atom, a methyl group, and a methyl ester—which allow for diverse subsequent chemical modifications. Given its specific substitution pattern, unambiguous structural confirmation is paramount to ensure the integrity of downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[3] This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound. We will delve into the theoretical basis for the expected spectral pattern, provide detailed, field-proven protocols for sample preparation and data acquisition, and present a full analysis of the resulting spectrum. This guide is intended for researchers, chemists, and quality control analysts who require robust methods for the structural verification of this and structurally related compounds.
Structural Features and ¹H NMR Spectral Prediction
The chemical structure of this compound dictates the key features of its ¹H NMR spectrum. The molecule possesses five distinct proton environments, which will give rise to five unique signals. The expected chemical shifts are governed by the electronic environment of each proton, influenced by the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing (deshielding) effects of the bromine (-Br) and methyl ester (-COOCH₃) moieties.[4][5]
Caption: Molecular structure of this compound with key protons labeled.
Predicted Spectral Features:
-
Aromatic Protons (H-a, H-b): The two protons on the aromatic ring are non-equivalent and are positioned meta to each other.
-
H-a: This proton is ortho to the electron-donating -NH₂ group and will be shielded, appearing more upfield.
-
H-b: This proton is ortho to the electron-withdrawing -Br group and will be deshielded, appearing more downfield.
-
Splitting: They will split each other into doublets with a small meta coupling constant (⁴J), typically in the range of 2-3 Hz.[4] The aromatic region for protons generally appears between 6.5 and 8.0 ppm.[6]
-
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. For aromatic amines, the signal is expected in the 3-5 ppm range.[7]
-
Ester Methyl Protons (-COOCH₃): This group will produce a sharp singlet, as there are no adjacent protons. The chemical shift is typically around 3.9 ppm.[8][9]
-
Ring Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is also isolated and will appear as a sharp singlet in the benzylic proton region, typically around 2.0-2.5 ppm.[6]
Experimental Protocol
Adherence to a meticulous sample preparation and data acquisition protocol is critical for obtaining a high-quality, high-resolution ¹H NMR spectrum.[3]
Part A: Protocol for NMR Sample Preparation
The objective is to prepare a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]
-
Glassware Preparation: Ensure the NMR tube and any glassware used (e.g., vials, Pasteur pipettes) are clean and completely dry. Drying tubes in an oven is discouraged as it can cause warping; air-drying after a final rinse with acetone is preferable.[11][12]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[10] A higher concentration does not necessarily improve quality for ¹H NMR and can lead to line broadening due to increased viscosity.[12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its residual solvent peak at ~7.26 ppm, which typically does not interfere with signals of interest.[3][10] The use of a deuterated solvent is mandatory as the spectrometer uses the deuterium signal for field-frequency locking.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. The solution should be completely homogeneous.
-
Filtration: To remove any undissolved particles or dust, filter the solution directly into the NMR tube. This is a critical step to achieve good spectral resolution. A common method is to push a small plug of glass wool into a Pasteur pipette and pipette the solution through the filter into the NMR tube.[12]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Part B: Protocol for Spectrometer Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Poor shimming results in broad and distorted peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): A range of ~16 ppm is appropriate, centered around 6-7 ppm.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Referencing: Calibrate the chemical shift scale. If the solvent is CDCl₃, the residual CHCl₃ peak should be set to 7.26 ppm. Alternatively, if an internal standard like Tetramethylsilane (TMS) was added, its peak is set to 0.00 ppm.[3]
-
Integration: Integrate all signals to determine the relative ratio of protons in each environment.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Data Analysis and Interpretation
The processed ¹H NMR spectrum provides a detailed fingerprint of the molecule. The following table summarizes the expected signals and their assignments.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H-b | ~7.7 | Doublet (d) | ~2.5 (⁴J) | 1H |
| Aromatic H-a | ~7.3 | Doublet (d) | ~2.5 (⁴J) | 1H |
| Amino (-NH₂) | ~4.5-5.5 | Broad Singlet (br s) | - | 2H |
| Ester Methyl (-COOCH₃) | ~3.9 | Singlet (s) | - | 3H |
| Ring Methyl (-CH₃) | ~2.1 | Singlet (s) | - | 3H |
Analysis:
-
Chemical Shift: The observed chemical shifts should align closely with the predicted values, confirming the electronic environment of each proton set. The downfield position of H-b relative to H-a confirms their respective proximity to the bromine and amine groups.
-
Integration: The relative integral values are crucial for confirming the proton count in each environment. The expected ratio should be 1:1:2:3:3 for the aromatic protons, amine protons, ester methyl, and ring methyl, respectively.
-
Multiplicity: The splitting pattern provides connectivity information. The two doublets in the aromatic region, each with an identical and small coupling constant of ~2.5 Hz, are definitive proof of a meta-relationship between the two aromatic protons.[4] The sharp singlets for the two methyl groups confirm they have no adjacent proton neighbors. The broadness of the amine signal is also a characteristic feature.[7]
Conclusion
This application note details a robust and reliable methodology for the structural characterization of this compound using ¹H NMR spectroscopy. By correlating the predicted spectral features—based on established principles of chemical shift and spin-spin coupling—with experimental data obtained through a rigorous protocol, one can achieve unambiguous confirmation of the compound's identity and purity. This workflow serves as a foundational tool for any researcher or analyst working with this important synthetic intermediate.
References
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chem LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Williamson, R. T., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chegg.com. (2021, April 21). Solved Provide the 1H NMR data for methyl benzoate and. Retrieved from [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67, o1887. Retrieved from [Link]
Sources
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rsc.org [rsc.org]
- 9. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 12. mun.ca [mun.ca]
Application Notes and Protocols: Methyl 2-amino-5-bromo-3-methylbenzoate
Introduction: Compound Profile and Significance
Methyl 2-amino-5-bromo-3-methylbenzoate is a halogenated aromatic amine derivative with the molecular formula C₉H₁₀BrNO₂.[1] As a substituted anthranilate, this compound serves as a valuable building block in synthetic organic chemistry. Its structural motifs are pertinent to the development of pharmaceuticals, agrochemicals, and materials science, where precise molecular architecture is paramount. The presence of an amine, a bromine atom, and a methyl ester group on the benzene ring provides multiple reactive sites for further chemical modification.
Given its utility and specific chemical nature, adherence to rigorous handling and storage protocols is essential not only for ensuring researcher safety but also for maintaining the compound's purity and stability, thereby guaranteeing experimental reproducibility. This document provides a comprehensive guide based on established safety data and best laboratory practices.
Hazard Identification and Safety Profile
A thorough understanding of the inherent risks associated with this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1]
Table 1: GHS Hazard Classification Summary
| Hazard Code | Hazard Statement | Classifications |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] |
| H315 | Causes skin irritation | Skin Irritation (Category 2)[1][2][3] |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A)[1][2][3] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[1][2] |
Toxicological Rationale: The toxicity profile is characteristic of many substituted aromatic amines.[4] The primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The irritant properties necessitate the use of engineering controls and personal protective equipment to create a barrier between the researcher and the chemical.
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is mandatory when handling this compound.
-
Eye Protection: Tightly fitting safety goggles are required.[5] For operations with a higher risk of splashing or dust generation, a face shield (minimum 8-inch) should be worn in addition to goggles.[5]
-
Causality: This prevents contact with the eye, mitigating the risk of serious eye irritation (H319).
-
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[5] Proper glove removal technique must be followed to avoid skin contact.
-
Causality: This provides a barrier against skin contact, preventing skin irritation (H315).
-
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.
-
Causality: This control is critical to prevent respiratory tract irritation (H335).
-
Protocols for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination.
Environment Preparation
-
Engineering Control Verification: Before starting work, ensure the chemical fume hood is operational and the sash is at the indicated height.
-
Work Surface Preparation: Line the work surface within the fume hood with absorbent bench paper to contain any minor spills.
-
Assembly of Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical container.
Weighing and Dispensing Protocol
This workflow outlines the essential steps for safely handling the solid compound.
References
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. international.skcinc.com [international.skcinc.com]
- 6. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overview of Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The most common synthetic route involves the electrophilic bromination of Methyl 2-amino-3-methylbenzoate. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. Given that the ortho- position to the amine is sterically hindered by the adjacent methyl and ester groups, bromination preferentially occurs at the para- position (C5).
The primary challenge in this synthesis is controlling the reaction's selectivity and preventing over-bromination or the formation of other side products, which can significantly lower the yield and complicate purification.
Reaction Pathway Diagram
Caption: Synthetic route to this compound.
Troubleshooting Guide (Q&A)
This section addresses specific issues you might encounter during the synthesis.
Question 1: My yield is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration in aromatic bromination. The root causes can typically be traced to reagent quality, reaction conditions, or side reactions.
-
Cause A: Reagent Quality & Stoichiometry
-
N-Bromosuccinimide (NBS) Decomposition: NBS can degrade over time, especially if not stored properly, leading to reduced reactivity.[1] Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine from decomposition.[1] It is recommended to use freshly recrystallized NBS for optimal results.[1]
-
Solvent Purity: The presence of water in solvents like carbon tetrachloride can lead to hydrolysis of the desired product.[1] Using anhydrous solvents is critical, especially in radical-initiated reactions.
-
Incorrect Stoichiometry: Using an insufficient amount of the brominating agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote the formation of di-brominated byproducts. A slight excess (around 1.05 to 1.1 equivalents) of the brominating agent is typically optimal.[2]
-
-
Cause B: Suboptimal Reaction Conditions
-
Temperature Control: Electrophilic aromatic substitution reactions are often exothermic. If the temperature is not controlled, it can lead to an increased rate of side reactions. For NBS brominations in DMF, maintaining the temperature around 20°C is often recommended.[2] For the H₂O₂/HBr system, the temperature should be kept below 70°C.[3]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
-
Cause C: Competing Side Reactions
-
Over-bromination: The product, this compound, is still an activated aromatic ring and can undergo a second bromination, although this is generally slower due to the presence of the deactivating bromo group.
-
Oxidation of the Aniline: The amino group is susceptible to oxidation, which can be a problem with certain brominating agents or if reaction conditions are too harsh.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield issues.
Question 2: I'm observing multiple spots on my TLC plate, including what appears to be a di-brominated product. How can I improve selectivity?
Answer: Poor selectivity is often a result of the high reactivity of the aniline substrate. The key is to moderate this reactivity or choose a more selective brominating agent/condition.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of bromination.[4] Using a polar solvent like N,N-dimethylformamide (DMF) for NBS brominations often provides high para-selectivity for electron-rich aromatic compounds like anilines.[5]
-
Controlling Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents to minimize the chance of a second bromination event. Adding the brominating agent portion-wise or as a solution via a syringe pump over time can help maintain a low concentration and improve selectivity.
-
Protecting Group Strategy: For highly activated anilines, it is a common strategy to temporarily protect the amino group as an acetanilide.[6][7] The acetyl group reduces the activating effect of the nitrogen lone pair, leading to more controlled mono-bromination.[6] The protecting group can then be removed via hydrolysis.
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this synthesis? A: Both N-Bromosuccinimide (NBS) in a solvent like DMF and a combination of hydrogen peroxide and hydrogen bromide (H₂O₂/HBr) in water have been reported to give high yields.[2][3] NBS is often preferred in laboratory settings due to its ease of handling as a solid and high para-selectivity in polar aprotic solvents.[5]
Q: How should I purify the final product? A: The product, this compound, is a solid. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3] A patent describes isolating the product by filtration after adjusting the pH and then drying.[3]
Q: My starting material, Methyl 2-amino-3-methylbenzoate, is old and discolored. Should I purify it first? A: Yes. The purity of the starting material is crucial. Aniline derivatives can oxidize over time, leading to colored impurities that can interfere with the reaction and complicate purification. Distillation under reduced pressure is a common method for purifying liquid anilines.[8]
Q: Can I use elemental bromine (Br₂) for this reaction? A: While possible, using elemental bromine with highly activated systems like anilines can be difficult to control and often leads to over-bromination, producing tri-bromo derivatives.[7] Reagents like NBS offer a milder and more selective alternative.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from reported syntheses of similar compounds.[2]
-
Reagents & Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude solid by recrystallization or column chromatography.
-
Data Summary Table
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-3-methylbenzoate | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |
| Stoichiometry (NBS) | 1.05 - 1.1 equivalents | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Typical Yield | >90% (reported for similar substrates) | [3] |
| Purity (Post-Purification) | >98% | [3] |
References
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2009(05), 787-790. DOI:10.1055/s-0028-1088016
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Green Chemistry, 11(8), 1201-1208.
- Chen, K., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Organic Chemistry Frontiers, 9(15), 4105-4111.
-
Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO® RP-Amide. Retrieved from [Link]
-
ResearchGate. (2001). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]
-
Reddit r/chemistry. (2014). Purify and dry aniline? Retrieved from [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
Of course. Here is the technical support center for troubleshooting Methyl 2-amino-5-bromo-3-methylbenzoate reaction failures.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific electrophilic aromatic substitution reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The standard and most direct method is the electrophilic bromination of Methyl 2-amino-3-methylbenzoate. This reaction leverages the activating properties of the amino and methyl groups on the aromatic ring to direct the bromine atom primarily to the 5-position. Common brominating systems include N-Bromosuccinimide (NBS) in a suitable solvent like DMF, or a combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂).[1][2]
Q2: Why is controlling regioselectivity a major concern in this synthesis?
A2: The starting material, Methyl 2-amino-3-methylbenzoate, has two activating groups: the amino (-NH₂) group and the methyl (-CH₃) group. The amino group is a powerful ortho, para-director.[3][4] Since the position para to the amino group is targeted for bromination, controlling the reaction conditions is critical to prevent the formation of unwanted isomers and di- or tri-brominated byproducts.[5][6]
Q3: What are the primary challenges I should anticipate with this reaction?
A3: The most frequently encountered issues include:
-
Low Yield: Can be caused by incomplete reaction, degradation of starting material, or loss of product during workup.
-
Impurity Formation: Over-bromination is a significant risk due to the highly activated nature of the aniline substrate.[5][7]
-
Incomplete Reaction: Failure to consume the starting material, often due to reagent quality or suboptimal conditions.
Troubleshooting Guides: From Problem to Solution
This section addresses specific experimental failures with a systematic, cause-and-effect approach.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target compound. What are the likely causes and how can I fix it?
Answer: A low yield is a common but solvable problem that typically points to issues with reagents, reaction conditions, or the workup procedure.
Causality Analysis:
The success of this electrophilic substitution hinges on the generation of an effective electrophilic bromine species and its reaction with the nucleophilic aromatic ring. Any factor that inhibits this process will negatively impact the yield.
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Starting Material Purity: Ensure the Methyl 2-amino-3-methylbenzoate is pure. Impurities can consume reagents or inhibit the reaction.
-
Brominating Agent Integrity:
-
If using HBr/H₂O₂ , ensure the hydrogen peroxide has not decomposed. Use a fresh, properly stored bottle.
-
If using N-Bromosuccinimide (NBS) , it should be a white or slightly off-white crystalline solid. If it has a yellow or orange color, it may have decomposed; recrystallize from water if necessary.
-
-
Stoichiometry: A slight excess (1.05-1.1 equivalents) of the brominating agent is often used to drive the reaction to completion.[2] However, a large excess will promote over-bromination.
-
-
Optimize Reaction Conditions:
-
Temperature Control: This is one of the most critical parameters. A patent describing a similar process specifies keeping the temperature below 70°C during the addition of hydrogen peroxide to a solution of the starting material in aqueous HBr.[1] Exceeding the optimal temperature can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction may simply need more time. Conversely, excessively long reaction times can lead to byproduct formation.
-
-
Refine the Workup Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), it's crucial to quench any remaining oxidizing agents. For the HBr/H₂O₂ method, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) until a peroxide test is negative is a common practice.[1]
-
pH Adjustment: The product is an amine and can be protonated. Neutralizing the reaction mixture (e.g., with Na₂CO₃ to a pH of 7-8) is essential to ensure the product is in its free base form for efficient extraction into an organic solvent.[1]
-
Extraction: Use an appropriate solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Formation of Multiple Products (Poor Regioselectivity & Over-bromination)
Question: My TLC or NMR analysis shows multiple products, suggesting the formation of isomers or di-brominated compounds. How can I improve the selectivity for the 5-bromo isomer?
Answer: This is a classic challenge when working with highly activated aromatic rings. The amino group is such a strong activating group that it makes the ring susceptible to further electrophilic attack.[3][5]
Causality Analysis:
The high electron density at the ortho and para positions of the aniline derivative makes it highly nucleophilic.[4][7] If the reaction is too vigorous (high temperature, overly reactive brominating agent), the initially formed mono-brominated product can be brominated a second time.
Troubleshooting Protocol:
-
Select a Milder Brominating Agent:
-
Strictly Control Stoichiometry:
-
Use no more than 1.0 to 1.1 equivalents of your brominating agent. Carefully weigh your reagents and ensure accurate addition.
-
-
Lower the Reaction Temperature:
-
Electrophilic aromatic substitutions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can significantly increase selectivity by favoring the kinetically preferred product and disfavoring the higher activation energy pathway of a second bromination.[8]
-
-
Consider a Protecting Group Strategy (Advanced):
-
If selectivity remains an issue, a common strategy is to temporarily "tame" the activating amino group by converting it to an amide (e.g., an acetanilide) via acetylation.[5][6] The acetyl group moderates the activating effect, allowing for clean, selective bromination at the para position. The protecting group is then removed via hydrolysis in a subsequent step to yield the desired product.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 2-amino-3-methylbenzoate | Precursor for bromination. |
| Brominating Agent | HBr/H₂O₂ or NBS | HBr/H₂O₂ is effective but can be harsh; NBS offers milder conditions and better control.[1][2] |
| Stoichiometry | 1.0-1.1 eq. of brominating agent | Sufficient to drive the reaction, but minimizes risk of over-bromination.[8] |
| Solvent | Aqueous (for HBr/H₂O₂) or DMF (for NBS) | Solvent choice depends on the brominating system.[1][2] |
| Temperature | 0°C to <70°C | Lower temperatures improve selectivity; higher temperatures can lead to byproducts.[1][8] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for tracking the consumption of starting material and formation of product. |
Issue 3: Difficulty in Final Product Purification
Question: I have the crude product, but I am struggling to get it pure. What are the best purification methods?
Answer: Purifying polar, aromatic compounds like this can be challenging due to similar polarities between the product and certain byproducts.
Troubleshooting Protocol:
-
Column Chromatography:
-
This is the most effective method for separating the desired product from isomers and over-brominated impurities.
-
System: A silica gel column is standard.
-
Eluent: A gradient system of non-polar and polar solvents is recommended. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product. The exact ratio will need to be determined by TLC analysis.
-
-
Recrystallization:
-
If the crude product is relatively clean (>85-90%), recrystallization can be an efficient purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points to test are ethanol, methanol, or isopropanol.[9] You may need to use a solvent pair (e.g., Ethanol/Water or Toluene/Hexanes) to achieve optimal results.
-
Caption: Overall experimental workflow for the synthesis.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- Google Patents. (2018). CN103702978B - Process for the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide.
- ChemicalBook. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis.
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- Khan Academy. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
Sources
- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-5-bromo-3-methylbenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your reaction yields and product purity.
Synthetic Strategy Overview
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary goal is the regioselective bromination of an anthranilate derivative. The directing effects of the activating amino group (ortho-, para-directing) and the methyl group (ortho-, para-directing) synergistically favor substitution at the C-5 position, which is para to the amino group and sterically accessible.
There are two primary, efficient synthetic routes that are commonly employed:
-
Route A: A two-step process involving the bromination of 2-amino-3-methylbenzoic acid followed by esterification.
-
Route B: A more direct, single-step approach involving the bromination of Methyl 2-amino-3-methylbenzoate.
The choice between these routes often depends on the availability of starting materials, scalability, and desired purity profile. Route B is generally preferred for its atom economy and streamlined workflow.
Sources
Technical Support Center: Purification of Methyl 2-amino-5-bromo-3-methylbenzoate
Welcome to the technical support center for Methyl 2-amino-5-bromo-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical intermediate. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, difficult purification of downstream products, and reduced overall yields. Common impurities may include unreacted starting materials, isomeric byproducts, or reagents from the synthetic process. This guide will help you diagnose and resolve these purity issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical synthetic routes, which often involve the bromination of Methyl 2-amino-3-methylbenzoate, you can anticipate several types of impurities:
-
Unreacted Starting Material: Methyl 2-amino-3-methylbenzoate.
-
Isomeric Byproducts: Bromination might occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo compounds, such as Methyl 2-amino-3,5-dibromobenzoate.[1]
-
Hydrolyzed Product: The methyl ester can hydrolyze back to the carboxylic acid (2-amino-5-bromo-3-methylbenzoic acid), especially during aqueous workups with acidic or basic conditions.[2]
-
Residual Reagents: Reagents used in the bromination step, such as N-Bromosuccinimide (NBS) or residual HBr, may persist after the initial workup.[2]
Q2: Which analytical techniques are best for assessing the purity of my sample?
A2: A multi-pronged approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your crude mixture and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities. A reversed-phase C18 column is typically effective for this class of compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities by their characteristic signals. A pure sample of this compound should show distinct aromatic protons, a singlet for the methyl ester, a singlet for the aromatic methyl group, and a broad singlet for the amine protons.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: My product appears as a persistent oil or fails to crystallize during recrystallization.
-
Question: I've isolated my crude product, but it's an oil, or it "oils out" instead of forming crystals from the solvent. How can I induce crystallization?
-
Answer: This is a common issue often caused by residual solvent, the presence of impurities that depress the melting point, or an inappropriate choice of recrystallization solvent.
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents (like DMF or DMSO) are thoroughly removed under high vacuum, as they can inhibit crystallization.
-
Solvent System Selection: The key to successful recrystallization is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. For aminobenzoates, consider solvent/anti-solvent systems. A good starting point is dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, methanol) and then slowly adding a cold anti-solvent in which it is insoluble (e.g., hexanes, water) until turbidity persists.[5][6]
-
Mechanical Induction: If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure solid from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: Column chromatography provides poor separation between my product and an impurity.
-
Question: I'm running a silica gel column, but two spots on my TLC plate are eluting very close together. How can I improve the resolution?
-
Answer: Poor resolution in column chromatography typically points to issues with the mobile phase, column packing, or sample loading.[7]
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. If your product and impurity are eluting too closely, the mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 10% ethyl acetate in hexanes). The goal is to have a retention factor (Rf) for your desired product between 0.25 and 0.35 on your analytical TLC plate for optimal separation.
-
Sample Loading Technique: Overloading the column is a common mistake. The sample should be loaded in a highly concentrated solution using the minimum amount of solvent. For best results, use "dry loading": dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[7] This powder can then be carefully added to the top of the column bed.
-
Column Dimensions and Packing: A longer, narrower column will provide more theoretical plates and thus better separation than a short, wide one.[7] Ensure the column is packed uniformly without air bubbles or channels, as these will lead to band broadening and poor separation.
-
Issue 3: My final product has a persistent color (e.g., pink, brown, or yellow).
-
Question: After purification, my this compound is not the expected white or off-white solid. How can I remove colored impurities?
-
Answer: Color often arises from highly conjugated, minor impurities or oxidation products.
-
Activated Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored molecules. Allow the solution to reflux for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.
-
Silica Gel Chromatography: As a polar adsorbent, silica gel is often very effective at retaining the polar, colored impurities while allowing your less polar product to elute.[5]
-
Preventing Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to color formation. Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place to maintain its integrity.[8]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexanes System)
This protocol is ideal for crude material that is already >85% pure and needs polishing to remove minor impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate and magnetic stirring.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal (approx. 1-2% by weight of your crude product), and gently swirl.
-
Hot Filtration (if charcoal was used): Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Precipitation: While the ethyl acetate solution is still warm, slowly add hexanes dropwise with continuous swirling. Add hexanes until the solution becomes persistently cloudy (turbid).
-
Crystallization: Add a few more drops of hot ethyl acetate to just redissolve the turbidity, creating a saturated solution. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. Assess purity using HPLC or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails to yield a pure product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting with 5% EtOAc and gradually increasing to 15% EtOAc) |
| Column Loading | Dry loading is preferred[7] |
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate/hexanes. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.[7]
-
Sample Loading: Dissolve your crude product in a minimal volume of dichloromethane. Add silica gel (about 1-2 times the weight of your crude product) and evaporate the solvent to create a dry powder. Carefully layer this powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the fractions being collected by TLC. Spot each fraction on a TLC plate and develop it in your chosen eluent system.
-
Fraction Pooling: Once the desired product begins to elute, combine all fractions that show a single, pure spot corresponding to your product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product via NMR and/or HPLC.[3]
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for failed recrystallization.
References
- Google Patents. (2018). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Retrieved from [Link]
Sources
- 1. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-AMino-5-broMo-2-Methylbenzoate CAS#: 1000342-11-9 [m.chemicalbook.com]
Technical Support Center: Synthesis of Substituted Benzoates
Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and pitfalls encountered during the synthesis of these crucial compounds. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for my substituted benzoic acid?
A1: The choice of method depends heavily on the properties of your specific benzoic acid and alcohol.
-
Fischer-Speier Esterification: This is a classic, cost-effective method using an acid catalyst (like H₂SO₄) and an excess of a simple alcohol (e.g., methanol, ethanol) which also acts as the solvent.[1][2] It is ideal for robust substrates that are not sensitive to strong acids.[1] However, it is an equilibrium-driven reaction, so measures must be taken to favor product formation.[2][3][4]
-
Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 4-dimethylaminopyridine (DMAP) catalyst.[5] It is performed under mild, neutral conditions, making it suitable for acid-sensitive or sterically hindered substrates.[1][6]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] It is particularly useful for secondary alcohols as it proceeds with a clean inversion of stereochemistry.[7][8]
Q2: How do substituents on the benzoic acid ring affect the reaction rate?
A2: Substituents have a significant electronic effect on the reactivity of the carboxylic acid.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides increase the acidity of the benzoic acid.[9][10][11][12] This is because they stabilize the resulting carboxylate anion through inductive or resonance effects.[10][12] An increased acidity generally makes the carboxylic acid more reactive towards esterification.
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups decrease the acidity of the benzoic acid by destabilizing the carboxylate anion.[10][13][14] This can lead to slower reaction rates in some esterification methods.[11][14]
Q3: My reaction is not going to completion. What are the first things I should check?
A3: For an incomplete reaction, first consider the following:
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the limiting reagent, are pure and were added in the correct stoichiometric amounts.
-
Solvent Anhydrousness: Many esterification reactions are sensitive to water. Ensure you are using anhydrous (dry) solvents, especially in methods like Steglich or Mitsunobu.
-
Reaction Time and Temperature: Verify that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Sometimes, gentle heating or extended reaction times are necessary.
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. For example, in Fischer esterification, the water produced can deactivate the acid catalyst over time.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of substituted benzoates.
Problem 1: Low Yield in Fischer-Speier Esterification
Symptom: After workup, the isolated yield of the desired benzoate ester is significantly lower than expected.
Potential Causes & Solutions:
-
Cause A: Unfavorable Equilibrium
-
Explanation: The Fischer esterification is a reversible reaction.[2][3][4] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis).
-
Solution:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] Using the alcohol as the solvent is a common and effective strategy.[1]
-
Remove Water: If the reaction setup allows, use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves can be effective, although their efficiency can be reduced at higher temperatures.[15]
-
Incremental Catalyst Addition: In microwave-assisted synthesis, adding the acid catalyst at intervals can overcome its deactivation by the water produced during the reaction.[3][15][16]
-
-
-
Cause B: Steric Hindrance
-
Explanation: Bulky substituents on the benzoic acid (e.g., at the ortho positions) or a sterically hindered alcohol (secondary or tertiary) can slow down the rate of esterification. Tertiary alcohols are particularly problematic as they can undergo elimination under strong acid conditions.[2]
-
Solution:
-
Switch to a Different Method: For sterically hindered substrates, consider using the Steglich[6] or Mitsunobu reaction, which are more effective under these conditions.
-
Alternative Acid-Catalyzed Method: Convert the benzoic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the alcohol.[1]
-
-
Problem 2: Side Product Formation in Steglich Esterification
Symptom: NMR or LC-MS analysis of the crude product shows significant impurities alongside the desired ester.
Potential Causes & Solutions:
-
Cause A: Formation of N-acylurea
-
Explanation: The key intermediate in the Steglich reaction, the O-acylisourea, can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea byproduct.[5][6] This byproduct is unreactive towards the alcohol and represents a loss of starting material.
-
Solution:
-
The Role of DMAP: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[6] Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%).
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize the rate of the rearrangement side reaction.[17]
-
-
-
Cause B: Dicyclohexylurea (DCU) Contamination
-
Explanation: DCU is the urea byproduct formed from DCC. While it is mostly insoluble in many common organic solvents like dichloromethane or ethyl acetate, some can remain in solution, contaminating the final product.
-
Solution:
-
Filtration: After the reaction is complete, filter the crude reaction mixture through a pad of Celite to remove the precipitated DCU.
-
Solvent Choice for Purification: If DCU persists, it can sometimes be removed by recrystallization or by choosing a solvent system for chromatography where the DCU has very low solubility.
-
Use EDC: Consider using EDC instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[18]
-
-
Problem 3: Difficult Purification of the Benzoate Ester
Symptom: The crude product is difficult to purify by column chromatography or extraction. The main contaminant is unreacted starting benzoic acid.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction
-
Explanation: As discussed, the reaction may not have gone to completion.
-
Solution: Before resorting to purification, ensure the reaction is complete using thin-layer chromatography (TLC) or another monitoring technique. If it's incomplete, troubleshoot the reaction conditions as described above.
-
-
Cause B: Inefficient Removal of Acidic Starting Material
-
Explanation: Benzoic acids are acidic and can be removed with a basic wash during the workup. However, if the wash is not effective, the starting material will contaminate the product.
-
Solution:
-
Aqueous Basic Wash: During the workup, wash the organic layer containing the ester with a dilute aqueous base solution such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[19] This will deprotonate the unreacted benzoic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer.
-
Chromatography with a Basic Additive: If residual acid is still a problem during column chromatography, adding a small amount of a base like triethylamine (~0.1-1%) to the eluent can help by ensuring the acidic starting material remains at the baseline of the silica gel column.[20]
-
-
Visual Workflows and Mechanisms
Troubleshooting Workflow for Low Ester Yield
Caption: A decision tree for troubleshooting low yields in benzoate synthesis.
Mechanism of the Steglich Esterification
Caption: The catalytic cycle of the Steglich esterification.
Data Summary
| Method | Key Reagents | Conditions | Pros | Cons |
| Fischer-Speier | Acid catalyst (H₂SO₄), Alcohol | Reflux in excess alcohol | Economical, simple reagents | Equilibrium-limited, harsh conditions, not for sensitive substrates[1] |
| Steglich | DCC/EDC, DMAP | Mild, Room Temp | Good for hindered/sensitive substrates[6] | DCC can be hard to remove, potential for N-acylurea side product[6] |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild, Low Temp | Inversion of stereochemistry, good for secondary alcohols[7][8] | Stoichiometric byproducts can be difficult to remove, sensitive to water |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted benzoic acid (1.0 eq), the alcohol (1.2 eq), and 4-DMAP (0.1 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Protocol 2: Workup for Removal of Unreacted Benzoic Acid
-
After the reaction is deemed complete, concentrate the reaction mixture in vacuo.
-
Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (foaming) may occur if a significant amount of acid is present.[19]
-
Combine the aqueous layers and re-extract once with the organic solvent to recover any dissolved product.
-
Combine all organic layers and wash once with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude ester, now largely free of the starting acid.
References
- Vertex AI Search. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- The Royal Society of Chemistry. (2014).
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
- SSERC. (n.d.).
- StackExchange. (n.d.).
- ResearchGate. (2013).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- YouTube. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I.
- Reddit. (2024, February 18).
- Reddit. (2025, January 28).
- SSERC. (n.d.).
- Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?.
- Wikipedia. (n.d.).
- National Institutes of Health. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC.
- Organic Chemistry Portal. (n.d.).
- European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1 - EPO.
- Google Patents. (n.d.).
- ResearchGate. (2020, January 6).
- ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- Reddit. (2018, August 7). Mitsunobu reaction issues : r/chemistry.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2021, January 22).
- Journal of Physical Science. (n.d.).
- ResearchGate. (2025, August 6). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
- Semantic Scholar. (2002, June 1). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO.
- Google Books. (n.d.). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. personal.tcu.edu [personal.tcu.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Methyl 2-amino-5-bromo-3-methylbenzoate
Welcome to the technical support center for the analytical characterization of Methyl 2-amino-5-bromo-3-methylbenzoate (MABMB), a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this novel chemical entity (NCE). As an aromatic amine containing a halogen substituent, MABMB presents unique analytical hurdles that require a multi-faceted characterization approach.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
I. Core Analytical Principles & Initial Assessment
Before delving into specific troubleshooting, it is crucial to understand the physicochemical properties of MABMB that influence analytical method development. As a substituted aniline, it possesses a basic amino group and an electron-rich aromatic ring, making it susceptible to oxidation.[1] The presence of bromine introduces a characteristic isotopic signature, which is a powerful diagnostic tool in mass spectrometry.[7][8]
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [9] |
| Molecular Weight | 244.09 g/mol | [9] |
| Appearance | Typically a solid | |
| Key Functional Groups | Aromatic amine, Ester, Bromine, Methyl | N/A |
Initial characterization should always begin with a suite of orthogonal techniques to confirm identity, purity, and structure. A typical workflow is outlined below.
Caption: General analytical workflow for MABMB characterization.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question: I'm seeing peak tailing in my HPLC analysis of MABMB on a C18 column. What's the cause and how can I fix it?
Answer:
Peak tailing with MABMB is a common issue and typically points to secondary interactions between the basic amino group and residual silanols on the silica-based C18 column.[10] These interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in asymmetry.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. By lowering the pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the amino group on MABMB. This positively charged species is repelled by the residual silanols, minimizing the secondary interaction.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield these residual silanols. If you are using an older column, switching to one specifically designed for basic compounds can significantly improve peak shape.
-
Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample to see if the peak shape improves.[11]
Question: My MABMB sample seems to be degrading on the column, as I see multiple smaller peaks appearing over time. Why is this happening?
Answer:
Aromatic amines are known to be susceptible to oxidation, and this can be catalyzed by metallic components within the HPLC system or by an inappropriate mobile phase.[1]
Troubleshooting Steps:
-
Use Freshly Prepared Mobile Phase: Degas your mobile phase thoroughly and prepare it fresh daily to minimize dissolved oxygen.[12]
-
Check for Metal Contamination: If your system has been used with harsh salts or acids previously, metal ions may have leached from the stainless steel components. Passivating the system with a strong acid (e.g., 35% nitric acid), followed by a thorough flush with water and isopropanol, can remove metallic contaminants. Always consult your HPLC manufacturer's guide before performing this procedure.
-
Sample Preparation: Ensure your sample is dissolved in a solvent compatible with the mobile phase and inject it as soon as possible after preparation.[10]
Caption: Decision tree for common HPLC issues with MABMB.
Mass Spectrometry (MS)
Question: I'm not seeing the expected molecular ion in my mass spectrum. What could be the issue?
Answer:
The absence of a clear molecular ion can be due to several factors, including in-source fragmentation, incorrect ionization mode, or the unique isotopic pattern of bromine.
Troubleshooting Steps:
-
Look for the Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] Therefore, you should not be looking for a single molecular ion peak (M⁺), but rather a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. For MABMB (C₉H₁₀BrNO₂), you should see peaks at approximately m/z 243 and 245. The presence of this pattern is a strong indicator of a monobrominated compound.[7]
-
Use a Softer Ionization Technique: Electron Ionization (EI) can sometimes be too harsh, causing the molecular ion to fragment immediately. If using GC-MS with EI, try lowering the ionization energy. For LC-MS, Electrospray Ionization (ESI) is generally a "softer" technique and should yield a strong protonated molecule, [M+H]⁺, again as an isotopic pair at m/z 244 and 246.
-
Check for Common Fragments: Halogenated aromatic compounds often lose the halogen or HX upon fragmentation.[13][14] Look for a fragment ion corresponding to the loss of Br (a peak around m/z 164).
Question: My high-resolution mass spectrometry (HRMS) data is giving me a formula of C₉H₁₀NO₂Br, but the mass error is higher than expected. Why?
Answer:
High mass error in HRMS, assuming the instrument is properly calibrated, often points to an incorrect elemental composition being used for the theoretical mass calculation.
Troubleshooting Steps:
-
Verify Instrument Calibration: Ensure your mass spectrometer has been recently calibrated with a known standard across the mass range of interest.
-
Consider Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These will have a different exact mass than the expected protonated molecule ([M+H]⁺). Re-evaluate your data for these common adducts.
-
Sample Purity: If your sample is impure, co-eluting species can interfere with the mass measurement, leading to a skewed result. Ensure you are looking at the mass spectrum of a chromatographically pure peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the protons?
Answer:
For a trisubstituted benzene ring like in MABMB, the protons are often in close chemical shift proximity and exhibit complex coupling patterns.
Troubleshooting Steps:
-
Predict Chemical Shifts: The substituents on the ring (amino, bromo, methyl, and ester groups) all influence the chemical shifts of the aromatic protons.[15][16] Protons ortho and para to the activating amino group will be shifted upfield, while those ortho to the deactivating ester group will be shifted downfield.[17][18] A typical aromatic proton region is between 6.5 and 8.0 ppm.[19]
-
Run a 2D-COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is invaluable. It will show correlations between protons that are coupled to each other. This will allow you to trace the connectivity of the aromatic protons and distinguish them from, for example, the methyl protons.
-
Use Higher Field Strength: If available, acquiring the spectrum on a higher field NMR (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading the peaks out and simplifying the spectrum.
Question: I'm unsure about the substitution pattern on the aromatic ring. How can ¹³C NMR help?
Answer:
¹³C NMR is an excellent tool for determining the number of unique carbon environments and confirming the substitution pattern.[17][19]
Troubleshooting Steps:
-
Count the Aromatic Carbons: For MABMB, you should expect to see six distinct signals in the aromatic region (typically 110-160 ppm) of the ¹³C NMR spectrum, as there is no plane of symmetry in the molecule.[15][19]
-
Identify the Substituted Carbons: The carbons directly attached to the substituents (C-Br, C-NH₂, etc.) will have characteristic chemical shifts. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others due to the "heavy atom effect".
-
Run a DEPT Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135) will distinguish between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons (like those attached to the substituents) will be absent. This helps in assigning the protonated aromatic carbons.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving MABMB for analysis?
A1: MABMB is generally soluble in common organic solvents. For HPLC, it's best to dissolve the sample in the mobile phase or a solvent slightly stronger than the initial mobile phase conditions to ensure good peak shape.[10] Methanol, acetonitrile, and DMSO are good choices for NMR analysis.
Q2: How can I confirm the presence of both bromine and nitrogen in my sample quickly?
A2: A qualitative elemental analysis technique like the Sodium Fusion test can be used. This test converts the covalently bonded halogen and nitrogen into sodium halide and sodium cyanide, respectively, which can then be detected by simple chemical tests. For quantitative results, CHN analysis (for nitrogen) and combustion analysis with ion chromatography (for bromine) are the standard methods.[20][21]
Q3: My sample is slightly colored. Is this normal?
A3: Aromatic amines can often have a slight color (e.g., yellow or brown) due to minor oxidation or impurities.[1] While a slight tint may not significantly affect many analyses, a dark color could indicate substantial degradation, and purification (e.g., by recrystallization or column chromatography) may be necessary before proceeding with detailed characterization.
Q4: What are the primary safety concerns when handling MABMB?
A4: Based on available data, MABMB should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Standard Operating Procedures (SOPs)
SOP 1: HPLC-UV Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of MABMB in 1 mL of a 1:1 mixture of Acetonitrile and Water.
SOP 2: LC-MS Identity Confirmation
-
LC Method: Use the same LC method as described in SOP 1.
-
MS System: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Expected Ions: Look for the [M+H]⁺ isotopic cluster at m/z 244.0 and 246.0.
-
Data Analysis: Confirm the ~1:1 ratio of the isotopic peaks.
SOP 3: NMR Structural Elucidation
-
Sample Preparation: Dissolve ~10-15 mg of MABMB in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected regions: Aromatic H's (~6.5-8.0 ppm), NH₂ (~4-5 ppm, may be broad), O-CH₃ (~3.8 ppm), Ar-CH₃ (~2.2 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected regions: Aromatic C's (110-150 ppm), Ester C=O (~170 ppm), O-CH₃ (~52 ppm), Ar-CH₃ (~20 ppm).
-
2D NMR: If assignments are ambiguous, run COSY and HSQC experiments to determine H-H and C-H correlations, respectively.
References
-
Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
-
Al-Bazi, S. J., & El-Baradie, K. Y. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]
-
Baker, R. H., & Barkenbus, C. (n.d.). Detection of the elements in organic compounds. ACS Publications. Retrieved from [Link]
-
Baughman, G. L. (n.d.). Determination of Halogens in Organic Compounds. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
El-Sheikh, S. M. (n.d.). Element analysis. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Retrieved from [Link]
-
Nalini, V., & Girija, R. (n.d.). Synthesis and characterization of some aromatic amine substituted carbazoles by greener method. International Journal of Current Research. Retrieved from [Link]
-
Khan, I. U., et al. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
-
Liu, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
-
Mass Spectrometry Solutions. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Gal, J., & Guggisberg, A. (n.d.). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
ScienceDirect. (2025, July 31). Novel chemical entities: Significance and symbolism. Retrieved from [Link]
-
Scholz, B., & Palauschek, N. (1990). [Determination of substituted, aromatic amines in water and sediment samples]. PubMed. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Wermuth, C. G. (2025, June 30). The Importance of Correct New Drug Designations: New “Novel Drug Entity” Designations. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. PMC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Khan, I. U., et al. (n.d.). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. PubChem. Retrieved from [Link]
Sources
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research [journalcra.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel chemical entities: Significance and symbolism [wisdomlib.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijnrd.org [ijnrd.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 16. amherst.edu [amherst.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
Technical Support Center: Managing the Hygroscopic Nature of Benzoate Derivatives
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals working with benzoate derivatives. This center is designed to provide you with expert insights and practical, field-proven solutions for the challenges posed by the hygroscopic nature of these widely used pharmaceutical compounds. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate moisture-related issues, ensuring the integrity, stability, and performance of your active pharmaceutical ingredients (APIs) and formulated products.
Introduction: The Double-Edged Sword of Benzoate Derivatives' Hygroscopicity
Benzoate derivatives, including sodium benzoate, potassium benzoate, and various parabens, are invaluable as preservatives and active ingredients in the pharmaceutical industry.[1][2] Their efficacy, however, is intrinsically linked to their interaction with atmospheric moisture. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can significantly impact the physicochemical properties of these compounds.[3]
Moisture uptake can lead to a cascade of undesirable events, including:
-
Physical Changes: Caking, clumping, and reduced powder flowability can disrupt manufacturing processes like blending and tableting.[4][5][6]
-
Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.
-
Solid-State Transitions: Moisture can induce changes in the crystalline structure of a compound, potentially altering its solubility, dissolution rate, and bioavailability.[7]
This guide provides a structured approach to understanding and managing these challenges, moving from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the handling and formulation of hygroscopic benzoate derivatives.
Q1: What does it mean for a benzoate derivative to be hygroscopic?
A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere.[3] For benzoate derivatives, this means that the powder can attract and hold water molecules, which can alter its physical and chemical properties. The degree of hygroscopicity varies among different benzoate salts and esters. For instance, potassium benzoate is described as slightly hygroscopic, while the sodium salts of methylparaben and propylparaben are known to be hygroscopic powders.[8][9] In contrast, propylparaben itself and benzyl benzoate are considered non-hygroscopic.[10][11]
Q2: How can I quickly assess if my batch of a benzoate derivative has absorbed excess moisture?
A2: Visual inspection is the first step. Look for signs of caking, clumping, or loss of free-flowing powder characteristics.[12] For a more quantitative assessment, a rapid loss on drying (LOD) analysis can provide a quick indication of the total volatile content, which is often primarily water. However, for a precise and specific measurement of water content, Karl Fischer titration is the gold standard.[13][14]
Q3: What are the immediate steps I should take if I suspect moisture-related problems with my benzoate derivative?
A3:
-
Isolate the material: Immediately place the suspected material in a tightly sealed container with a desiccant.
-
Assess the extent of the issue: Visually inspect the entire batch for uniformity.
-
Quantify the water content: Perform a Karl Fischer titration to determine the exact water content.[13]
-
Evaluate the impact: Depending on the intended use, assess if the material's properties (e.g., flowability, dissolution) have been compromised.
-
Review storage conditions: Investigate the storage environment for temperature and relative humidity (RH) excursions.
Q4: Can I dry a benzoate derivative that has absorbed moisture?
A4: While drying in an oven or under vacuum can remove absorbed water, it must be done with caution. Excessive heat can lead to thermal degradation of the compound. It is crucial to know the thermal stability of the specific benzoate derivative. A thermogravimetric analysis (TGA) can help determine the optimal drying temperature. It's also important to note that drying may not reverse all changes, such as alterations in crystal form.
Q5: What is Critical Relative Humidity (CRH), and why is it important for benzoate derivatives?
A5: The Critical Relative Humidity (CRH) is the specific relative humidity at which a material begins to rapidly absorb moisture from the atmosphere.[1] Below its CRH, a substance will not absorb atmospheric moisture. Knowing the CRH of a benzoate derivative is crucial for defining appropriate storage and handling conditions to prevent moisture uptake.[8] For example, if the CRH of a compound is 60%, it must be stored in an environment with an RH consistently below this value.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific issues arising from the hygroscopic nature of benzoate derivatives.
Guide 1: Caking and Poor Powder Flowability
Problem: Your benzoate derivative powder is clumping, caking, or exhibiting poor flow from the hopper during manufacturing.
Underlying Cause: Moisture absorption increases the cohesive forces between particles, leading to the formation of liquid bridges and subsequent solid bridges upon drying, resulting in agglomeration.[15][16]
Troubleshooting Steps:
-
Characterize the Moisture Content:
-
Action: Perform Karl Fischer titration on samples from different parts of the container to assess the extent and uniformity of moisture absorption.[14]
-
Rationale: This provides a quantitative baseline to understand the severity of the problem.
-
-
Review and Control the Environment:
-
Action: Measure the relative humidity (RH) and temperature in the storage and processing areas.
-
Rationale: High RH is a direct cause of moisture uptake. For hygroscopic materials, it is recommended to maintain RH below 40%.
-
-
Implement Proper Handling Techniques:
-
Action: Minimize the exposure time of the powder to the ambient environment. Use smaller containers and reseal them immediately after dispensing.
-
Rationale: Reducing exposure time limits the opportunity for moisture absorption.
-
-
Consider Formulation Adjustments (for drug product development):
-
Action: Incorporate glidants (e.g., colloidal silicon dioxide) or anti-caking agents into the formulation.[4]
-
Rationale: These excipients can improve powder flow by reducing interparticle friction and adsorbing excess moisture.
-
-
Evaluate Packaging:
-
Action: Store the material in airtight containers with a desiccant. For long-term storage, consider moisture-barrier bags or foil-lined containers.[10]
-
Rationale: Protective packaging creates a microenvironment with low RH, preventing moisture ingress.
-
Guide 2: Inconsistent Assay Results and Degradation
Problem: You are observing a decrease in the assay value of your benzoate derivative or the appearance of unknown peaks during HPLC analysis.
Underlying Cause: The presence of water can facilitate chemical degradation, most commonly through hydrolysis.
Troubleshooting Steps:
-
Confirm the Role of Moisture:
-
Action: Correlate the appearance of degradation products with the water content of the material (determined by Karl Fischer titration).
-
Rationale: Establishing a direct link between moisture and degradation confirms the root cause.
-
-
Conduct Forced Degradation Studies:
-
Optimize Formulation to Reduce Water Activity:
-
Action: In liquid or semi-solid formulations, consider using co-solvents to reduce the overall water activity. For solid dosage forms, select excipients with low hygroscopicity.
-
Rationale: Lowering water activity reduces the availability of water to participate in chemical reactions.
-
-
Control pH in Formulations:
-
Action: For benzoate salts used as preservatives, their efficacy and stability are pH-dependent. Ensure the formulation pH is maintained in a range where the active form (benzoic acid) is stable and effective (typically pH 2.5-4.5).[19][20]
-
Rationale: The stability of many compounds is pH-dependent, and moisture can alter the micro-environmental pH.
-
-
Implement Protective Packaging:
-
Action: Utilize high-barrier packaging, such as aluminum blister packs or glass bottles with tight seals, to protect the final drug product from moisture.[21]
-
Rationale: This is a critical control strategy to ensure long-term stability.
-
Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer Titration (Volumetric)
This protocol is a general guideline based on USP <921> and should be adapted and validated for your specific material.[13][22]
Objective: To accurately quantify the water content in a benzoate derivative powder.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (single-component or two-component system)
-
Anhydrous methanol (or a suitable solvent for your sample)
-
Sodium tartrate dihydrate (for standardization)
-
Airtight sample handling equipment (e.g., weighing spoon, syringe)
Procedure:
-
Reagent Standardization:
-
Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh approximately 150-200 mg of sodium tartrate dihydrate and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL. The theoretical water content of sodium tartrate dihydrate is 15.66%.[14]
-
-
Sample Analysis:
-
Tare a weighing boat or syringe. Accurately weigh a suitable amount of the benzoate derivative powder. The sample size should be chosen to give a convenient titration volume.
-
Quickly transfer the sample to the pre-tared titration vessel containing neutralized methanol.
-
Stir to dissolve the sample.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Water Content (%) = (Volume of KF reagent (mL) × F (mg/mL)) / (Sample weight (mg)) × 100
-
Self-Validation System:
-
System Suitability: The titrator should be calibrated and functioning according to the manufacturer's specifications.
-
Standardization Check: The factor F should be determined regularly and should be within an acceptable range of the theoretical value.
-
Spike Recovery: Analyze a known amount of water spiked into a pre-analyzed sample. The recovery should be within 90-110%.
Protocol 2: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To generate a moisture sorption-desorption isotherm for a benzoate derivative to understand its hygroscopic behavior at different relative humidity levels.[23][24][25]
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Benzoate derivative sample (typically 10-20 mg)
Procedure:
-
Sample Preparation:
-
Place an accurately weighed sample of the benzoate derivative into the DVS sample pan.
-
-
Drying Stage:
-
Equilibrate the sample at 0% RH until a stable weight is achieved. This establishes the dry mass of the sample.
-
-
Sorption Phase:
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). The instrument automatically records the mass at equilibrium.
-
-
Desorption Phase:
-
Decrease the RH in the same stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the change in mass (%) versus the RH (%) to generate the sorption and desorption isotherms.
-
Analyze the shape of the isotherm to classify the sorption behavior (e.g., Type I, II, III).[26]
-
The difference between the sorption and desorption curves is the hysteresis, which can provide information about the interaction of water with the material.
-
Self-Validation System:
-
Instrument Calibration: The microbalance and RH sensor of the DVS instrument must be regularly calibrated.
-
Reference Material: Run a well-characterized reference material (e.g., microcrystalline cellulose) to verify instrument performance.
-
Reproducibility: Repeat the analysis on the same batch to ensure the results are reproducible.
Data Presentation & Visualization
Table 1: Hygroscopicity Classification of Common Benzoate Derivatives
| Compound | Derivative Type | Hygroscopicity Classification | Key Considerations |
| Sodium Benzoate | Salt | Hygroscopic | Store in well-closed containers in a cool, dry place. |
| Potassium Benzoate | Salt | Slightly Hygroscopic[8][27] | More resistant to moisture uptake than sodium benzoate but still requires controlled storage. |
| Calcium Benzoate | Salt | Sparingly soluble in water, hygroscopicity data not readily available. | Requires careful handling due to potential for moisture interaction. |
| Methylparaben | Ester | Non-hygroscopic | Generally stable under normal storage conditions. |
| Sodium Methylparaben | Salt of Ester | Hygroscopic | Requires stringent moisture control during storage and handling. |
| Propylparaben | Ester | Non-hygroscopic[10] | Stable with respect to moisture uptake. |
| Sodium Propylparaben | Salt of Ester | Hygroscopic[9] | Highly susceptible to moisture; requires protective packaging. |
| Benzyl Benzoate | Ester | Non-hygroscopic[11] | A liquid at room temperature, not prone to hygroscopic issues. |
Note: The classification is based on available literature and may vary depending on the specific crystalline form and purity of the material.
Graphviz Diagrams
Caption: Troubleshooting workflow for hygroscopicity issues.
Caption: Impact of moisture on benzoate derivatives.
References
-
Ecobliss Pharma. (2025, February 10). Protective packaging types in pharmaceuticals. [Link]
-
The Good Scents Company. propyl paraben, 94-13-3. [Link]
-
National Center for Biotechnology Information. Methylparaben Sodium. PubChem Compound Database. [Link]
-
Baltimore Innovations. (2023, April 26). What's the Best Moisture Barrier Bag for Pharma Packaging?. [Link]
-
Table 1: Uses of propylparaben in pharmaceutical preparations. [Link]
-
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. [Link]
-
Potassium Benzoate. [Link]
-
Gel Manufacturing: SOP for Handling Hygroscopic Raw Materials – V 2.0. (2025, June 2). [Link]
-
AQUALAB. The food manufacturer's step-by-step guide to eradicate caking and clumping. [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
-
Semantic Scholar. Moisture sorption isotherm and isosteric heat of sorption characteristics of starch based edible films containing antimicrobial preservative. [Link]
-
Absortech. Effective prevention against caking damage. [Link]
-
Techniques for enhancing powder flowability and mitigating issues like caking or clumping. (2025, October 6). [Link]
-
FoodWrite. (2020, October 28). The Issue Of Powder Clumping And Caking. [Link]
-
National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. [Link]
-
ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
-
Slideshare. Ich guideline for stability testing. [Link]
-
AQUALAB. Dynamic Vapor Sorption. [Link]
-
National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
SK pharmteco. Dynamic Vapor Sorption. [Link]
-
kk wagh college of pharmacy. ICH GUIDELINES FOR STABILITY. [Link]
-
PubMed. (2013, October 3). The effect of moisture on the flowability of pharmaceutical excipients. [Link]
-
ResearchGate. (2025, August 6). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. [Link]
-
Wikipedia. Sodium benzoate. [Link]
-
National Center for Biotechnology Information. (2013, October 3). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PubMed. Determining the critical relative humidity for moisture-induced phase transitions. [Link]
-
Fagron Academy. (2023, November 1). Understanding Pharmaceutical Preservatives. [Link]
-
ResearchGate. (2025, August 7). Understand the Effects of Moisture on Powder Behavior. [Link]
-
Moisture-induced phase separation and recrystallization in amorphous solid dispersions. [Link]
-
Wikipedia. Moisture sorption isotherm. [Link]
-
Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Akshat Rasayan. (2025, July 28). Sodium Benzoate in the Pharmaceutical Industry. [Link]
-
Haofei Chemical. (2023, May 19). Preservative effect of sodium benzoate. [Link]
-
CALCIUM BENZOATE. [Link]
Sources
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. proumid.com [proumid.com]
- 3. measurlabs.com [measurlabs.com]
- 4. absortech.com [absortech.com]
- 5. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 6. solids-solutions.com [solids-solutions.com]
- 7. Moisture-induced phase separation and recrystallization in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xinfuda-group.com [xinfuda-group.com]
- 9. geneonline.com [geneonline.com]
- 10. baltimoreinnovations.com [baltimoreinnovations.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. The Issue Of Powder Clumping And Caking - FoodWrite [foodwrite.co.uk]
- 13. mt.com [mt.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snscourseware.org [snscourseware.org]
- 18. Ich guideline for stability testing | PPTX [slideshare.net]
- 19. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ecobliss-pharma.com [ecobliss-pharma.com]
- 22. uspbpep.com [uspbpep.com]
- 23. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 24. aqualab.com [aqualab.com]
- 25. skpharmteco.com [skpharmteco.com]
- 26. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 27. mt.com [mt.com]
Technical Support Center: Safe Disposal of Methyl 2-amino-5-bromo-3-methylbenzoate Waste
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3) and its associated waste streams. The protocols and advice herein are grounded in established safety principles for halogenated organic compounds.
Disclaimer: This document is intended as a technical support guide. It is not a substitute for the official Safety Data Sheet (SDS) provided by your chemical supplier, nor does it override your institution's specific Environmental Health & Safety (EHS) protocols. Always consult your institution's EHS department for final guidance on hazardous waste disposal.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks are associated with its chemical structure: a halogenated (bromo-) aromatic amine ester.
GHS Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]
| Hazard Code | GHS Classification | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in work areas. |
| H315 | Causes skin irritation | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3] |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles.[2][4] |
| H335 | May cause respiratory irritation | All handling must be performed in a certified chemical fume hood.[5] |
Risk Assessment Workflow
A systematic approach to risk assessment is critical before beginning any experiment. The following workflow should be adopted:
Caption: Risk assessment workflow for handling the target compound.
Frequently Asked Questions (FAQs)
This section addresses common user queries regarding waste disposal for this compound.
Q1: How must I classify waste containing this compound?
A: All waste streams containing this compound must be classified as Halogenated Organic Waste .[5][6] The presence of the bromine atom on the aromatic ring necessitates this classification. Halogenated wastes are segregated because they require specific high-temperature incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.[7]
Q2: What is the standard procedure for disposing of liquid waste from my experiment?
A:
-
Segregation: Use a designated waste container specifically for "Halogenated Organic Liquids."[5][6][8] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a complete list of its contents, including this compound and any solvents used.[5]
-
Collection: Collect all liquid waste, including initial reaction mixtures, purification filtrates, and solvent rinses from glassware, in this container.[5]
-
Closure: Keep the waste container tightly closed when not in use. Do not fill it beyond 90% capacity to allow for expansion.[8]
-
Pickup: When the container is full, arrange for its disposal through your institution's EHS department.[5]
Q3: Can I mix this waste with other laboratory solvents like acetone or ethanol?
A: You should only mix it with other halogenated solvents (e.g., dichloromethane, chloroform). Do not mix halogenated waste with non-halogenated waste streams (e.g., acetone, ethanol, hexanes).[6][8] Improper mixing complicates the disposal process, increases costs, and can lead to dangerous chemical reactions.
Q4: How should I dispose of contaminated solids like gloves, pipette tips, or silica gel?
A: These items are considered Solid Halogenated Hazardous Waste .
-
Collect all contaminated solid items in a separate, clearly labeled, and sealed container or a heavy-duty plastic bag designated for this waste stream.
-
The label should read "Hazardous Waste," "Solid Halogenated Organics," and list the primary contaminants.
-
Do not dispose of these items in regular trash or non-hazardous lab waste containers.
Q5: What is the correct procedure for cleaning a small spill?
A:
-
Safety First: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Containment: Prevent the spill from spreading. For solid powder, gently cover it with an inert absorbent material like vermiculite or sand. Avoid raising dust.[4]
-
Collection: Carefully sweep or scoop the contained material into a designated container for solid halogenated waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). The used cloth and any contaminated cleaning materials must also be disposed of as solid halogenated waste.[5]
-
Reporting: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
Q6: Is it safe to attempt chemical neutralization of this compound in the lab before disposal?
A: No. You should not attempt to neutralize or chemically treat this waste yourself. Neutralization reactions can be unpredictable, potentially producing more hazardous byproducts or releasing energy. The compound is best handled by a licensed chemical destruction facility that uses controlled, high-temperature incineration or other validated dehalogenation techniques.[7][9]
Troubleshooting Guide
| Issue Encountered | Recommended Action & Rationale |
| Uncertainty about a waste mixture's classification (e.g., contains trace amounts of the compound). | Action: Classify the entire mixture as Halogenated Organic Waste. Rationale: The "err on the side of caution" principle is paramount in waste disposal. Even small amounts of halogens require the entire volume to be treated under the more stringent protocol for halogenated waste to ensure environmental safety.[8] |
| Accidental mixing of halogenated and non-halogenated liquid waste. | Action: 1. Immediately stop adding waste to the container. 2. Tightly cap it. 3. Label the container clearly as "Mixed Halogenated & Non-Halogenated Waste" and list all known components. 4. Notify your supervisor and EHS department immediately for guidance. Rationale: This mixture cannot be added to any standard waste stream. Your EHS office will need to manage it as a special case, which is typically handled as a halogenated waste. |
| The designated waste container is full. | Action: Do not overfill the container (max 90% full).[8] Securely close it, check that the label is complete and accurate, and move it to your lab's designated hazardous waste accumulation area. Request a pickup from EHS and start a new, properly labeled empty container. Rationale: Overfilling can lead to spills and dangerous pressure buildup. A properly managed accumulation and pickup schedule is essential for lab safety. |
Experimental Protocols
Protocol: Routine Waste Collection & Disposal Workflow
This protocol outlines the standard day-to-day procedure for waste management.
| Step | Action | Scientific Rationale |
| 1 | Prepare & Label Containers | Before starting work, ensure you have two clearly labeled waste containers in your fume hood: one for "Halogenated Organic Liquids" and one for "Halogenated Organic Solids." |
| 2 | Segregate Waste During Experiment | As waste is generated, immediately dispose of it in the correct container. Place used pipette tips, contaminated weighing paper, etc., in the solid waste container. Pour liquid residues and solvent rinses into the liquid waste container. |
| 3 | Rinse Contaminated Glassware | Rinse any glassware that came into contact with the compound with a small amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated waste and must be added to the "Halogenated Organic Liquids" container.[5] |
| 4 | Final PPE Disposal | At the end of the procedure, dispose of your contaminated gloves in the "Halogenated Organic Solids" container. |
| 5 | Secure Containers | Tightly cap the liquid waste container. Seal the solid waste bag/container. Keep both within the fume hood or in a designated secondary containment area. |
| 6 | Request EHS Pickup | Follow your institutional procedure to have the full containers collected by the EHS department. |
Visualization of Disposal Workflow
Caption: Decision workflow for proper waste segregation and disposal.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- This compound | C9H10BrNO2 | CID 2763413. PubChem.
- Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181. PubChem.
- Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. ChemicalBook.
- 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID SDS, 206548-13-2 Safety Data Sheets. Echemi.com.
- This compound. Apollo Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 4-Aminobenzoic Acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- hazardous waste segregation. Unknown Source.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- SAFETY DATA SHEET. Cayman Chemical.
- Safety Data Sheet. CymitQuimica.
- 4-Aminobenzoic acid - Safety Data Sheet. Sigma-Aldrich.
- Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. ChemicalBook.
Sources
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. geneseo.edu [geneseo.edu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2-amino-5-bromo-3-methylbenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides an in-depth technical comparison of Methyl 2-amino-5-bromo-3-methylbenzoate with key structural isomers, offering insights into the experimental data and analytical techniques required for its definitive identification.
Introduction: The Importance of Isomeric Purity
This compound is a substituted anthranilate, a class of compounds with applications in the synthesis of pharmaceuticals and other bioactive molecules. The precise arrangement of substituents on the benzene ring is critical to its reactivity and the ultimate structure of the final product. In this context, distinguishing it from its isomers, such as Methyl 3-amino-5-bromo-2-methylbenzoate and its precursor, 2-Amino-5-bromo-3-methylbenzoic acid, is a crucial analytical challenge. This guide will explore the synthesis and a multi-pronged analytical approach to confidently confirm the structure of the target molecule.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-3-methylbenzoic acid. Understanding the underlying mechanisms of these reactions is key to predicting the final structure.
Step 1: Electrophilic Aromatic Substitution: Bromination
The first step involves the bromination of the starting material. The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[1][2][3] However, the position ortho to the amino group and meta to the methyl group is sterically hindered. Therefore, the bromine atom is directed to the para position relative to the amino group, yielding 2-amino-5-bromo-3-methylbenzoic acid. The reaction is typically carried out using a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine in acetic acid.[4]
Step 2: Fischer Esterification
The second step is the esterification of the carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7][8][9] In this case, 2-amino-5-bromo-3-methylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used.[9]
Caption: Synthetic pathway for this compound.
Comparative Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its differentiation from its isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on a benzene ring. The chemical shifts and coupling patterns of the aromatic protons provide a fingerprint of the molecule's structure.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Chemical Shifts, δ ppm)
| Compound | Aromatic Protons | -CH₃ | -OCH₃ | -NH₂ | -COOH |
| This compound | ~7.7 (d, 1H), ~7.3 (d, 1H) | ~2.1 (s, 3H) | ~3.8 (s, 3H) | ~6.6 (br s, 2H) | - |
| 2-Amino-5-bromo-3-methylbenzoic Acid [4][10] | 7.69 (d, 1H), 7.33 (d, 1H) | 2.10 (s, 3H) | - | (br s, 2H) | (br s, 1H) |
| Methyl 3-amino-5-bromo-2-methylbenzoate | Aromatic signals will differ significantly due to altered substituent effects. | Protons on the methyl group will likely be shielded. | Protons on the methoxy group will be in a different chemical environment. | Amine protons will have a different chemical shift. | - |
Analysis:
-
Aromatic Region: For the target compound, two doublets are expected for the aromatic protons, indicating they are adjacent to each other. The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups.
-
Methyl and Methoxy Signals: The presence of two distinct singlets around 2.1 ppm and 3.8 ppm corresponds to the methyl group on the ring and the methyl group of the ester, respectively.
-
Amino Protons: A broad singlet for the amino protons is typically observed. Its chemical shift can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted Comparative ¹³C NMR Data (Chemical Shifts, δ ppm)
| Compound | Aromatic Carbons | C=O | -CH₃ | -OCH₃ |
| This compound | 6 signals expected in the aromatic region (~110-150 ppm) | ~168 ppm | ~18 ppm | ~52 ppm |
| 2-Amino-5-bromo-3-methylbenzoic Acid | 6 signals expected in the aromatic region (~110-150 ppm) | ~170 ppm | ~18 ppm | - |
| Methyl 3-amino-5-bromo-2-methylbenzoate | The chemical shifts of the aromatic carbons will be different due to the different substitution pattern. | ~169 ppm | Carbon of the methyl group will have a different chemical shift. | Carbon of the methoxy group will have a different chemical shift. |
Analysis:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon in the ester will be slightly different from that of the carboxylic acid.
-
Aromatic Carbons: The number and chemical shifts of the aromatic carbons provide a clear fingerprint of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Comparative IR Data (Characteristic Absorption Bands, cm⁻¹)
| Compound | N-H Stretch (Amine) | C=O Stretch (Carbonyl) | C-O Stretch (Ester) | O-H Stretch (Carboxylic Acid) |
| This compound | ~3400-3200 (two bands for primary amine)[11] | ~1720[12] | ~1250 | - |
| 2-Amino-5-bromo-3-methylbenzoic Acid | ~3400-3200 (two bands for primary amine)[11] | ~1680 | - | ~3300-2500 (broad) |
| Methyl 3-amino-5-bromo-2-methylbenzoate | ~3400-3200 (two bands for primary amine)[11] | ~1720 | ~1250 | - |
Analysis:
-
Distinguishing Ester from Carboxylic Acid: The most significant difference is the presence of a strong, sharp C=O stretch around 1720 cm⁻¹ for the ester, compared to a broader C=O stretch around 1680 cm⁻¹ for the carboxylic acid. The carboxylic acid will also show a very broad O-H stretch from 3300-2500 cm⁻¹.
-
Amino Group: All three compounds will show two N-H stretching bands characteristic of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Analysis:
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14][15] For this compound (C₉H₁₀BrNO₂), the molecular weight is approximately 244.08 g/mol .[16] We would therefore expect to see peaks at m/z 243 and 245.
-
Fragmentation Pattern: The fragmentation pattern can also be diagnostic. Common fragmentation pathways for esters include the loss of the -OCH₃ group (M-31) or the -COOCH₃ group (M-59). The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions.
Caption: Workflow for synthesis and structural confirmation.
Experimental Protocols
Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid[4]
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) or bromine to the solution while stirring.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Synthesis of this compound (Fischer Esterification)
-
Suspend 2-amino-5-bromo-3-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While specific retention times are instrument and method-dependent, a general reverse-phase HPLC method can be employed for purity analysis.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
A pure sample of this compound should yield a single major peak.
Conclusion
The definitive structural confirmation of this compound requires a synergistic approach, combining a rational synthetic strategy with a comprehensive suite of analytical techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and comparing it to that of potential isomers, researchers can confidently verify the structure of their target molecule. This rigorous approach is fundamental to ensuring the integrity of subsequent research and development activities.
References
-
ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fischer–Speier esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
YouTube. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
-
PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. J Am Soc Mass Spectrom. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [https://www.docbrown.info/page06/IR-Mass-NMR/H-NMR/H-NMRspec benzoicacid.htm]([Link] benzoicacid.htm)
-
Michigan State University Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID CAS#: 206548-13-2 [m.chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. whitman.edu [whitman.edu]
- 16. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 2-amino-5-bromo-3-methylbenzoate and Its Analogs
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a highly versatile substituted anthranilate, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of its functional groups—an activating amino group, a sterically hindering methyl group, a deactivating ester, and a reactive bromine atom—creates a unique chemical landscape. Understanding its reactivity in comparison to its structural analogs is paramount for researchers and process chemists aiming to optimize synthetic routes and develop novel molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of this compound against its key analogs: the corresponding 5-chloro, 5-fluoro, and 5-unsubstituted derivatives. We will dissect how subtle changes in the electronic and steric properties of these molecules dictate their performance in fundamental organic transformations, supported by mechanistic insights and detailed experimental protocols.
Analysis of Structural and Electronic Properties
The reactivity of these aniline derivatives is governed by a complex interplay between the electronic (inductive and resonance) and steric effects of each substituent on the aromatic ring.
-
Amino Group (-NH₂): A potent activating group due to its strong positive resonance effect (+R), which donates electron density to the ring, particularly at the ortho and para positions. It also has a moderate negative inductive effect (-I).
-
Methyl Group (-CH₃): A weakly activating group through its inductive (+I) and hyperconjugation effects.
-
Methyl Ester Group (-COOCH₃): A deactivating group with strong -I and negative resonance (-R) effects, withdrawing electron density from the ring.
-
Halogen Group (-F, -Cl, -Br): These groups exhibit a dual nature. They are strongly deactivating through their -I effect but are ortho, para-directing due to a +R effect (lone pair donation). The inductive effect dominates, with an order of F > Cl > Br.
A critical feature of this series is the presence of two ortho substituents (methyl and ester) flanking the amino group. This arrangement creates significant steric hindrance, a phenomenon known as the "ortho effect," which can inhibit protonation, reduce the nucleophilicity of the amine, and influence the planarity of the functional groups.[1][2][3]
Comparative Reactivity in Key Transformations
Basicity and N-Acylation of the Amino Group
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons. It is a crucial parameter influencing N-centered reactions like acylation, alkylation, and salt formation.
Mechanistic Insights: The basicity of substituted anilines is decreased by electron-withdrawing groups (EWGs) and increased by electron-donating groups (EDGs).[4][5][6] Halogens, with their dominant electron-withdrawing inductive effect, reduce the electron density on the nitrogen, making the amine less basic. The order of this effect is F > Cl > Br. Furthermore, ortho substituents, regardless of their electronic nature, sterically hinder the approach of a proton and disrupt the solvation of the resulting anilinium ion, further decreasing basicity (the ortho effect).[2][3][7]
Predicted Reactivity Order (Most Basic → Least Basic):
-
Methyl 2-amino-3-methylbenzoate (No EWG at position 5)
-
This compound (Least inductive EWG)
-
Methyl 2-amino-5-chloro-3-methylbenzoate
-
Methyl 2-amino-5-fluoro-3-methylbenzoate (Most inductive EWG)
This trend directly translates to nucleophilicity in reactions like N-acylation. A less basic amine is a weaker nucleophile, leading to slower reaction rates.
| Compound | Halogen at C5 | Key Electronic Effect | Predicted N-Acylation Rate |
| Methyl 2-amino-3-methylbenzoate | None | Reference | Fastest |
| This compound | -Br | Weak -I | Fast |
| Methyl 2-amino-5-chloro-3-methylbenzoate | -Cl | Moderate -I | Moderate |
| Methyl 2-amino-5-fluoro-3-methylbenzoate | -F | Strong -I | Slowest |
Experimental Protocol 1: Comparative N-Acetylation
This protocol outlines a general procedure for the N-acetylation of the aniline analogs, allowing for a comparative assessment of their reactivity.
Methodology:
-
Setup: In separate flasks, dissolve each aniline analog (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Cooling: Cool the solutions to 0 °C using an ice-water bath.
-
Addition: Add acetic anhydride (1.1 eq) dropwise to each flask while stirring.
-
Reaction: Remove the ice bath and allow the reactions to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction time required for complete consumption of the starting material serves as a direct measure of relative reactivity.
-
Workup: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetanilide product.[8][9]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-halogen bond is a key handle for C-C bond formation. The Suzuki-Miyaura coupling is a powerful tool for this transformation, and its efficiency is highly dependent on the nature of the halide.
Mechanistic Insights: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10] This is typically the rate-determining step. The reactivity of aryl halides in this step follows the order of bond strength: C-I > C-Br >> C-Cl.[11] Therefore, aryl bromides are significantly more reactive than the corresponding chlorides, which often require more specialized (and expensive) ligands, higher temperatures, and longer reaction times. Aryl fluorides are generally unreactive under standard Suzuki conditions.
Predicted Reactivity Order (Most Reactive → Least Reactive):
-
This compound (Highly reactive C-Br bond)
-
Methyl 2-amino-5-chloro-3-methylbenzoate (Less reactive C-Cl bond)
-
Methyl 2-amino-5-fluoro-3-methylbenzoate (Essentially unreactive)
| Compound | Halogen Bond | Relative Bond Strength | Expected Suzuki Reactivity | Typical Conditions |
| This compound | C-Br | Weaker | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), 80-100°C |
| Methyl 2-amino-5-chloro-3-methylbenzoate | C-Cl | Stronger | Low | Bulky phosphine ligands, >100°C |
Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol allows for a direct comparison of the coupling efficiency between the bromo- and chloro-analogs.
Methodology:
-
Setup: To a reaction vial, add the aryl halide (bromo- or chloro-analog, 1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or GC-MS. The bromo-analog is expected to reach completion significantly faster and under milder conditions than the chloro-analog.[11][12]
Diazotization and the Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method to replace the amino group with a wide variety of substituents (including halides, -CN, -OH) via an intermediate diazonium salt.[13][14]
Mechanistic Insights: The reaction proceeds in two main stages:
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable arenediazonium salt.[15]
-
Substitution: A copper(I) salt catalyzes the displacement of the diazonio group with a nucleophile, proceeding through a radical-nucleophilic aromatic substitution mechanism.[14][16]
The electronic nature of the ring substituents can influence the stability of the diazonium salt, but the reaction is generally robust and applicable to a wide range of anilines. All analogs in this series are expected to undergo the Sandmeyer reaction effectively. This allows for synthetic routes where, for example, the more reactive bromine is first used for a cross-coupling reaction, and then the amino group is subsequently transformed.
Experimental Protocol 3: Sandmeyer Bromination
This protocol describes the conversion of the amino group of Methyl 2-amino-5-chloro-3-methylbenzoate into a bromine atom.
Methodology:
-
Diazotization: Dissolve the starting aniline (1.0 eq) in 48% hydrobromic acid and cool to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Substitution: Slowly add the cold diazonium salt solution to the copper bromide solution at room temperature.
-
Reaction: Gently heat the mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction to room temperature and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layers, dry, and concentrate to yield the desired aryl bromide.[15][17]
Summary and Outlook
The choice of analog for a synthetic application depends critically on the desired transformation. This guide provides a framework for making informed decisions based on the predictable reactivity patterns governed by fundamental principles of organic chemistry.
| Reaction Type | Most Reactive Analog (and Rationale) | Least Reactive Analog (and Rationale) |
| N-Acylation | Methyl 2-amino-3-methylbenzoate (Most nucleophilic amine) | Methyl 2-amino-5-fluoro-3-methylbenzoate (Least nucleophilic amine) |
| Suzuki Coupling | This compound (Most labile C-X bond) | Methyl 2-amino-5-fluoro-3-methylbenzoate (Inert C-F bond) |
| Sandmeyer Reaction | All analogs show comparable, high reactivity. | Not applicable; the reaction is robust across the series. |
For reactions involving the amino group as a nucleophile, the unsubstituted analog offers the highest reactivity. For transformations requiring a leaving group on the aromatic ring, such as palladium-catalyzed cross-couplings, the bromo-derivative is the substrate of choice due to its superior reactivity over the chloro-analog. The Sandmeyer reaction provides a reliable method for interconverting or functionalizing the amino group across all analogs, adding another layer of synthetic flexibility. By understanding these nuances, researchers can design more efficient, cost-effective, and successful synthetic strategies.
References
- BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines. BenchChem.
- Wikipedia. (n.d.). Ortho effect. Wikipedia.
- PubMed. (n.d.).
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines. YouTube.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- NIH. (2024).
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- Illustrated Glossary of Organic Chemistry. (n.d.). Sandmeyer reaction. UCLA.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
- Pearson. (n.d.).
- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
- Chemistry LibreTexts. (2025). Basicity of Arylamines. Chemistry LibreTexts.
- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
- ACS Publications. (2016). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- BYJU'S. (n.d.). Ortho Effect. BYJU'S.
- Quora. (2018). How does the ortho effect affect the basicity of aniline?. Quora.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Reactions of Arylamines. Chemistry LibreTexts.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 2-amino-5-bromo-3-methylbenzoate
In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. The purity of each intermediate is not merely a quality metric; it is a cornerstone of the final drug's safety, efficacy, and stability.[1] Any impurity, whether a benign remnant of synthesis or a reactive byproduct, can have cascading and often detrimental effects on the manufacturing process and the therapeutic outcome.[1]
This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of a key synthetic intermediate: Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3)[2]. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to construct a self-validating and robust purity assessment strategy.
The Synthetic Landscape: Understanding the Origin of Impurities
To effectively hunt for impurities, one must first understand where they hide. The purity of this compound is intrinsically linked to its synthesis. A common and efficient route involves the electrophilic bromination of Methyl 2-amino-3-methylbenzoate.
A typical reaction involves treating the starting material with a brominating agent like a combination of hydrogen bromide and hydrogen peroxide in an aqueous solution.[3] While effective, this process can generate a predictable profile of impurities.
Potential Impurities Include:
-
Unreacted Starting Material: Incomplete reaction can leave residual Methyl 2-amino-3-methylbenzoate.
-
Regioisomers: Bromination could potentially occur at other positions on the aromatic ring, although the directing effects of the amino and methyl groups favor the 5-position.
-
Over-brominated Byproducts: The introduction of a second bromine atom could lead to dibrominated species.
-
Hydrolyzed Product: The ester group could be hydrolyzed back to the carboxylic acid (2-amino-5-bromo-3-methylbenzoic acid) under certain pH and temperature conditions.[4]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes for recrystallization) may be present in the final product.[5]
Caption: Synthetic route and potential process-related impurities.
A Comparative Guide to Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity.[6] A robust assessment relies on an orthogonal approach, using multiple methods with different separation and detection principles. Here, we compare the workhorses of purity analysis for an intermediate like this compound.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantifying the main component (assay) and known/unknown impurities. | High resolution, sensitivity, reproducibility, quantitative accuracy.[7] | Requires chromophores for UV detection; non-volatile compounds only. |
| GC-MS | Separation by volatility and boiling point; detection by mass. | Identifying and quantifying volatile impurities (e.g., residual solvents, volatile byproducts). | Excellent for volatile/semi-volatile compounds; provides structural information from mass spectra.[8] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation and identification of impurities with unique signals. | Provides definitive structural information; can be made quantitative (qNMR).[8][9][10] | Lower sensitivity than chromatographic methods; complex mixture analysis can be challenging. |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Confirms the empirical formula and provides a high-level purity check. | Fast, inexpensive, and provides fundamental compositional data.[11] | Does not identify individual impurities; assumes impurities have a different elemental composition. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a purity assessment hinges on validated, reproducible protocols. Below are detailed methodologies for each key technique, designed to be self-validating when used in concert.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assays in pharmaceutical quality control.[1] For our target molecule, a reversed-phase method provides excellent separation of the non-polar analyte from potential polar and non-polar impurities.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[7]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A typical gradient might be: 0-20 min, 40-90% A; 20-25 min, 90% A; 25-30 min, 40% A. The gradient is crucial to elute any late-running, more non-polar impurities.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm and 280 nm. Using multiple wavelengths helps ensure no impurities are missed if they have different absorption maxima.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 0.5 mg/mL.
Causality: The C18 stationary phase retains the analyte and related substances based on their hydrophobicity. The acidic mobile phase ensures that the amino group is protonated, leading to sharp, symmetrical peaks. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like over-brominated products) are effectively separated and detected within a reasonable runtime.
Gas Chromatography-Mass Spectrometry (GC-MS)
To account for volatile impurities, particularly residual solvents from purification, GC-MS is the method of choice.[8] Its high sensitivity allows for detection at the ppm level.
Experimental Protocol:
-
Instrumentation: GC system with a mass spectrometer detector and a headspace autosampler.
-
Column: DB-624 or similar phase designed for volatile organic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 220°C at 10°C/min.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of 35-350 amu.
-
Sample Preparation (Headspace): Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point, inert solvent like Dimethyl Sulfoxide (DMSO). Seal and heat at 80°C for 15 minutes before injection.
Causality: The headspace technique samples the vapor above the solid, ensuring that only volatile and semi-volatile compounds are introduced into the GC system, protecting the column from the non-volatile analyte. The mass spectrometer provides definitive identification of the eluted peaks by comparing their fragmentation patterns to a known library (e.g., NIST). This is critical for confirming the identity of any detected solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC focus on separation and quantification, NMR provides the ultimate confirmation of chemical structure.[9] Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, ensuring the solvent itself is of high purity.
-
¹H NMR: Acquire a standard proton spectrum. The absence of unexpected signals and correct integration of existing signals corresponding to the 10 protons is a strong indicator of purity.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The presence of the expected 9 distinct carbon signals confirms the carbon skeleton.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.[9]
Causality: Every unique proton and carbon in the molecule gives a distinct signal in the NMR spectrum. The chemical shift, splitting pattern, and integration of the ¹H signals, along with the number of ¹³C signals, create a unique fingerprint of the molecule. An impurity, unless it is an isomer with a very similar structure, will almost certainly introduce extraneous peaks into the spectra.
Elemental Analysis
As a fundamental check of composition, elemental analysis provides a simple pass/fail criterion based on the expected elemental makeup (C, H, N, Br).[11][12]
Experimental Protocol:
-
Instrumentation: CHNS/O Elemental Analyzer.
-
Method: Combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[11][13] Bromine is typically determined by a separate method after combustion.
-
Sample Preparation: Provide 2-5 mg of a finely ground, homogenous, and thoroughly dried sample.
-
Acceptance Criterion: The experimentally found mass percentages for each element should be within ±0.4% of the calculated theoretical values.[14][15]
Calculated Values for C₉H₁₀BrNO₂ (MW: 244.09 g/mol ):
-
C: 44.29%
-
H: 4.13%
-
Br: 32.74%
-
N: 5.74%
-
O: 13.11%
Causality: This technique validates the empirical formula. A significant deviation from the theoretical values (e.g., >0.4%) strongly suggests the presence of an impurity with a different elemental composition, such as a residual solvent (which would increase C and H content) or an inorganic salt.[15]
The Orthogonal Workflow: A Strategy for Confident Purity Assignment
The power of this multi-technique approach lies in its orthogonality. Each method assesses purity from a different chemical or physical principle, creating a robust, self-validating system.
Caption: A self-validating workflow using orthogonal analytical methods.
Conclusion
Assessing the purity of this compound is not a task for a single instrument or method. It is a systematic investigation that begins with understanding the synthesis and culminates in a convergence of evidence from orthogonal analytical techniques. By employing HPLC for quantitative impurity profiling, GC-MS for volatile analysis, NMR for structural verification, and elemental analysis for compositional confirmation, a Senior Application Scientist can build an unassailable case for the purity of a synthesized batch. This rigorous, evidence-based approach is fundamental to ensuring the quality and safety of the next generation of pharmaceutical products.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]
-
Palko, J. W., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Quality Control for Pharmaceutical Intermediates: A Focus on Purity. [Link]
-
American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Logan, M. R., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
PubChem. This compound. [Link]
-
Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
ResearchGate. GC- MS Analysis of Halocarbons in the Environment. [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to Methyl 2-amino-5-bromo-3-methylbenzoate: A Guide for Researchers
Methyl 2-amino-5-bromo-3-methylbenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes the strategic choice of synthetic route crucial for achieving high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic pathways to this valuable intermediate, offering insights into the mechanistic underpinnings and practical considerations for laboratory and process scale-up.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies:
-
Route A: Direct Bromination of a Pre-formed Ester. This approach involves the direct electrophilic aromatic substitution on the methyl 2-amino-3-methylbenzoate scaffold.
-
Route B: Esterification of a Brominated Carboxylic Acid. This two-step pathway first involves the bromination of 2-amino-3-methylbenzoic acid, followed by esterification of the resulting product.
The choice between these routes is dictated by factors including the availability and cost of starting materials, desired throughput, and the safety profile of the reagents involved.
Route A: Direct Bromination of Methyl 2-amino-3-methylbenzoate
This route is an attractive option due to its atom economy and potentially fewer unit operations. The synthesis begins with the commercially available Methyl 2-amino-3-methylbenzoate.
Workflow for Route A
Caption: A streamlined workflow for the direct bromination of Methyl 2-amino-3-methylbenzoate.
Mechanistic Considerations
The directing effects of the substituents on the aromatic ring are paramount in this synthesis. The amino (-NH₂) group is a powerful activating and ortho-, para-director, while the methyl (-CH₃) group is a weaker activating ortho-, para-director. The ester (-COOCH₃) group is a deactivating meta-director. The strong activating effect of the amino group and the steric hindrance from the adjacent methyl group favor electrophilic substitution at the para-position (C5) relative to the amino group.
Experimental Protocol: Direct Bromination
A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in water (240 ml) is treated with 48% aqueous hydrogen bromide (149.2 g, 0.885 mol).[1] The resulting suspension is cooled, and 30% hydrogen peroxide (105.1 g, 0.927 mol) is added dropwise, maintaining the temperature below 70°C.[1] After stirring for one hour, the reaction is quenched with sodium bisulfite solution. The pH is adjusted to 7-8 with sodium carbonate, and the solid product is isolated by filtration and dried.[1]
Route B: Two-Step Synthesis via Bromination and Esterification
This classical approach offers flexibility in the choice of brominating agent and allows for the isolation and purification of the intermediate 2-amino-5-bromo-3-methylbenzoic acid.
Workflow for Route B
Caption: A two-step pathway involving bromination followed by esterification.
Step 1: Bromination of 2-amino-3-methylbenzoic acid
Several reagents can be employed for this transformation, each with its own advantages and disadvantages.
-
N-Bromosuccinimide (NBS) in DMF: This method is known for its high selectivity and yield. To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 ml), N-bromosuccinimide (618 mg, 3.47 mmol) is added.[2] The reaction proceeds at room temperature and typically reaches completion within an hour, often affording a quantitative yield after workup.[2]
-
Hydrogen Bromide (HBr) in DMSO: This method offers a more economical alternative to NBS. 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol) is dissolved in DMSO, followed by the addition of 48% aqueous hydrogen bromide (18.0 mL).[2] The reaction is stirred overnight at room temperature. This procedure provides a high yield (85%) of the desired product.[2]
Step 2: Fischer Esterification of 2-amino-5-bromo-3-methylbenzoic acid
The conversion of the carboxylic acid to the methyl ester is typically achieved through Fischer esterification. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and reliable procedure can be adapted.
Experimental Protocol: Fischer Esterification (General)
2-amino-5-bromo-3-methylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated to reflux for several hours until the reaction reaches equilibrium, which can be monitored by TLC or LC-MS. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography.
Comparative Analysis
| Parameter | Route A: Direct Bromination | Route B: Two-Step Synthesis |
| Starting Material | Methyl 2-amino-3-methylbenzoate | 2-Amino-3-methylbenzoic acid |
| Number of Steps | 1 | 2 |
| Reagents | HBr, H₂O₂ | Brominating agent (NBS or HBr), Methanol, Acid catalyst |
| Reported Yield | 97.7%[1] | Bromination: 85% (HBr/DMSO) to quantitative (NBS/DMF)[2]. Esterification yield is typically high but dependent on conditions. |
| Process Simplicity | More streamlined, fewer isolations. | Requires isolation of an intermediate, more unit operations. |
| Cost | Potentially more cost-effective due to fewer steps. HBr and H₂O₂ are bulk chemicals. | Can be more expensive if using NBS. Overall cost depends on the price of the starting acid vs. the ester. |
| Safety & Environment | Use of hydrogen peroxide requires careful temperature control. Aqueous workup is generally straightforward. | NBS is a solid and easier to handle than liquid bromine, but is a lachrymator. Use of strong acid catalyst in esterification requires neutralization. |
| Scalability | Appears well-suited for large-scale production based on the patent literature.[1] | The two-step nature might be less efficient for very large scales but offers more control and purification points. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route A (Direct Bromination) is highly recommended for its efficiency, high yield, and process simplicity, making it an excellent choice for large-scale production where cost and throughput are major drivers. The use of readily available and inexpensive reagents further enhances its industrial appeal.
-
Route B (Two-Step Synthesis) provides greater flexibility, particularly in a research or small-scale setting. The ability to use different brominating agents allows for optimization based on available resources and desired purity. The isolation of the intermediate carboxylic acid can be advantageous for purification before proceeding to the final esterification step.
The ultimate choice of synthesis will depend on the specific needs of the researcher or organization, balancing the trade-offs between process efficiency, cost, and control over the synthetic sequence.
References
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
Sources
A Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-3-methylbenzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for exploring the biological potential of derivatives synthesized from the Methyl 2-amino-5-bromo-3-methylbenzoate scaffold. Rather than a simple review, this document serves as an in-depth technical guide, offering not only a comparative analysis of potential biological activities but also the detailed experimental methodologies required to validate them. We will delve into the rationale behind experimental design, grounded in the established activities of structurally related compounds, and provide the tools to empower researchers in their quest for novel therapeutic agents.
The Core Scaffold: this compound
The parent compound, this compound, serves as a versatile starting point for medicinal chemistry. Its structure, an anthranilate derivative, is rich with features ripe for chemical modification.
-
Amino Group (-NH₂): This primary amine is a key synthetic handle, allowing for the creation of a diverse library of derivatives through reactions like acylation, sulfonylation, and the formation of Schiff bases. These modifications can dramatically alter the compound's steric and electronic properties, influencing its binding affinity to biological targets.
-
Bromo Group (-Br): The presence of a halogen, specifically bromine, can significantly enhance lipophilicity, which may improve membrane permeability. Furthermore, bromine can participate in halogen bonding, a recognized interaction in ligand-receptor binding. The electron-withdrawing nature of bromine also influences the electronics of the aromatic ring.[1][2]
-
Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide formation) or acting as a key interacting group itself.
Given the structural similarities to known bioactive molecules, derivatives of this scaffold are hypothesized to possess significant potential in several key therapeutic areas, including oncology, inflammation, and infectious diseases.
Comparative Analysis of Potential Biological Activities
This section explores the most promising biological activities for derivatives of the this compound scaffold, supported by detailed experimental protocols for their evaluation.
Anticancer Activity
Substituted benzoates and anthranilates have demonstrated notable potential as anticancer agents.[3][4] Derivatives of the core scaffold can be screened for their cytotoxic effects against various cancer cell lines. A primary and widely adopted method for this initial screening is the MTT assay.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a test compound on cell viability.[9]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay [7][9]
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the derivatives in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Illustrative Data Presentation: Anticancer Activity
| Derivative | Substitution Pattern | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| Derivative A | N-acetyl | 15.2 ± 1.8 | 25.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative B | N-benzoyl | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| Derivative C | N-(4-chlorobenzoyl) | 4.1 ± 0.5 | 6.8 ± 0.7 | 5.3 ± 0.6 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Note: Data are hypothetical and for illustrative purposes only. |
Anti-inflammatory Activity
Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Therefore, it is logical to investigate derivatives of the core scaffold for anti-inflammatory properties. A common and straightforward in-vitro assay to screen for this activity is the inhibition of albumin denaturation assay.
Principle of the Inhibition of Albumin Denaturation Assay
Inflammation can be triggered by protein denaturation.[12] This assay uses heat-induced denaturation of a protein, typically bovine serum albumin (BSA), as a model for inflammation. The ability of a test compound to prevent this denaturation is a measure of its potential in-vitro anti-inflammatory activity.[12][13] The turbidity of the solution upon heating corresponds to the extent of denaturation, which can be measured spectrophotometrically.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for the Inhibition of Albumin Denaturation Assay.
Detailed Experimental Protocol: Inhibition of Albumin Denaturation [12][14]
-
Preparation of Reagents:
-
Prepare a 1% w/v aqueous solution of Bovine Serum Albumin (BSA).
-
Prepare stock solutions of the test derivatives and a standard reference drug (e.g., Diclofenac Sodium) in a suitable solvent like DMSO. Prepare various dilutions (e.g., 100-500 µg/mL) in phosphate-buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of the test compound solution at various concentrations.
-
A control consists of 0.2 mL of BSA solution and 2.8 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by keeping the mixtures in a water bath at 70°C for 5-10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Illustrative Data Presentation: Anti-inflammatory Activity
| Derivative | Substitution Pattern | % Inhibition of Albumin Denaturation (at 250 µg/mL) |
| Derivative A | N-acetyl | 65.8 ± 3.4% |
| Derivative B | N-benzoyl | 78.2 ± 4.1% |
| Derivative C | N-(4-chlorobenzoyl) | 85.1 ± 3.9% |
| Diclofenac | (Reference Drug) | 92.5 ± 2.7% |
| Note: Data are hypothetical and for illustrative purposes only. |
Antimicrobial Activity
The presence of a halogenated benzene ring is a common feature in many antimicrobial agents, suggesting that derivatives of the core scaffold may exhibit antibacterial or antifungal properties.[1] The most common method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).
Principle of Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a widely used technique where microorganisms are tested against serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[15][17]
Detailed Experimental Protocol: Broth Microdilution Method [17][18]
-
Preparation of Inoculum:
-
From a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), inoculate a few colonies into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Prepare a stock solution of the test derivative and add 50 µL to the first well of a row.
-
Perform twofold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
-
Illustrative Data Presentation: Antimicrobial Activity
| Derivative | Substitution Pattern | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Derivative A | N-acetyl | 64 | >128 | 128 |
| Derivative B | N-benzoyl | 32 | 64 | 64 |
| Derivative C | N-(4-chlorobenzoyl) | 16 | 32 | 32 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 8 |
| Note: Data are hypothetical and for illustrative purposes only. |
Structure-Activity Relationship (SAR) Insights
While direct experimental data for this specific series is pending, we can extrapolate potential structure-activity relationships based on published studies of related compounds.[19][20]
-
N-Acyl Substitution: Modifying the 2-amino group is a critical strategy. Increasing the aromaticity and lipophilicity of the N-acyl substituent (e.g., moving from N-acetyl to N-benzoyl) may enhance activity by promoting better binding to hydrophobic pockets in target proteins.
-
Aromatic Ring Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on an N-aryl substituent can fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved potency and selectivity. Studies have shown that electron-withdrawing groups like bromo can increase antimicrobial activity.[1]
-
Role of the 5-Bromo Group: The bromine at position 5 is expected to significantly influence activity. In addition to increasing lipophilicity, it may form specific halogen bonds with the target site. Comparing the activity of bromo-derivatives with their non-halogenated or chloro-substituted analogs would be a crucial experiment to define its role.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. This guide provides the foundational knowledge and detailed, validated experimental protocols for researchers to systematically synthesize, screen, and compare a library of derivatives. By employing the described methodologies, scientists can efficiently evaluate the biological potential of their novel compounds and elucidate critical structure-activity relationships, paving the way for the next generation of targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Roche.
- Bence, M., et al. (2022).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. BenchChem.
- Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Morsy, M. A., et al. (2022).
- Lin, Z. C., et al. (2018).
- Abcam. MTT assay protocol.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Infectious Disorders - Drug Targets.
- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Singh, P., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research.
- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Shirodkar, P. Y., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences.
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry.
- APEC. Antimicrobial Susceptibility Testing.
- Abdel-Gawad, S. M., et al. (2023). Antimicrobial Susceptibility Testing.
- Kucuk, U., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An In Silico study supported By In Vitro results. Biotechnology and Applied Biochemistry.
- Ciesielska, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- National Center for Biotechnology Information. (n.d.).
- Fasanmade, A. A., & Sofola, O. A. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Kumar, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Abdelwahab, S. I., et al. (2012).
- Kumar, A., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central.
- Chhabra, C., et al. (2021). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents.
- Iqbal, M. A., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central.
- Sangaiah, B., et al. (2009). Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination)
- Mohsin, N. A., & Qadir, M. I. (2019). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. jddtonline.info [jddtonline.info]
- 13. journalajrb.com [journalajrb.com]
- 14. researchgate.net [researchgate.net]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. apec.org [apec.org]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chemisgroup.us [chemisgroup.us]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate: A Cost-Benefit Analysis
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its structural motif is present in a range of compounds investigated for applications in medicinal chemistry, making its efficient and cost-effective synthesis a critical consideration for researchers and professionals in drug development and process chemistry. This guide provides a comprehensive cost-benefit analysis of the prevalent synthetic methodologies for this compound, offering a detailed comparison of their performance, economic viability, and environmental impact. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative analysis to guide the selection of the most appropriate method for your specific research and development needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound primarily revolves around the regioselective bromination of an anthranilic acid derivative, followed by esterification. The choice of starting material and the specific reagents employed for these transformations define the distinct synthetic routes, each with its own set of advantages and drawbacks. We will focus on three main strategies:
-
Route A: Bromination of 2-amino-3-methylbenzoic acid with N-Bromosuccinimide (NBS) followed by Esterification.
-
Route B: Bromination of 2-amino-3-methylbenzoic acid using Hydrogen Bromide and Hydrogen Peroxide, followed by Esterification.
-
Route C: A "One-Pot" Bromination and Esterification of Methyl 2-amino-3-methylbenzoate.
-
Route D: An alternative approach starting from 3-methylbenzoic acid via nitration, reduction, bromination, and esterification.
The following sections will dissect each of these routes, providing a thorough analysis of their chemical efficiency, cost-effectiveness, scalability, and environmental footprint.
Route A: The N-Bromosuccinimide (NBS) Approach
This classical approach involves the electrophilic aromatic bromination of 2-amino-3-methylbenzoic acid using N-Bromosuccinimide (NBS) as the bromine source, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The resulting 2-amino-5-bromo-3-methylbenzoic acid is then esterified to the final product.
Mechanism and Rationale
The amino group of the anthranilic acid derivative is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible, leading to the desired regioselectivity. NBS in DMF provides a source of electrophilic bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid
-
In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid. A typical yield for this step is around 90-95%.[1]
Step 2: Esterification to this compound
This can be achieved through two primary methods:
-
Method A1: Fischer Esterification with Sulfuric Acid:
-
Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) and heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
-
Method A2: Esterification using a Solid Acid Catalyst (Zr/Ti):
-
Prepare the Zr/Ti solid acid catalyst by mixing zirconium oxychloride and tetrabutyl titanate in a 1.2:1 molar ratio, followed by calcination.[2][3][4][5]
-
In a flask, combine 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq), methanol, and the Zr/Ti solid acid catalyst.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, filter off the catalyst (which can be recovered and reused).
-
Remove the excess methanol under reduced pressure to obtain the crude product.
-
Purify as described in Method A1.
-
Cost-Benefit Analysis of Route A
| Parameter | N-Bromosuccinimide (NBS) Route |
| Yield | High (typically >85% overall) |
| Reagent Cost | Moderate to High (NBS is more expensive than HBr/H2O2) |
| Solvent Cost | High (DMF is a relatively expensive solvent) |
| Safety | NBS is a solid, easier to handle than liquid bromine, but can be a lachrymator. DMF is a toxic solvent with reproductive hazards.[6] |
| Environmental Impact | DMF is a problematic solvent from a green chemistry perspective. Succinimide is a major byproduct. |
| Scalability | Scalable, but the use of large volumes of DMF can be a concern in industrial settings due to its toxicity and disposal costs.[6] |
Route B: The Hydrogen Bromide/Hydrogen Peroxide Approach
This method presents a "greener" alternative to the NBS/DMF system. It utilizes an in-situ generated bromine species from the oxidation of hydrogen bromide with hydrogen peroxide.
Mechanism and Rationale
Hydrogen peroxide oxidizes hydrogen bromide to generate electrophilic bromine (Br+ or Br2). This electrophile then reacts with the activated aromatic ring of 2-amino-3-methylbenzoic acid in a similar fashion to Route A. The primary byproduct of this reaction is water, making it an environmentally attractive option.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Add a 48% aqueous solution of hydrogen bromide (1.1-1.2 eq).
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.2 eq) dropwise, while maintaining the temperature between 20-30°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and dry. An 85% yield has been reported for this step.[2]
Step 2: Esterification to this compound
The esterification can be carried out using either Fischer esterification with sulfuric acid (Method A1) or with a solid acid catalyst (Method A2) as described for Route A.
Cost-Benefit Analysis of Route B
| Parameter | HBr/H2O2 Route |
| Yield | Good to High (typically 80-90% overall) |
| Reagent Cost | Low (HBr and H2O2 are inexpensive bulk chemicals) |
| Solvent Cost | Low (Water is the primary solvent) |
| Safety | HBr is corrosive and requires careful handling. H2O2 is a strong oxidizer. The reaction can be exothermic and requires good temperature control. |
| Environmental Impact | High (Considered a "green" bromination method as the main byproduct is water). |
| Scalability | Highly scalable for industrial production due to the low cost of reagents and the aqueous reaction medium.[7] |
Route C: The "One-Pot" Approach
This streamlined approach starts with the methyl ester of 2-amino-3-methylbenzoic acid and performs the bromination directly on this substrate.
Mechanism and Rationale
The principle is similar to Route B, where bromine is generated in situ from HBr and H2O2. By starting with the ester, the synthesis is shortened to a single step. The electron-donating amino group still directs the bromination to the 5-position.
Experimental Protocol
-
To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in water, add 48% aqueous hydrogen bromide (1.05 eq).
-
Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over a period of 2 hours, maintaining the temperature below 70°C.
-
After stirring for an additional hour, quench any excess peroxide with a reducing agent (e.g., sodium bisulfite solution).
-
Adjust the pH to 7-8 with a base (e.g., sodium carbonate).
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain this compound. A high yield of 97.7% has been reported for this method.
Cost-Benefit Analysis of Route C
| Parameter | "One-Pot" Route |
| Yield | Very High (up to 97.7%) |
| Reagent Cost | Low (HBr and H2O2 are inexpensive) |
| Solvent Cost | Low (Water is the solvent) |
| Safety | Similar to Route B, requires careful handling of HBr and H2O2. |
| Environmental Impact | High (Green, with water as the main byproduct). |
| Scalability | Excellent for industrial scale-up due to the high yield, low cost, and process intensification (one-pot). |
Route D: The 3-Methylbenzoic Acid Starting Point
Mechanism and Rationale
This route involves a sequence of standard organic transformations:
-
Nitration: Electrophilic nitration of 3-methylbenzoic acid. The methyl group is ortho, para-directing, and the carboxylic acid is meta-directing. The nitration will predominantly occur at the 2-position.
-
Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation.
-
Bromination: Electrophilic bromination of the resulting 2-amino-3-methylbenzoic acid, as in Route A or B.
-
Esterification: As in the previous routes.
Experimental Protocol (Illustrative)
-
Nitration: React 3-methylbenzoic acid with a mixture of nitric acid and sulfuric acid to obtain 3-methyl-2-nitrobenzoic acid.
-
Reduction: Reduce the nitro group of 3-methyl-2-nitrobenzoic acid to an amine using a catalyst such as Pd/C under a hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid.
-
Bromination and Esterification: Follow the procedures outlined in Route A, B, or C.
Cost-Benefit Analysis of Route D
| Parameter | 3-Methylbenzoic Acid Route |
| Yield | Moderate (multi-step synthesis leads to lower overall yield) |
| Reagent Cost | Variable (depends on the specific reagents used for each step) |
| Solvent Cost | Variable |
| Safety | Involves handling of strong acids (nitration) and potentially flammable hydrogen gas (reduction). |
| Environmental Impact | Generates more waste due to the multiple steps. |
| Scalability | Each step is individually scalable, but the overall process is less efficient than the more direct routes. |
Quantitative Comparison
To provide a more direct comparison, we have compiled the following tables summarizing the estimated costs and green chemistry metrics for the most promising routes (A and B, leading to the intermediate acid, and C for the direct ester).
Cost Analysis (per mole of product)
| Reagent/Solvent | Route A (NBS/DMF) | Route B (HBr/H2O2) | Route C ("One-Pot") |
| 2-amino-3-methylbenzoic acid | ~$45 | ~$45 | - |
| Methyl 2-amino-3-methylbenzoate | - | - | (starting material) |
| N-Bromosuccinimide (NBS) | ~$15 | - | - |
| Hydrogen Bromide (48%) | - | ~$1 | ~$1 |
| Hydrogen Peroxide (30%) | - | ~$0.50 | ~$0.50 |
| N,N-Dimethylformamide (DMF) | ~$5 | - | - |
| Methanol (for esterification) | ~$1 | ~$1 | - |
| Estimated Total Reagent/Solvent Cost | ~$66 | ~$47.50 | ~$1.50 (excluding starting material) |
Note: Prices are estimates based on bulk chemical pricing and may vary.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Green Chemistry Metrics
| Metric | Route A (NBS/DMF) | Route B (HBr/H2O2) | Route C ("One-Pot") |
| Atom Economy (Bromination Step) | ~57% | ~89% | ~89% |
| E-Factor (Overall Process) | High (due to solvent and byproduct) | Low | Very Low |
Calculations are based on idealized stoichiometry and yields. The E-Factor for Route A is significantly impacted by the large volume of DMF used.[20][23][24][28]
Purification and Scalability Considerations
For all routes, the final product, this compound, will likely require purification.
-
Recrystallization: This is a cost-effective method for purification at a large scale, especially if a suitable solvent system can be identified.[29]
-
Column Chromatography: While effective for achieving high purity, it is generally more expensive and generates more solvent waste, making it less ideal for large-scale production.[8][9][15][21][22][26]
In terms of scalability, Route C stands out as the most promising for industrial applications. Its one-pot nature, high yield, low-cost reagents, and use of water as a solvent make it an economically and environmentally superior choice. While Route B is also highly scalable, the additional esterification step makes it slightly less efficient than the one-pot approach. Route A, with its reliance on the more expensive and hazardous DMF, presents significant challenges for cost-effective and green large-scale synthesis.[6]
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams have been generated.
Figure 1: Comparative workflow of the main synthetic routes.
Conclusion and Recommendations
Based on this comprehensive analysis, the "one-pot" synthesis (Route C) emerges as the most advantageous method for the preparation of this compound, particularly for large-scale production. Its exceptional yield, low reagent and solvent costs, and favorable environmental profile make it the superior choice from both an economic and a green chemistry perspective.
For laboratory-scale synthesis where the starting material is 2-amino-3-methylbenzoic acid, the HBr/H2O2 method (Route B) is highly recommended over the traditional NBS/DMF approach (Route A). It offers a significant cost reduction and a much-improved environmental footprint without compromising on yield.
The synthesis starting from 3-methylbenzoic acid (Route D) is a viable alternative only in scenarios where the primary starting materials for the other routes are unavailable or prohibitively expensive. The increased number of steps and the associated waste generation make it a less desirable option for efficient synthesis.
Ultimately, the selection of a synthetic route will depend on the specific constraints and priorities of the project, including scale, budget, and environmental considerations. This guide provides the necessary data and analysis to make an informed and strategic decision.
References
-
Pharmaceutical Technology. (2023, September 28). Purification solutions in large-scale manufacturing of oligonucleotide APIs. Retrieved from [Link]
-
Global Sources. (n.d.). Wholesale Price Tetrabutyl Titanate / Titanium Tetrabutanolate / Tetrabutyl Orthotitanate Cas 5593-70-4. Retrieved from [Link]
-
IndiaMART. (n.d.). Zirconium Oxychloride - Zirconyl Chloride Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
brainly.com. (2023, May 3). Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds. Retrieved from [Link]
-
Expert Market Research. (2026). Sulfuric Acid Latest Price 2026, Forecast, Chart, Demand. Retrieved from [Link]
-
PriceWatch. (2025). Sulphuric Acid Price Trend, Index, Chart And Forecast. Retrieved from [Link]
- Oliver-Meseguer, J., et al. (2022). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Chem. Eng. Process.-Process Intensif., 178, 109038.
- Sharma, S., et al. (2024).
-
Intratec.us. (2025). Sulfuric Acid Price - Historical & Current. Retrieved from [Link]
-
businessanalytiq. (2025). Sulfuric Acid price index. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Scale. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). zirconium oxychloride octahydrate. Retrieved from [Link]
-
eBay. (n.d.). JCSSUPER 13520-92-8 Zirconium Oxychloride (Zirconyl Chloride) 96.0%. Retrieved from [Link]
-
High Purity Industrial Grade Powder. (n.d.). Zirconium Oxychloride at Best Price. Retrieved from [Link]
-
Green Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?. Retrieved from [Link]
-
RSC Publishing. (2023, September 15). Magnetic-responsive solid acid catalysts for esterification. Retrieved from [Link]
-
ACS Publications. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
-
OUCI. (n.d.). Solid–catalyzed esterification reaction of long–chain acids and alcohols in fixed–bed reactors at pilot plant scale. Retrieved from [Link]
-
ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). green chemistry – the atom economy. Retrieved from [Link]
-
Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 24). 13.10: The E-Factor in Green Chemistry. Retrieved from [Link]
-
سیویلیکا. (2025, November 2). Challenges in Synthesizing Solid Acid Catalysts with Sulfuric or Heteropoly Acid for Esterification Reactions. Retrieved from [Link]
-
LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (n.d.). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. Retrieved from [Link]
-
MDPI. (n.d.). Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Eco-friendly and low-cost removal of bromine from waste printed circuit board smelting ash by mechano-chemical leaching. Retrieved from [Link]
-
EPA NEPS. (n.d.). Cost Comparisons Of Treatment and Disposal Alternatives For Hazardous Materials Vol I and Ii. Retrieved from [Link]
-
PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
OUCI. (n.d.). Eco-friendly and low-cost removal of bromine from waste printed circuit board smelting ash by mechano-chemical leaching. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]
-
RIKEN. (2020, February 28). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternatives to Chromatographic Separations. Retrieved from [Link]
-
University of Oklahoma. (n.d.). Gas Phase Esterification on Solid Acid Catalysts. Retrieved from [Link]
-
NIH. (n.d.). Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry. Retrieved from [Link]
Sources
- 1. Tetrabutyl titanate price,buy Tetrabutyl titanate - chemicalbook [m.chemicalbook.com]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. expertmarketresearch.com [expertmarketresearch.com]
- 5. Sulphuric Acid Price Trend, Index, Chart And Forecast [price-watch.ai]
- 6. JCSSUPER 13520-92-8 Zirconium Oxychloride (Zirconyl Chloride) 96.0% | eBay [ebay.com]
- 7. 206548-13-2|2-Amino-5-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. bachem.com [bachem.com]
- 9. Purification solutions in large-scale manufacturing of oligonucleotide APIs - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Pardon Our Interruption [globalsources.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. digital.csic.es [digital.csic.es]
- 13. Sulfuric Acid Price, 2026 Sulfuric Acid Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 14. Zirconium oxychloride price,buy Zirconium oxychloride - chemicalbook [m.chemicalbook.com]
- 15. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intratec.us [intratec.us]
- 17. businessanalytiq.com [businessanalytiq.com]
- 18. researchgate.net [researchgate.net]
- 19. Zirconium Oxychloride at Best Price - High Purity Industrial Grade Powder [dhairyainternational.in]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Purification of APIs | ZEOCHEM [zeochem.com]
- 23. rsc.org [rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Challenges in Synthesizing Solid Acid Catalysts with Sulfuric or Heteropoly Acid for Esterification Reactions [en.civilica.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis | MDPI [mdpi.com]
- 28. syrris.com [syrris.com]
- 29. brainly.com [brainly.com]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-bromo-3-methylbenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing functionality into complex molecular architectures. This guide provides a comprehensive review and comparison of the primary synthetic routes to this compound, offering in-depth analysis of methodologies, experimental data, and practical considerations to aid researchers in selecting the most suitable approach for their needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches, differing in the sequence of bromination and esterification of the starting material, 2-amino-3-methylbenzoic acid.
-
Route 1: Two-Step Synthesis via Bromination followed by Esterification. This classic approach involves the initial regioselective bromination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-bromo-3-methylbenzoic acid, which is subsequently esterified to the final product.
-
Route 2: One-Step Synthesis via Direct Bromination of the Ester. A more direct method, this route begins with the esterification of 2-amino-3-methylbenzoic acid to methyl 2-amino-3-methylbenzoate, followed by a one-pot bromination to afford the target molecule.
This guide will dissect each route, presenting detailed experimental protocols and a comparative analysis of their respective yields, purities, and operational considerations.
Route 1: Two-Step Synthesis
This methodology offers a robust and well-documented path to the target compound. The key challenge lies in the selective bromination at the 5-position of the benzene ring, directed by the activating amino group.
Step 1: Bromination of 2-Amino-3-methylbenzoic Acid
Two common brominating agents are employed for this transformation: N-Bromosuccinimide (NBS) and a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).
This method is favored for its high selectivity and yield. NBS is a convenient and safer alternative to liquid bromine.
-
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the ionic intermediates of the electrophilic aromatic substitution reaction. The reaction proceeds at room temperature, indicating a relatively low activation energy for the bromination of the activated aromatic ring.
Experimental Protocol: Bromination with NBS
-
To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 mL), add N-bromosuccinimide (618 mg, 3.47 mmol) in one portion.
-
Stir the reaction mixture at room temperature (20°C) for 1 hour.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 2-amino-5-bromo-3-methyl-benzoic acid.[1]
This alternative method utilizes in situ generation of bromine from the oxidation of HBr by H₂O₂.
-
Causality of Experimental Choices: Dimethyl sulfoxide (DMSO) is used as the solvent. The reaction is typically carried out overnight at room temperature. The in situ generation of bromine is a key feature, avoiding the handling of neat bromine.
Experimental Protocol: Bromination with HBr/H₂O₂
-
Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in DMSO.
-
Add 48% aqueous hydrobromic acid solution (18.0 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Continue stirring overnight, collect the precipitate by filtration, and dry under vacuum to afford 2-amino-5-bromo-3-methylbenzoic acid.[1]
Step 2: Esterification of 2-Amino-5-bromo-3-methylbenzoic Acid
The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification.
-
Causality of Experimental Choices: The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of methanol which also serves as the solvent. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol.[2][3][4] The basicity of the amino group requires the use of at least a stoichiometric amount of the acid catalyst to ensure protonation of the carbonyl group for nucleophilic attack by methanol.[2][3]
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask, add 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) and methanol (10-20 fold excess).
-
Carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise while stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 8.[2][5]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[6]
Route 2: One-Step Synthesis
This streamlined approach involves the direct bromination of the pre-formed methyl ester of 2-amino-3-methylbenzoic acid. This can be more efficient by reducing the number of synthetic steps and workups.
-
Causality of Experimental Choices: The direct bromination of the ester is achieved using HBr and H₂O₂. The reaction is carried out in an aqueous medium, which can be advantageous from an environmental and cost perspective. The temperature is controlled to prevent side reactions.
Experimental Protocol: Direct Bromination of Methyl 2-amino-3-methylbenzoate
-
Prepare a solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in 240 mL of water.
-
Gradually add hydrogen bromide (48% in water, 149.2 g, 0.885 mol).
-
Add hydrogen peroxide (30% in water, 105.1 g, 0.927 mol) dropwise over 2 hours, maintaining the temperature below 70°C.
-
Stir for an additional hour after the addition is complete.
-
Add sodium bisulfite solution (39% in water, 33.7 g, 0.126 mol) in small portions to quench any remaining peroxide.
-
Adjust the pH of the suspension to 7-8 with sodium carbonate.
-
Filter the precipitate and dry it in a vacuum oven to isolate this compound.
Comparative Analysis
| Parameter | Route 1 (NBS) | Route 1 (HBr/H₂O₂) | Route 2 (Direct Bromination) |
| Starting Material | 2-Amino-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Methyl 2-amino-3-methylbenzoate |
| Number of Steps | 2 | 2 | 1 |
| Bromination Yield | Quantitative[1] | 85%[1] | - |
| Overall Yield | High (esterification is typically high yielding) | Good | 97.7% |
| Purity | Generally high after crystallization | Good after crystallization | 98.5% (by NMR) |
| Reagents | NBS, DMF | HBr, H₂O₂, DMSO | HBr, H₂O₂ |
| Solvents | DMF, Ethyl Acetate | DMSO, Water | Water |
| Safety | NBS is a solid, safer than Br₂. DMF is a reprotoxic solvent. | HBr is corrosive. H₂O₂ is a strong oxidizer. DMSO can enhance skin absorption of chemicals. | HBr is corrosive. H₂O₂ is a strong oxidizer. |
| Scalability | Scalable, but DMF can be problematic on a large scale. | Potentially scalable. | Demonstrated on a large scale in the patent literature. |
| Waste | Succinimide byproduct. Organic solvents. | Aqueous waste. | Primarily aqueous waste. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 provides a classic and reliable two-step approach. The use of NBS for bromination offers excellent yields and selectivity . However, the subsequent esterification step adds to the overall process time and requires careful control to achieve high conversion. The use of DMF in the NBS method can be a drawback for large-scale synthesis due to its toxicity and high boiling point. The HBr/H₂O₂ bromination is a good alternative, avoiding the use of NBS, but with a slightly lower reported yield for the bromination step.
Route 2 presents a more atom- and step-economical one-pot synthesis . The high reported yield and purity, coupled with the use of water as the primary solvent, make it an attractive option, particularly for industrial-scale production . The direct bromination of the ester circumvents the need to isolate the intermediate carboxylic acid, streamlining the process.
For laboratory-scale synthesis where high purity and yield are paramount, Route 1 with NBS bromination followed by Fischer esterification is a well-established and effective method. For larger-scale applications where process efficiency, cost, and environmental impact are major considerations, the one-step direct bromination of methyl 2-amino-3-methylbenzoate (Route 2) is the superior choice.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
References
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (URL: [Link])
-
Benzocaine Synthesis: Fischer Esterification Lab Procedure. (URL: [Link])
-
Synthesis of Benzocaine by Nicholas Fitz on Prezi. (URL: [Link])
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (URL: [Link])
-
Preparation of methyl benzoate (benzoic acid methyl ester). (URL: [Link])
-
Experiment : Esterification: The Synthesis of Methyl Benzoat ee. (URL: [Link])
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (URL: [Link])
-
Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). (URL: [Link])
-
esterification of benzoic acid to methyl benzoate. (URL: [Link])
-
This compound | C9H10BrNO2 | CID 2763413 - PubChem. (URL: [Link])
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (URL: [Link])
-
Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Method for preparing amino acid esters. (URL: )
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (URL: )
-
Methyl 2-amino-5-bromobenzoate - ResearchGate. (URL: [Link])
Sources
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-5-bromo-3-methylbenzoate
This guide provides a comprehensive framework for the validation of analytical methods for Methyl 2-amino-5-bromo-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. We will explore the selection of appropriate analytical technologies, compare their performance attributes, and provide detailed, actionable protocols for method validation grounded in regulatory standards. The methodologies described herein are designed to ensure scientific rigor and compliance with international guidelines, empowering researchers and drug development professionals to generate reliable and defensible analytical data.
Strategic Selection of the Primary Analytical Technique
The molecular structure of this compound—possessing an aromatic ring, an amino group, and a methyl ester—makes it an ideal candidate for analysis by several chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the technique of choice. The compound's aromaticity provides a strong chromophore, making it highly responsive to UV detection. Its polarity is suitable for reversed-phase (RP) chromatography, which offers unparalleled versatility and robustness. A photodiode array (PDA) detector is recommended to assess peak purity and specificity.
-
Gas Chromatography (GC): While viable, GC presents more challenges. The compound's polarity and primary amine group can lead to peak tailing on standard columns unless deactivation or derivatization is employed.[1] Given the simplicity and directness of HPLC, GC is considered a secondary, less optimal alternative for routine quality control.
The Validation Master Plan: A Framework Based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] Our approach is built upon the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8]
The overall workflow for method validation is a systematic process.
Caption: Overall workflow for analytical method validation.
Comparative Analysis of Validation Parameters & Experimental Protocols
Here, we detail the experimental approach for each validation characteristic, presenting hypothetical but realistic data to guide expectations.
Proposed RP-HPLC-UV Method
This method serves as the foundation for all subsequent validation experiments.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particles |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Standard Conc. | 0.1 mg/mL in 50:50 Acetonitrile:Water |
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[4] This is most effectively demonstrated through forced degradation studies.[9][10]
Protocol for Forced Degradation:
-
Prepare separate solutions of this compound (0.1 mg/mL).
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, an unstressed control, and a blank by the proposed HPLC method.
Acceptance Criteria & Expected Results: The method is specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2.0). The PDA detector should be used to assess peak purity.
| Stress Condition | % Degradation (Hypothetical) | Observations |
| Acid Hydrolysis | ~15% | One major degradant peak observed at RRT 0.8. |
| Base Hydrolysis | ~25% | Two major degradant peaks observed at RRT 0.7 & 1.4. |
| Oxidation | ~10% | Minor degradant peak observed at RRT 1.2. |
| Thermal | <5% | Compound is relatively stable to heat. |
| Photolytic | <5% | Compound is relatively stable to light. |
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the analyte (e.g., 0.25 mg/mL).
-
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Acceptance Criteria & Expected Results:
| Parameter | Acceptance Criterion | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Minimal |
| Residuals | Randomly distributed | Randomly distributed |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is typically assessed by spike recovery.
Protocol:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Expected Results:
| Spike Level | Acceptance Criterion (% Recovery) | Hypothetical Mean Recovery |
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% |
| 120% | 98.0 - 102.0% | 99.8% |
Precision
Precision is evaluated at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment).
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.
Acceptance Criteria & Expected Results:
| Precision Level | Acceptance Criterion (%RSD) | Hypothetical Result |
| Repeatability | ≤ 1.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 0.88% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio of a standard at a known low concentration.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Confirm the LOQ by injecting six samples at the determined concentration and checking for acceptable precision (%RSD ≤ 10%).
Acceptance Criteria & Expected Results:
| Parameter | Acceptance Criterion | Hypothetical Result |
| LOD | S/N ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N ≈ 10:1 | 0.15 µg/mL |
| LOQ Precision | %RSD ≤ 10% | 4.5% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).
Acceptance Criteria & Expected Results: System suitability criteria must be met under all varied conditions. Retention time shifts are expected, but peak shape and resolution should remain acceptable.
Experimental Workflow Visualization
The following diagram illustrates the step-by-step process for a single HPLC analysis.
Caption: Standard workflow for an RP-HPLC-UV analysis.
Conclusion
This guide outlines a robust, scientifically-grounded strategy for the validation of an analytical method for this compound. By selecting RP-HPLC-UV as the primary technique and rigorously evaluating all validation parameters according to ICH Q2(R1) guidelines, laboratories can ensure the generation of accurate, reliable, and reproducible data. This is essential for maintaining quality control and meeting regulatory expectations throughout the drug development lifecycle. The provided protocols and acceptance criteria serve as a practical template that can be adapted for specific laboratory and product requirements.
References
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
PubMed. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Available from: [Link]
-
ZORA. Method for the determination of aromatic amines in workplace air using gas chromatography. Available from: [Link]
-
LabRulez GCMS. Amines Analysis by Packed Column GC. Available from: [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available from: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link]
-
Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]
-
Semantic Scholar. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. uspbpep.com [uspbpep.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 2-amino-5-bromo-3-methylbenzoate
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. This guide provides essential safety and logistical information for handling Methyl 2-amino-5-bromo-3-methylbenzoate, a compound frequently utilized in the synthesis of complex organic molecules in drug discovery and development. The following protocols are designed to be a self-validating system, ensuring that safety is integrated into the experimental workflow.
Hazard Identification and Risk Assessment
This compound is a substituted aromatic amine and benzoate ester. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].
A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities being used, the nature of the experimental procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation[4][5][6]. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton® gloves are recommended for handling esters and aromatic compounds. Nitrile gloves may offer limited protection for short-duration tasks, but their resistance to aromatic compounds can be poor[7][8][9][10]. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[6]. | Prevents skin contact, which can cause irritation[3]. The choice of glove material is crucial for preventing permeation of the chemical[11]. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing[4][12]. |
| Respiratory Protection | Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][13]. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation[1][2]. |
It is crucial to consult a chemical resistance guide to ensure the chosen glove material is appropriate for the specific solvent being used in conjunction with this compound. [7][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Sources
- 1. This compound | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. cambridgecommodities.com [cambridgecommodities.com]
- 6. velsicol.com [velsicol.com]
- 7. gloves.com [gloves.com]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safetyware.com [safetyware.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
